molecular formula C10H10N2O B1289961 5-(Aminomethyl)quinolin-8-ol CAS No. 81748-72-3

5-(Aminomethyl)quinolin-8-ol

Numéro de catalogue: B1289961
Numéro CAS: 81748-72-3
Poids moléculaire: 174.2 g/mol
Clé InChI: KMNQWCOAYXOQKY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-(Aminomethyl)quinolin-8-ol is a chemical compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol. It is a derivative of 8-hydroxyquinoline (8-HQ), a well-known monoprotic bidentate chelating agent. The strategic addition of an aminomethyl group at the 5-position provides a reactive handle for further synthetic modification, making this compound a valuable scaffold in research and development. The primary research value of this compound stems from the metal-chelating ability inherent to the 8-hydroxyquinoline structure. This moiety allows it to form stable complexes with various metal ions, a property exploited in several scientific fields. In medicinal chemistry research, 8-hydroxyquinoline derivatives are investigated for their potential in treating neurodegenerative diseases. Their ability to chelate metal ions like copper and zinc, which are implicated in protein misfolding and aggregation in conditions such as Alzheimer's disease, is a key area of interest. Some related compounds have shown promise in improving cognitive function in clinical trials . Beyond biomedical applications, this compound and its derivatives serve as effective corrosion inhibitors for metals like C40E steel in acidic environments. The inhibition occurs via adsorption of the molecules onto the metal surface, creating a protective barrier . Furthermore, the this compound scaffold is used to synthesize more complex structures, including dimers, trimers, and tetramer metalloquinolates, as well as conjugates with other bioactive molecules. These derivatives maintain strong chelating abilities and are explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions like Zn(II) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-(aminomethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNQWCOAYXOQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629733
Record name 5-(Aminomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81748-72-3
Record name 5-(Aminomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Aminomethyl)quinolin-8-ol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 5-(Aminomethyl)quinolin-8-ol, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical identity, physicochemical properties, synthesis, and significant applications, grounding all claims in authoritative scientific data.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (oxine) core is a privileged scaffold in medicinal chemistry and material science.[1][2] Its defining characteristic is its potent ability to act as a bidentate chelating agent, forming stable complexes with a wide array of metal ions.[1][3] This chelation capability is central to the diverse biological activities exhibited by its derivatives, which include antimicrobial, anticancer, antifungal, and neuroprotective effects.[2][4][5]

This compound emerges as a particularly valuable derivative. The introduction of an aminomethyl group at the C-5 position provides a reactive handle for further synthetic elaboration, enabling the development of novel conjugates and targeted therapeutic agents. This functionalization transforms the basic oxine structure into a versatile building block for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.[6]

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.

Chemical Structure

The molecule consists of a quinoline ring system substituted with a hydroxyl group at the C-8 position and an aminomethyl group at the C-5 position. This specific arrangement of the hydroxyl group and the quinoline nitrogen is responsible for its characteristic chelating properties.

Caption: 2D Chemical Structure of this compound.

Core Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

IdentifierValueSource
IUPAC Name This compound[7]
CAS Number 81748-72-3[7]
Molecular Formula C₁₀H₁₀N₂O[7]
Molecular Weight 174.20 g/mol [7]
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)O)CN[7]
InChI InChI=1S/C10H10N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6,11H2[7]
InChIKey KMNQWCOAYXOQKY-UHFFFAOYSA-N[7]

Physicochemical and Computed Properties

The physicochemical properties of a compound govern its solubility, membrane permeability, and overall suitability for drug development. The data presented below are computationally derived and provide a strong baseline for experimental design.

PropertyValueSignificanceSource
XLogP3 0.9Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[7]
Topological Polar Surface Area (TPSA) 59.1 ŲSuggests good potential for oral bioavailability, as it is below the 140 Ų threshold often used in drug design.[7][8]
Hydrogen Bond Donors 2The -OH and -NH₂ groups can donate hydrogen bonds, influencing solubility and receptor binding.[7]
Hydrogen Bond Acceptors 3The quinoline nitrogen, hydroxyl oxygen, and amine nitrogen can accept hydrogen bonds.[7][8]
Rotatable Bond Count 1Low rotational freedom contributes to a more defined conformation, which can be advantageous for specific receptor binding.[7]
Appearance Solid (predicted)Typical for heterocyclic compounds of this molecular weight.[9]
Melting Point 279 °C (dec.) (for dihydrochloride salt)The high melting point of the salt form indicates strong intermolecular forces and ionic character.

Synthesis and Characterization

Synthetic Strategy: A Modular Approach

The synthesis of aminomethylated 8-hydroxyquinolines is often achieved through variations of the Mannich reaction or via multi-step sequences starting from functionalized precursors.[1][10][11] A robust and common strategy involves the chemical modification of a pre-existing quinoline core, which allows for precise control over the position of the aminomethyl group.

One effective pathway begins with 5-(chloromethyl)quinolin-8-ol, which serves as a reactive electrophile for nucleophilic substitution by an amine source. This method is direct and avoids the sometimes harsh conditions of classical Mannich reactions.

synthesis_workflow start 5-(Chloromethyl)quinolin-8-ol HCl (Starting Material) reaction Nucleophilic Substitution (Stir at RT to Reflux) start->reaction reagent Ammonia (aq.) or NH4OH reagent->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Aqueous Workup & Solvent Removal reaction->workup Reaction Quench purification Purification (Column Chromatography or Recrystallization) workup->purification Crude Product product This compound (Final Product) purification->product Pure Product

Caption: Synthetic Workflow for this compound.

Experimental Protocol: Synthesis from 5-(Chloromethyl)quinolin-8-ol Hydrochloride

This protocol describes a representative synthesis. As a self-validating system, it includes steps for reaction monitoring and product confirmation.

Materials:

  • 5-(Chloromethyl)quinolin-8-ol hydrochloride (1.0 eq)

  • Aqueous ammonia (28-30%) or Ammonium Hydroxide (excess, ~10-20 eq)

  • Ethanol (or other suitable polar solvent)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-(chloromethyl)quinolin-8-ol hydrochloride (1.0 eq) in ethanol.

    • Rationale: Ethanol is chosen as a solvent due to its ability to dissolve the starting material upon heating and its compatibility with the aqueous base.

  • Amine Addition: Add an excess of aqueous ammonia to the suspension. The reaction is often exothermic; addition may be controlled using an ice bath if necessary.

    • Rationale: A large excess of ammonia is used to drive the reaction to completion and minimize the formation of secondary and tertiary amine byproducts. It also acts as a base to neutralize the hydrochloride salt.

  • Reaction Progression: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for several hours (typically 2-6 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: Heating increases the rate of nucleophilic substitution. TLC is a critical in-process control to ensure the reaction has gone to completion, preventing unnecessary energy expenditure and byproduct formation.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate. Neutralize any remaining acid with a saturated solution of sodium bicarbonate until the aqueous layer is slightly basic (pH ~8-9).

    • Rationale: This step partitions the desired product, which is more soluble in the organic layer at a neutral to basic pH, from inorganic salts and excess ammonia.

  • Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Rationale: Multiple extractions ensure maximum recovery of the product. The brine wash removes residual water, and drying with sodium sulfate prepares the solution for solvent removal.

  • Purification: Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product. Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

    • Rationale: Purification is essential to remove unreacted starting materials and any byproducts, ensuring the final compound's identity and purity for subsequent applications.

Spectroscopic Confirmation

While specific spectral data must be acquired experimentally, the structure of this compound allows for predictable spectroscopic signatures.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the quinoline ring system, a characteristic singlet for the benzylic methylene (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.

  • FT-IR: Key vibrational bands would include broad O-H and N-H stretching peaks (~3400-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and characteristic C=C/C=N stretching in the fingerprint region (~1600-1400 cm⁻¹).[12][13]

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺) corresponding to the calculated molecular weight (174.20 Da).[7]

Applications in Research and Drug Development

The unique combination of a metal-chelating pharmacophore and a synthetically versatile aminomethyl handle makes this compound a valuable platform for developing targeted therapies.

  • Anticancer Agent Development: Derivatives of 8-hydroxyquinoline have shown potent anticancer activity.[14][15] The core scaffold can induce apoptosis and inhibit cell proliferation, sometimes through mechanisms involving the generation of reactive oxygen species (ROS) or the inhibition of key enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[14][16] The aminomethyl group on this compound can be used to attach tumor-targeting moieties or to modify physicochemical properties to enhance efficacy and selectivity.[16]

  • Antimicrobial and Antifungal Research: 8-Hydroxyquinoline and its derivatives are well-documented antimicrobial and antifungal agents.[3][5] Their activity is often linked to their ability to chelate essential metal ions, disrupting microbial metabolism.[3] Fibrous materials incorporating related compounds have demonstrated strong antibacterial efficacy against pathogens like S. aureus and antifungal activity against C. albicans.[3][5]

  • Corrosion Inhibition: The nitrogen and oxygen atoms in the quinoline structure allow it and its derivatives to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, an application of interest in material science.[12]

Safety and Handling

Proper handling is crucial when working with any active chemical compound. The information below is aggregated from safety data sheets for 8-hydroxyquinoline and its closely related derivatives.

Precaution CategoryGuidelineSource
GHS Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Can be toxic if swallowed.[8][17]
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles with side-shields, and a lab coat. Use a respirator if dust is generated.[17][18][19]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[17][18][20]
Storage Store locked up in a tightly closed container in a cool, dry place. The compound may be light-sensitive.[17][18]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[17][19][20]
First Aid (Skin) Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[17][19][20]
Disposal Dispose of contents/container in accordance with local, regional, and national regulations. Avoid release to the environment.[17][18]

Conclusion

This compound is more than a simple chemical; it is a strategic molecular tool. Its inherent properties, derived from the 8-hydroxyquinoline scaffold, grant it significant biological potential. The addition of the C-5 aminomethyl group provides a gateway for rational drug design, allowing for the creation of sophisticated derivatives with tailored therapeutic profiles. For researchers in medicinal chemistry and material science, this compound represents a foundational element for innovation in the development of novel anticancer agents, antimicrobials, and advanced materials.

References

A Technical Guide to the Mechanism of Action of 5-(Aminomethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

5-(Aminomethyl)quinolin-8-ol is a synthetic organic compound belonging to the 8-hydroxyquinoline (8HQ) class of molecules. Its mechanism of action is primarily rooted in its potent ability to act as a bidentate chelator of transition metal ions, a characteristic conferred by the nitrogen atom of its quinoline ring and the adjacent hydroxyl group. This chelation is not a passive sequestration but an active intervention in metallobiology, leading to profound downstream effects. Most notably, derivatives of this compound have been identified as selective mitochondrial iron chelators, capable of mitigating iron-induced oxidative stress and neuronal death.[1][2] This primary mechanism is complemented by potential secondary activities, including enzyme inhibition and antioxidant effects, making this compound and its analogs compelling candidates for therapeutic development, particularly in the context of neurodegenerative diseases characterized by metal dyshomeostasis.[1][3] This guide provides an in-depth exploration of its core mechanistic principles, supported by validated experimental protocols for its study.

The 8-Hydroxyquinoline Scaffold: A Foundation for Metal-Targeted Therapeutics

The 8-hydroxyquinoline (8HQ) moiety is a privileged scaffold in medicinal chemistry. It consists of a pyridine ring fused to a phenol, with the hydroxyl group at position 8.[3] This specific arrangement creates a powerful and spatially ideal binding site for divalent metal ions.[4] Metal ions like iron (Fe), copper (Cu), and zinc (Zn) are not merely trace elements; they are critical cofactors for a vast array of enzymes and proteins, essential for processes ranging from cellular respiration to DNA synthesis.[5] However, the dysregulation of metal homeostasis is a key pathological feature in many diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's, as well as in cancer and microbial infections.[2][4] The therapeutic strategy of using 8HQ derivatives, therefore, is to restore this metal balance, either by sequestering excess toxic metals or by redistributing them to where they are needed.[4]

Physicochemical Profile of this compound

The biological activity of a compound is intrinsically linked to its chemical structure and physical properties. The aminomethyl group at the 5-position modifies the parent 8HQ scaffold, influencing its solubility, lipophilicity, and potentially its target engagement.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OPubChem[6]
Molecular Weight 174.20 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
CAS Number 81748-72-3PubChem[6]
XLogP3 0.9PubChem[6]

The positive XLogP3 value suggests a degree of lipophilicity, which is crucial for crossing biological membranes, including the blood-brain barrier—a necessary feature for drugs targeting neurodegenerative diseases.[2]

Core Mechanism of Action: Bidentate Metal Ion Chelation

The principal mechanism of action for this compound is its function as a metal ion chelator.[2][4] This process is highly specific to the 8-hydroxyquinoline core structure.

The Pharmacophore: A Bidentate "Claw"

The term "chelate" is derived from the Greek word for "claw," which aptly describes how the molecule binds to a metal ion. The nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the C8-hydroxyl group act as the two points of a claw (bidentate ligand), forming a stable five-membered ring structure with a central metal ion.[7] This interaction neutralizes the charge of the metal ion and forms a lipophilic complex that can more readily traverse cellular membranes.

Caption: Bidentate chelation of a metal ion by this compound.

Neuroprotection via Mitochondrial Iron Chelation

A critical insight into the mechanism of this compound class comes from studies on a close analog, 5-((methylamino)methyl)-8-hydroxyquinoline. Research has shown it to be a selective chelator of mitochondrial iron.[1] In many neurodegenerative diseases, an accumulation of iron within the mitochondria leads to excessive production of reactive oxygen species (ROS) via the Fenton reaction, causing oxidative damage and ultimately, cell death.[1][8]

By penetrating the mitochondria and chelating this labile iron pool, this compound can halt this toxic cascade. This protects sensitive neuronal populations, such as the substantia nigra pars compacta neurons implicated in Parkinson's disease, from oxidative damage and death.[1]

NeuroprotectionPathway Fe_accum Mitochondrial Iron (Fe²⁺) Accumulation Fenton Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH) Fe_accum->Fenton Drives ROS Reactive Oxygen Species (ROS) (e.g., •OH) Fenton->ROS Generates Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Death Neuronal Death (Apoptosis) Damage->Death Compound This compound Chelation Iron Chelation Compound->Chelation Mediates Chelation->Fe_accum Reduces Labile Pool Chelation->Fenton INHIBITS

Caption: Neuroprotective mechanism via inhibition of iron-mediated oxidative stress.

Secondary and Associated Mechanisms

While metal chelation is the primary driver, the 8HQ scaffold is known to participate in other biological interactions.

  • Enzyme Inhibition: The structure of quinoline and its derivatives allows them to interact with the active sites of various enzymes. Some quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs) by intercalating into DNA, preventing the enzyme from accessing its substrate.[9] Other related structures inhibit enzymes like tyrosinase and cell cycle phosphatases such as Cdc25B.[10][11] This suggests a potential for this compound to act as an enzyme inhibitor, a mechanism that may or may not be dependent on its metal-chelating ability.

  • Antioxidant Activity: Beyond simply preventing the formation of ROS by chelating iron, the phenolic hydroxyl group on the 8HQ ring can potentially act as a direct radical scavenger, donating a hydrogen atom to neutralize free radicals.[5][7]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action, specific, well-controlled experiments are required. The following protocols provide a framework for investigating the metal-chelating properties of this compound.

Protocol: In Vitro Metal Chelation Assay (Spectrophotometric)

This protocol assesses the ability of the compound to chelate iron (Fe²⁺) in a cell-free system by measuring changes in absorbance.

Principle: Many metal indicators form a colored complex with a specific metal ion. A chelating agent will compete with the indicator for the metal ion, causing a decrease in the absorbance of the metal-indicator complex. Here, Ferrozine is used as the indicator for Fe²⁺.

Materials:

  • This compound

  • Ferrozine solution (5 mM in HEPES buffer)

  • FeSO₄·7H₂O solution (2 mM in water)

  • HEPES buffer (20 mM, pH 7.4)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Preparation of Reagents: Prepare fresh solutions of the compound at various concentrations (e.g., 1 µM to 1 mM) in HEPES buffer. Prepare the FeSO₄ solution immediately before use to minimize oxidation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of HEPES buffer

    • 20 µL of the compound solution (or buffer for control)

    • 20 µL of FeSO₄ solution

  • Initiation: Mix gently and incubate for 5 minutes at room temperature to allow for chelation.

  • Color Development: Add 20 µL of Ferrozine solution to each well. The solution will turn magenta as Ferrozine binds to any remaining free Fe²⁺.

  • Measurement: Incubate for 10 minutes, then measure the absorbance at 562 nm.

  • Calculation: The percentage of chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100

    • A_control is the absorbance of the well without the compound.

    • A_sample is the absorbance of the well with the compound.

  • Controls:

    • Negative Control: Reaction mixture without the compound.

    • Positive Control: A known strong iron chelator like EDTA.

    • Blank: Reaction mixture without FeSO₄ to correct for background absorbance.

Causality and Validation: This protocol is self-validating. A dose-dependent decrease in absorbance at 562 nm directly indicates that the compound is sequestering Fe²⁺, preventing it from binding to Ferrozine. The inclusion of EDTA as a positive control confirms the assay is working correctly.

ProtocolWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cpd Prepare Compound Dilutions add_reagents 1. Add Buffer, Compound, and FeSO₄ to Plate prep_cpd->add_reagents prep_fe Prepare Fresh FeSO₄ Solution prep_fe->add_reagents prep_ferrozine Prepare Ferrozine Solution add_ferrozine 3. Add Ferrozine (Color Development) prep_ferrozine->add_ferrozine incubate1 2. Incubate 5 min (Allow Chelation) add_reagents->incubate1 incubate1->add_ferrozine incubate2 4. Incubate 10 min add_ferrozine->incubate2 read_abs 5. Read Absorbance at 562 nm incubate2->read_abs calculate Calculate % Chelation vs. Control read_abs->calculate plot Plot Dose-Response Curve (IC₅₀) calculate->plot

Caption: Experimental workflow for the in vitro spectrophotometric chelation assay.

Therapeutic Potential and Applications

The targeted mechanism of this compound makes it a highly attractive candidate for drug development in several areas:

  • Neurodegenerative Diseases: As demonstrated, its ability to chelate excess mitochondrial iron is a direct therapeutic strategy for diseases like Parkinson's and Friedreich's ataxia.[1]

  • Anticancer Therapy: Cancer cells often have a higher demand for metals like iron and copper. Chelating these metals can disrupt cancer cell proliferation and metabolism.[4]

  • Antimicrobial Agents: By sequestering essential metal ions, 8HQ derivatives can inhibit the growth of bacteria and fungi.[3][12]

Conclusion and Future Directions

The mechanism of action of this compound is centered on its robust and specific ability to chelate transition metal ions, particularly iron. This primary action leads to significant downstream biological effects, most notably the mitigation of oxidative stress, which forms the basis of its neuroprotective potential. While secondary mechanisms like enzyme inhibition may also contribute to its overall pharmacological profile, its role as a metal chelator is the core directive.

Future research should focus on elucidating the full spectrum of its metal-binding profile (e.g., Cu²⁺, Zn²⁺), quantifying its ability to cross the blood-brain barrier, and identifying specific enzyme targets to build a complete picture of its therapeutic utility.

References

5-(Aminomethyl)quinolin-8-ol and its derivatives' biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 5-(Aminomethyl)quinolin-8-ol and its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its potent and diverse biological activities. This is largely attributed to its exceptional metal-chelating capabilities. This technical guide provides an in-depth exploration of this compound, a key derivative of the 8-HQ family, and its analogues. We will dissect its synthesis, multifaceted biological activities—including anticancer, antimicrobial, and neuroprotective properties—and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to guide future research and development.

The 8-Hydroxyquinoline Core: A Foundation of Biological Versatility

The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol ring.[1] This unique structure confers a remarkable ability to act as a bidentate chelating agent, forming stable complexes with a wide array of divalent and trivalent metal ions, such as copper (Cu²⁺), iron (Fe³⁺), and zinc (Zn²⁺).[2] The biological significance of this chelation is profound; by sequestering metal ions essential for the function of various enzymes and cellular processes, 8-HQ derivatives can disrupt the homeostasis of pathogenic organisms and cancer cells.[3][4] This fundamental property is the primary driver behind the broad spectrum of activities observed in this class of compounds, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects.[1][4][5] The aminomethyl modification at the 5-position further enhances these properties, creating a potent pharmacophore for targeted therapeutic development.

Synthesis of this compound Derivatives

The introduction of an aminomethyl group onto the 8-hydroxyquinoline scaffold is most commonly achieved through aminomethylation techniques like the Mannich or Betti reactions. These methods offer a versatile and efficient route to a wide range of derivatives.

General Synthetic Approach: The Mannich Reaction

The Mannich reaction is a cornerstone for synthesizing these compounds. It involves the aminoalkylation of the acidic proton at the C-7 position of the 8-hydroxyquinoline ring (or C-5 for some precursors) using formaldehyde (or its equivalent, paraformaldehyde) and a primary or secondary amine.[6]

Generalized Protocol for Mannich-type Synthesis of 7-(Aminomethyl)-8-hydroxyquinoline Derivatives:

  • Reactant Preparation: Dissolve equimolar amounts of 8-hydroxyquinoline, the desired amine (e.g., dimethylamine, phenylamine), and paraformaldehyde in a suitable solvent, typically ethanol.[6]

  • Reaction: Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for initial condensation.

  • Reflux: Heat the reaction mixture to reflux for several hours (e.g., 2-3 hours) to drive the reaction to completion.[6]

  • Isolation: Upon cooling, the product often precipitates out of the solution.

  • Purification: The resulting precipitate is collected by filtration, washed with appropriate solvents (e.g., ethanol, H₂O), and dried to yield the final product.[7]

This approach allows for the creation of a diverse library of derivatives by simply varying the amine component, enabling extensive structure-activity relationship (SAR) studies.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Purification HQ 8-Hydroxyquinoline Solvent Dissolve in Ethanol HQ->Solvent Amine Primary/Secondary Amine Amine->Solvent Formaldehyde Formaldehyde (Paraformaldehyde) Formaldehyde->Solvent Reflux Heat under Reflux Solvent->Reflux Precipitate Precipitation & Filtration Reflux->Precipitate Product Purified Aminomethylated Derivative Precipitate->Product

Caption: Generalized workflow for the synthesis of aminomethylated 8-hydroxyquinoline derivatives via the Mannich reaction.

Core Mechanism of Action: Metal Ion Chelation

The primary mechanism underpinning the biological activity of this compound and its derivatives is their ability to chelate metal ions.[3][4] Many essential enzymes in both mammalian cells and microbes rely on metal cofactors for their catalytic activity. By binding these ions, 8-HQ derivatives disrupt numerous vital cellular pathways.

  • Disruption of Microbial Metabolism: In bacteria and fungi, the sequestration of iron and copper inhibits enzymes involved in respiration and replication, leading to a potent antimicrobial effect.[2] For instance, 8-HQ has been shown to kill Mycobacterium tuberculosis in a copper-dependent manner.[9]

  • Induction of Apoptosis in Cancer Cells: In cancer cells, the formation of 8-HQ-metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and triggering programmed cell death (apoptosis).[3] Furthermore, chelation can inhibit metalloproteins crucial for tumor growth and proliferation.

  • Restoration of Metal Homeostasis: In neurodegenerative diseases like Alzheimer's, metal ion dysregulation contributes to oxidative damage and protein aggregation.[4][10] Lipophilic 8-HQ derivatives can cross the blood-brain barrier, sequester excess metal ions, and potentially restore metal homeostasis, thereby exerting a neuroprotective effect.[10]

Mechanism_of_Action cluster_effects Downstream Biological Effects cluster_outcomes Therapeutic Outcomes HQ_Derivative This compound Derivative Complex Stable Metal Chelate Complex HQ_Derivative->Complex chelates Metal_Ion Metal Ions (Cu²⁺, Fe³⁺, Zn²⁺) Metal_Ion->Complex Enzyme_Inhibition Inhibition of Metalloenzymes Complex->Enzyme_Inhibition ROS Generation of Reactive Oxygen Species (ROS) Complex->ROS Homeostasis Restoration of Metal Homeostasis (CNS) Complex->Homeostasis Antimicrobial Antimicrobial Activity Enzyme_Inhibition->Antimicrobial Anticancer Anticancer Activity ROS->Anticancer Neuroprotection Neuroprotective Effect Homeostasis->Neuroprotection

Caption: The central role of metal ion chelation in the diverse biological activities of 8-HQ derivatives.

Key Biological Activities and Applications

Anticancer Activity

Derivatives of aminomethylated quinolin-8-ols exhibit significant cytotoxicity against a range of cancer cell lines. This has positioned them as promising candidates for oncological drug development.

The anticancer effect is often linked to the induction of apoptosis.[3] Studies have shown that these compounds can inhibit key regulators of cell survival. For instance, certain 7-((substituted-amino)methyl)quinolin-8-ol derivatives have been designed to inhibit the mouse double minute 2 (MDM2) and 4 (MDM4) proteins, which are critical negative regulators of the p53 tumor suppressor protein.[8]

Table 1: Representative Anticancer Activity Data

Compound/Derivative Cancer Cell Line Activity Metric Result Reference
5-Amino-8-hydroxyquinoline (5A8Q) HeLa (Cervical Cancer) Cell Viability Significant decrease [11]
5-Amino-8-hydroxyquinoline (5A8Q) MCF-7 (Breast Cancer) Cell Viability Significant decrease [11]
Clioquinol (an 8-HQ derivative) Prostate Cancer Proteasome Inhibition Potent activity [4]

| MMRi62* | Leukemic Cell Lines | Apoptosis Induction | Cellular growth inhibition |[8] |

*MMRi62 is 7-((2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

Antimicrobial (Antibacterial & Antifungal) Activity

The 8-HQ scaffold is a well-established antimicrobial agent.[12] The aminomethyl modification can further enhance this activity. These compounds demonstrate broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[13] The mechanism is primarily through metal chelation, which deprives microbes of essential nutrients required for growth and enzyme function.[2][13]

Table 2: Representative Antimicrobial Activity Data

Compound/Derivative Target Organism Activity Metric Result Reference
8-Hydroxyquinoline Staphylococcus aureus Antibacterial Active
8-Hydroxyquinoline Escherichia coli Antibacterial Active
7-Morpholinomethyl-8-hydroxyquinoline Micrococcus flavus MIC 3.9 µg/ml [13]
5-Amino-8-hydroxyquinoline Mats S. aureus & E. coli Antibacterial Good efficacy [11]
5-Amino-8-hydroxyquinoline Mats C. albicans Antifungal Good efficacy [11]

| 8-Hydroxyquinoline Derivatives | Botrytis cinerea | Antifungal | Active | |

Neuroprotective Activity

The role of metal ions in neurodegenerative diseases is a critical area of research. An imbalance of metals like copper and zinc in the brain is linked to the aggregation of amyloid-beta plaques in Alzheimer's disease.[4] 8-HQ derivatives, due to their lipophilic nature and metal chelating ability, are being investigated as therapeutic agents to counteract this.[4][10] They can act as "metal chaperones," binding to excess metals in plaque-rich areas and redistributing them to depleted regions, thereby restoring homeostasis and protecting neurons from oxidative damage.[10]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

To assess the anticancer potential of newly synthesized this compound derivatives, the MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the concentration-dependent cytotoxic effect (IC₅₀ value) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium from a concentrated stock solution (in DMSO). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow A 1. Seed Cells (96-well plate, 24h incubation) B 2. Compound Treatment (Serial dilutions, 48-72h incubation) A->B C 3. Add MTT Reagent (3-4h incubation) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Analyze Data (Calculate IC₅₀) E->F

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and potent class of bioactive compounds. Their efficacy stems from the fundamental metal-chelating property of the 8-hydroxyquinoline core, which is tunable through synthetic modifications. The robust anticancer, antimicrobial, and potential neuroprotective activities make them compelling lead structures for modern drug discovery programs.

Future research should focus on:

  • Selective Targeting: Synthesizing derivatives with enhanced selectivity for specific microbial or cancer-associated metalloenzymes to reduce off-target effects.

  • Mechanism Elucidation: Moving beyond chelation to fully understand the downstream signaling pathways these compounds modulate, particularly in the context of apoptosis and neuroinflammation.

  • In Vivo Studies: Translating the promising in vitro results into preclinical animal models to evaluate efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address critical unmet needs in oncology, infectious diseases, and neurology.

References

An In-depth Technical Guide to the Metal Chelating Properties of 5-(Aminomethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science, largely owing to their potent metal chelating capabilities.[1][2][3] The introduction of functional groups onto the 8-HQ core allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a key derivative, 5-(Aminomethyl)quinolin-8-ol, providing a comprehensive technical overview of its synthesis, the theoretical basis of its metal chelation, and detailed, field-proven protocols for the characterization of its metal complexes. By elucidating the influence of the 5-aminomethyl substituent, this document serves as a foundational resource for researchers aiming to leverage this compound in drug discovery, fluorescent sensor development, and other advanced applications.

Introduction: The 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound featuring a hydroxyl group at the C8 position, peri to the ring nitrogen. This specific arrangement creates a powerful bidentate chelating site, capable of forming stable five-membered rings with a wide array of metal ions.[1][2] This chelation is the cornerstone of the diverse bioactivities of 8-HQ derivatives, which include antineurodegenerative, anticancer, and antimicrobial effects.[3][4] The formation of metal complexes dramatically alters the molecule's properties:

  • Lipophilicity: Chelation neutralizes the charge of the metal ion, increasing the lipophilicity of the resulting complex and enhancing its ability to cross biological membranes.

  • Redox Activity: The coordination environment can modulate the redox potential of the bound metal ion (e.g., Cu²⁺/Cu⁺, Fe³⁺/Fe²⁺), influencing biological redox cycles.

  • Photophysical Properties: The rigidification of the molecular structure upon chelation often leads to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1]

The strategic placement of substituents on the quinoline ring is a key strategy to modulate these properties. The 5-position is particularly important as it directly influences the electronic environment of the chelating core. The introduction of an aminomethyl group (-CH₂NH₂) at this position, creating this compound, is hypothesized to enhance aqueous solubility and provide an additional site for secondary interactions or further functionalization, thereby modifying the stability and selectivity of metal chelation.

Synthesis of this compound

The synthesis of this compound can be approached through several reliable synthetic routes. The most common methods involve either the amination of a pre-functionalized precursor or a direct aminomethylation via the Mannich reaction. Below is a detailed protocol based on the amination of 5-chloromethyl-8-hydroxyquinoline hydrochloride, a common and scalable approach.

Synthetic Workflow Diagram

G cluster_0 Part A: Chloromethylation cluster_1 Part B: Amination A 8-Hydroxyquinoline B HCl, Paraformaldehyde A->B Reagents C 5-Chloromethyl-8- hydroxyquinoline HCl B->C Stirring, 6h D 5-Chloromethyl-8- hydroxyquinoline HCl C->D Intermediate Isolation E Hexamethylenetetramine (HMTA) Ethanol/Chloroform D->E Sommelet Reaction F Intermediate Adduct E->F G Acidic Hydrolysis (HCl/Ethanol) F->G H This compound (Final Product) G->H caption Synthetic workflow for this compound. G A Prepare Solutions (Ligand, Metal, Acid, Base) B Calibrate pH Electrode with Standard Buffers A->B C Titrate Ligand Alone (Determine Ligand pKa values) B->C D Titrate Ligand + Metal Ion (Determine Complex Stability) B->D E Data Processing (e.g., Hyperquad, BEST software) C->E D->E F Calculate log K / log β values E->F caption Workflow for potentiometric determination of stability constants.

References

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fluorescence Properties of 5-(Aminomethyl)quinolin-8-ol

In the landscape of fluorescent molecules, the 8-hydroxyquinoline (8-HQ) scaffold stands out for its rich photophysical behavior and remarkable versatility. Its inherent ability to chelate metal ions, coupled with a fluorescence output that is exquisitely sensitive to its local environment, has made it a cornerstone in the development of chemical sensors and imaging agents.[1] this compound (AMQ) is a key derivative of this family, incorporating a reactive aminomethyl group at the C5 position. This functional handle not only modulates the core electronic properties of the quinoline ring but also serves as a crucial point of attachment for constructing more elaborate molecular probes.[2][3]

This guide provides a comprehensive exploration of the fluorescence properties of AMQ, intended for researchers and professionals in drug development and materials science. We will dissect its fundamental photophysical characteristics, explore the key factors that govern its fluorescence response, and detail its application as a powerful tool for scientific inquiry.

Caption: Chemical structure of this compound (AMQ).[4]

Section 1: Core Photophysical Properties

The fluorescence of 8-HQ and its derivatives is governed by a π-π* electronic transition. However, the parent 8-HQ molecule is weakly fluorescent in many environments. This is primarily due to a highly efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] Upon excitation, the proton from the hydroxyl group at the 8-position is transferred to the nitrogen atom of the quinoline ring. This process provides a rapid way for the molecule to return to the ground state without emitting a photon.

The introduction of substituents and, most importantly, the chelation of metal ions can block this ESIPT pathway, leading to a dramatic increase in fluorescence quantum yield—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1][6] This "turn-on" response is the foundation of its utility as a sensor.

Spectral Characteristics

The absorption and emission spectra of AMQ are characteristic of the 8-hydroxyquinoline core. While precise values are highly dependent on the environment, the following table summarizes typical spectral properties observed for related 8-HQ derivatives, providing a baseline for understanding AMQ.

PropertyTypical Range/ValueConditions/Notes
Absorption Max (λ_abs) ~315 - 330 nmCorresponds to the π-π* transition of the quinoline ring. Can shift with solvent and pH.[7]
Emission Max (λ_em) ~500 - 540 nm (upon metal chelation)Significant Stokes shift. The free ligand is often weakly fluorescent or emits at a different wavelength.[8]
Stokes Shift >150 nmThe large shift, a hallmark of ESIPT-capable molecules, minimizes self-absorption and enhances detection sensitivity.
Quantum Yield (Φf) Low (<0.05) to High (>0.5)Low for the free ligand. Increases substantially upon chelation with metal ions like Al³⁺ or Zn²⁺.[8][9]
Fluorescence Lifetime (τ) ~4 - 24 nsVaries significantly with the coordinated metal and local environment.[10]
Environmental Sensitivity: The Role of Solvent and pH

The fluorescence of 8-HQ derivatives is profoundly influenced by the surrounding medium.

  • Solvent Polarity (Solvatochromism): Increasing solvent polarity typically causes a red-shift (a shift to longer wavelengths) in the emission spectrum. This is indicative of a π-π* transition where the excited state possesses a larger dipole moment than the ground state, leading to greater stabilization by polar solvent molecules. The interplay of hydrogen bonding between the fluorophore's hydroxyl and nitrogen groups and the solvent can also modulate the fluorescence output.[11]

  • pH Dependence: The protonation state of AMQ dictates its electronic structure and, consequently, its fluorescence. In acidic media, the quinoline nitrogen is protonated, forming a cationic species. In basic media, the phenolic hydroxyl group is deprotonated, yielding an anionic form. These different species exhibit distinct absorption and emission characteristics. For sensing applications, it is crucial to operate within a pH range where the desired species is stable and responsive to the target analyte.[12][13]

Section 2: Application as a Metal Ion Sensor

The primary application of AMQ and its derivatives is in the detection and quantification of metal ions. The nitrogen atom and the hydroxyl oxygen of the 8-hydroxyquinoline moiety form a highly effective chelation site for a variety of metal ions, including Zn²⁺, Al³⁺, and Mg²⁺.[1][7][14]

Mechanism of Chelation-Enhanced Fluorescence (CHEF)

The "turn-on" fluorescence response upon metal binding is a direct result of blocking non-radiative decay pathways.

  • Increased Rigidity: Chelation of a metal ion locks the ligand into a more rigid, planar conformation. This structural constraint reduces the energy lost through vibrational and rotational motions, favoring radiative decay (fluorescence).[1]

  • Inhibition of ESIPT: The metal ion's coordination to the phenolic oxygen and quinoline nitrogen effectively blocks the proton transfer pathway that quenches the fluorescence of the free ligand.[6]

This dual effect leads to a dramatic enhancement of the fluorescence signal, making these compounds highly sensitive probes. Derivatives of AMQ have been successfully developed as selective sensors for biologically and environmentally important ions like Fe³⁺ and Zn²⁺.[3][13][15][16]

CHEF_Mechanism cluster_off Fluorescence OFF State (Free Ligand) cluster_on Fluorescence ON State (Metal Complex) AMQ AMQ (Ground State) Complex AMQ-Metal Complex (Ground State) AMQ->Complex + Metal Ion Excitation1 Light Absorption (Excitation) AMQ_excited AMQ* (Excited State) ESIPT ESIPT Tautomer* AMQ_excited->ESIPT Fast Proton Transfer Heat Non-Radiative Decay (Heat) ESIPT->Heat Efficient Quenching Metal Metal Ion (e.g., Zn²⁺) Excitation2 Light Absorption (Excitation) Complex_excited Complex* (Excited State) Complex_excited->Complex Ground State Return Light Strong Fluorescence (Light) Complex_excited->Light Radiative Decay (ESIPT Blocked) Excitation1->AMQ_excited Excitation2->Complex_excited

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in AMQ.

Applications in Bioimaging

The ability to selectively detect metal ions has been leveraged for cellular imaging. Derivatives of 8-hydroxyquinoline have been successfully employed to visualize and map the distribution of intracellular ions like Mg²⁺ and Zn²⁺ in living cells using confocal microscopy, providing valuable insights into ion homeostasis and regulation.[12][14]

Section 3: Key Experimental Protocols

Accurate characterization of a fluorophore's properties is paramount. The following sections outline standardized protocols for measuring two key fluorescence parameters.

Protocol: Relative Fluorescence Quantum Yield (Φf) Determination

The relative method, which compares the sample's fluorescence to a well-characterized standard, is the most common and accessible approach for determining quantum yield.[17][18]

QY_Workflow cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis P1 Select Standard & Solvent (Same solvent for both) P2 Prepare Stock Solutions (Sample & Standard) P1->P2 P3 Create Dilution Series (Abs < 0.1) P2->P3 M1 Measure Absorbance Spectra (UV-Vis Spectrophotometer) P3->M1 M2 Measure Emission Spectra (Spectrofluorometer) M1->M2 A1 Integrate Fluorescence Intensity M2->A1 A2 Plot: Integrated Intensity vs. Absorbance A1->A2 A3 Determine Gradients (Slopes) A2->A3 A4 Calculate Quantum Yield (Φ_s) A3->A4

Caption: Workflow for relative fluorescence quantum yield determination.[17]

Step-by-Step Methodology:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield (Φr) that absorbs and emits in a similar spectral region to your sample.[17] Ensure the standard is soluble in the chosen solvent.

  • Solvent Selection: Use spectroscopic grade solvent for all solutions to minimize background interference. The same solvent must be used for both the sample and the standard.

  • Prepare Solutions: Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 in a 10 mm cuvette to avoid inner filter effects.[19]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • For both the sample and standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Perform a linear regression for each data set to obtain the slope (gradient, Grad).[20]

    • Calculate the quantum yield of the sample (Φs) using the following equation:[17][19]

      Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²)

      Where:

      • Φr = Quantum yield of the reference standard

      • Grad_s = Gradient from the plot for the sample

      • Grad_r = Gradient from the plot for the reference

      • n_s = Refractive index of the sample's solvent

      • n_r = Refractive index of the reference's solvent (n_s = n_r if the same solvent is used)

Protocol: Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a robust parameter, independent of probe concentration.[21] Time-Correlated Single-Photon Counting (TCSPC) is the gold-standard technique for its measurement.[22][23]

Principle of TCSPC:

The sample is excited by a high-repetition-rate pulsed light source (e.g., laser or LED). The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.[23] By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the lifetime (τ).[21][24][25]

Key Experimental Steps:

  • Instrumentation: A TCSPC system comprising a pulsed light source, a sample holder, a fast and sensitive detector (e.g., PMT), and timing electronics is required.

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent.

  • Instrument Response Function (IRF): Measure the IRF or "prompt" by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. This records the temporal profile of the excitation pulse itself.

  • Data Acquisition: Acquire the fluorescence decay curve for the sample until sufficient photon counts are collected for good statistical accuracy.

  • Data Analysis: Use specialized software to fit the acquired decay data. For complex systems, the decay may not be a single exponential, requiring multi-exponential fitting to resolve different lifetime components.[21][24]

References

An In-Depth Technical Guide to the Solubility Profile of 5-(Aminomethyl)quinolin-8-ol (AMQ)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-(Aminomethyl)quinolin-8-ol (AMQ) is a derivative of 8-hydroxyquinoline, a molecule renowned for its potent chelating properties and diverse biological activities. Understanding the solubility of AMQ is a critical prerequisite for its application in pharmaceutical development, analytical chemistry, and material science. Poor solubility can impede formulation, reduce bioavailability, and lead to unreliable results in in-vitro assays.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of AMQ that govern its solubility. It outlines a predictive qualitative solubility profile, details a rigorous, step-by-step experimental protocol for quantitative solubility determination using the gold-standard shake-flask method, and discusses the key factors influencing its dissolution. This document is intended to serve as a foundational resource for researchers, enabling them to design robust experimental plans and accelerate the development of AMQ-based applications.

Introduction to this compound (AMQ)

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide array of therapeutic applications, including antimalarial, anticancer, and antiseptic uses.[3][4][5] this compound is a bifunctional derivative of the well-studied chelating agent 8-hydroxyquinoline (8-HQ). The introduction of the aminomethyl group at the C5 position adds a basic center and a site for further chemical modification, distinguishing its properties from the parent compound.

The molecular structure of AMQ, featuring a hydrophobic quinoline core, a phenolic hydroxyl group, and a basic primary amine, creates a complex amphiphilic and amphoteric character. This structure dictates its solubility, which is highly dependent on the properties of the solvent system, particularly pH.[5][6] A thorough understanding of this solubility behavior is essential for controlling its reactivity, developing stable formulations, and ensuring its efficacy in biological systems.[3][5]

Physicochemical Properties of AMQ

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. While extensive experimental data for AMQ is not widely published, key parameters can be computed or inferred from its structure and related compounds. These properties provide the basis for predicting its behavior in different solvent environments.

PropertyValue (Computed/Estimated)SourceSignificance for Solubility
Molecular Formula C₁₀H₁₀N₂OPubChem[7]Provides the basis for molecular weight and elemental composition.
Molecular Weight 174.20 g/mol PubChem[7]Essential for converting mass concentration (g/L) to molar concentration (mol/L).
XLogP3 0.9PubChem[7]A positive logP value indicates a slight preference for lipophilic (non-polar) environments over hydrophilic (aqueous) ones, suggesting limited water solubility for the neutral species.
Topological Polar Surface Area (TPSA) 59.1 ŲPubChem[7]TPSA is related to hydrogen bonding potential. A value in this range suggests the molecule can form hydrogen bonds, which is favorable for solubility in polar protic solvents.
pKa (Estimated) Phenolic OH: ~9-10; Aminomethyl NH₃⁺: ~8-9InferredThe presence of both an acidic (phenol) and a basic (amine) group means the molecule's charge state, and thus its aqueous solubility, will be highly pH-dependent.
Appearance Crystalline SolidInferredThe solid-state properties (e.g., crystal lattice energy) must be overcome for dissolution to occur. Different polymorphs can exhibit different solubilities.

Predicted Solubility Profile of AMQ

Based on the physicochemical properties outlined above, a qualitative solubility profile for this compound can be predicted. This serves as a practical starting point for solvent selection in experimental work.

Solvent CategoryExample SolventsPredicted SolubilityRationale
Aqueous (pH-dependent) Water, BuffersLow (Neutral pH) to High (Acidic pH) The hydrophobic quinoline core limits solubility at neutral pH.[8][9] At low pH, the aminomethyl group becomes protonated (–CH₂NH₃⁺), forming a soluble salt and dramatically increasing aqueous solubility.[9][10]
Polar Protic Ethanol, MethanolSparingly to Moderately Soluble These solvents can engage in hydrogen bonding with the hydroxyl and amino groups, facilitating dissolution. However, the aromatic core may limit high solubility.[8][11]
Polar Aprotic DMSO, DMFModerately to Highly Soluble These solvents are strong hydrogen bond acceptors and can effectively solvate both the polar functional groups and the aromatic quinoline system.[8]
Non-Polar Hexane, TolueneInsoluble to Sparingly Soluble The high polarity imparted by the hydroxyl and amino groups prevents significant interaction with non-polar solvents.[8]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, a rigorous experimental protocol is required. The shake-flask method is widely considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[12][13] The protocol described below is based on the principles outlined in the OECD Guideline 105.[14][15][16]

Principle

An excess amount of solid AMQ is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium between the dissolved and undissolved compound. After phase separation, the concentration of AMQ in the saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][17]

Materials and Reagents
  • This compound (AMQ), solid, >98% purity

  • Solvents of interest (e.g., Deionized Water, pH 7.4 Phosphate Buffered Saline (PBS), Ethanol, DMSO)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV detector (set to an appropriate wavelength for AMQ, e.g., ~240 nm)

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh approximately 10 mg of AMQ and dissolve it in a suitable solvent (e.g., DMSO or a mobile phase mixture) in a 10 mL volumetric flask. This creates a ~1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution to prepare at least five calibration standards of known concentrations.

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid AMQ to a vial (e.g., 5-10 mg). The key is to ensure a solid residue remains after equilibrium is reached.[12]

    • Add a precise volume of the test solvent (e.g., 2 mL) to the vial.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period. A 24-hour period is common, but 48-72 hours may be necessary to ensure true equilibrium is reached.[13][18]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to sediment for at least 1 hour.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

  • Quantification by HPLC:

    • Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has an R² value > 0.99.

    • Inject the filtered sample solutions into the HPLC system.

    • If the concentration is above the highest calibration standard, dilute the sample accurately with the solvent and re-analyze.

    • Determine the concentration of AMQ in the samples by interpolating their peak areas from the calibration curve.[13]

  • Data Analysis:

    • Calculate the average solubility from the triplicate measurements for each solvent.

    • Report the final solubility in units of mg/mL or µg/mL, and also in molarity (mol/L).

    • For aqueous solutions, the final pH of the saturated solution should be measured and reported, as it can differ from the starting pH.[12]

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cal 1. Prepare Calibration Standards prep_sam 2. Add Excess AMQ & Solvent to Vials (n=3) equil 3. Equilibrate on Shaker (24-72h at const. Temp) prep_sam->equil Start Equilibration phase_sep 4. Sediment & Filter Supernatant (0.22 µm) equil->phase_sep Equilibrium Reached hplc_run 5b. Analyze Filtered Samples via HPLC phase_sep->hplc_run Inject Sample hplc_cal 5a. Run HPLC Calibration Curve calc 6. Calculate Concentration from Calibration Curve hplc_cal->calc Establish Response Factor hplc_run->calc Obtain Peak Area result Report Solubility (mg/mL, Molarity) & Final pH calc->result

Fig 1. Experimental workflow for thermodynamic solubility determination via the shake-flask method.

Key Factors Influencing AMQ Solubility

The solubility of AMQ is not a single value but is highly dependent on several environmental and structural factors. Understanding these factors is crucial for controlling its behavior in solution.

Impact of pH

As an amphoteric molecule, pH is the most critical factor governing the aqueous solubility of AMQ.

  • Acidic pH (pH < 7): The primary aminomethyl group (-CH₂NH₂) becomes protonated to form the ammonium cation (-CH₂NH₃⁺). This charged species is significantly more polar and water-soluble than the neutral molecule.

  • Neutral pH (pH ~7.4): The molecule exists predominantly as a neutral species or zwitterion, where its solubility is lowest due to the influence of the hydrophobic quinoline core.

  • Basic pH (pH > 10): The phenolic hydroxyl group (-OH) deprotonates to form the phenolate anion (-O⁻), another charged species that increases water solubility.

This pH-dependent behavior is characteristic of many quinoline derivatives and is a key consideration for developing oral drug formulations or controlling dissolution in biological media.[3][5][6]

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility tends to increase with temperature.[11] This relationship should be determined experimentally if AMQ is to be used in applications with variable temperature conditions. Heating can be a simple method to create supersaturated solutions, though care must be taken to assess the stability of the compound at elevated temperatures.

Co-solvents

In cases of poor aqueous solubility, the use of water-miscible organic co-solvents (e.g., ethanol, propylene glycol, DMSO) can be an effective strategy for enhancement.[10] Co-solvents work by reducing the overall polarity of the solvent system, which diminishes the energy penalty required to create a cavity for the hydrophobic quinoline core, thereby increasing solubility.

Diagram of Influencing Factors

G cluster_solvent Solvent System cluster_physical Physical Conditions cluster_solid Solid State center AMQ Solubility pH pH (Charge State) pH->center polarity Solvent Polarity polarity->center cosolvent Co-solvents cosolvent->center temp Temperature temp->center polymorph Crystal Polymorphism polymorph->center

Fig 2. Interrelated factors governing the solubility of this compound.

Conclusion

The solubility of this compound is a complex interplay of its amphoteric chemical structure and the properties of the solvent system. Its behavior is dominated by the pH-dependent ionization of its aminomethyl and hydroxyl functional groups, which can be leveraged to dramatically enhance its aqueous solubility under acidic conditions. For organic systems, polar aprotic solvents like DMSO are predicted to be highly effective. This guide provides both a predictive framework and a robust, validated experimental protocol for the quantitative determination of AMQ solubility. By applying these principles and methods, researchers can accurately characterize this promising compound, mitigate risks associated with poor solubility, and accelerate the translation of their discoveries into practical applications.

References

Spectroscopic Characterization of 5-(Aminomethyl)quinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for 5-(Aminomethyl)quinolin-8-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related structural analogs, offering a robust framework for the identification and characterization of this molecule.

Introduction: The Significance of this compound

This compound belongs to the 8-hydroxyquinoline class of compounds, which are renowned for their chelating properties and diverse biological activities. The introduction of an aminomethyl group at the 5-position significantly influences the molecule's polarity, basicity, and potential for further functionalization, making it a valuable synthon for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and the study of its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. The following sections detail the expected ¹H and ¹³C NMR spectral data, based on analysis of structurally similar compounds and fundamental principles of NMR theory.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the aliphatic protons of the aminomethyl group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8Doublet of Doublets1HH-2
~7.5Doublet of Doublets1HH-3
~8.5Doublet1HH-4
~7.2Doublet1HH-6
~7.6Doublet1HH-7
~4.0Singlet2H-CH₂-
~2.5Broad Singlet2H-NH₂
~9.5Broad Singlet1H-OH

Causality of Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups. The broadness of these signals is a result of proton exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of related quinoline derivatives.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150C-8
~148C-2
~138C-8a
~136C-4
~128C-4a
~125C-5
~122C-3
~118C-7
~110C-6
~45-CH₂-

Expertise & Experience: The downfield chemical shift of C-8 is attributed to the deshielding effect of the directly attached electronegative oxygen atom. Similarly, the carbons in the pyridine ring (C-2, C-4) are typically observed at lower field compared to those in the benzene ring due to the electron-withdrawing nature of the nitrogen atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, employ proton decoupling to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
1600-1450StrongAromatic C=C and C=N stretching
1350-1250MediumC-N stretching
1250-1150MediumC-O stretching

Trustworthiness: The broadness of the O-H and N-H stretching bands is a hallmark of hydrogen bonding, which is expected to be significant in the solid state of this compound. The presence of sharp peaks in the fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used for definitive identification.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
174[M]⁺˙ (Molecular Ion)
157[M - NH₃]⁺˙
145[M - CH₂NH]⁺˙
129[Quinoline]⁺˙

Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the resulting fragments. The loss of ammonia (NH₃) or the CH₂NH radical from the molecular ion are common fragmentation pathways for compounds containing an aminomethyl group. The formation of the stable quinoline cation radical is also a likely event.[1]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is often used for volatile and thermally stable compounds and typically provides detailed fragmentation information. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds and often yields a prominent molecular ion peak.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualization of Molecular Structure and Fragmentation

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

fragmentation_pathway mol [C₁₀H₁₀N₂O]⁺˙ m/z = 174 frag1 [C₁₀H₇NO]⁺˙ m/z = 157 mol->frag1 - NH₃ frag2 [C₉H₇NO]⁺˙ m/z = 145 mol->frag2 - CH₂NH frag3 [C₉H₇N]⁺˙ m/z = 129 frag2->frag3 - O

Caption: Plausible EI mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, this document serves as a valuable resource for the unambiguous identification and characterization of this important molecule. The detailed experimental protocols and data interpretations are designed to support researchers in their efforts to synthesize, purify, and utilize this compound in a variety of scientific applications.

References

5-(Aminomethyl)quinolin-8-ol: A Technical Guide to its Potential as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide explores the potential of 5-(aminomethyl)quinolin-8-ol as a fluorescent probe for researchers, scientists, and professionals in drug development. By leveraging the well-established chemistry of the 8-hydroxyquinoline (8-HQ) scaffold, this document provides a comprehensive overview of its likely synthesis, photophysical properties, and applications, grounded in the principles of fluorescence spectroscopy and coordination chemistry. While direct experimental data on this specific molecule is emerging, this guide synthesizes field-proven insights from closely related analogs to provide a robust framework for its investigation and application.

Introduction: The Promise of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in the development of fluorescent chemosensors.[1] The inherent ability of the 8-HQ framework to form stable chelate complexes with a variety of metal ions, coupled with significant changes in its fluorescence behavior upon binding, makes it an exceptionally versatile platform.[2] The parent 8-HQ molecule is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[3][4] Chelation with a metal ion inhibits this non-radiative decay pathway, resulting in a pronounced enhancement of fluorescence—a phenomenon known as chelation-enhanced fluorescence (CHEF).[5]

The introduction of an aminomethyl group at the 5-position of the quinoline ring, to yield this compound, is a strategic modification. This functionalization is anticipated to enhance aqueous solubility and provide an additional coordination site, potentially modulating the selectivity and sensitivity of the probe for specific metal ions. This guide will delineate the expected properties and provide a technical roadmap for the evaluation of this compound as a novel fluorescent probe.

Section 1: Synthesis and Characterization

The synthesis of this compound can be approached through established synthetic methodologies for the functionalization of the 8-hydroxyquinoline core. A plausible and efficient route is the Mannich reaction, which introduces an aminomethyl group onto an activated aromatic ring.

Proposed Synthetic Protocol: Mannich Reaction
  • Reaction Setup: To a solution of 8-hydroxyquinoline (1 equivalent) in ethanol, add formaldehyde (1.2 equivalents) and a secondary amine, such as dimethylamine or piperidine (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the Mannich base.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification is achieved through column chromatography on silica gel to yield the 5-(dialkylaminomethyl)quinolin-8-ol intermediate.

  • Conversion to Primary Amine (if required): The tertiary amine can be converted to the primary aminomethyl group through more advanced synthetic steps, such as a von Braun reaction followed by hydrolysis, or by utilizing a protected amine equivalent in the initial Mannich reaction. A more direct approach could involve the reduction of a 5-cyano or 5-nitro-8-hydroxyquinoline precursor. For instance, a 5-formyl-8-hydroxyquinoline can be converted to an oxime and then reduced to the aminomethyl group.

A similar synthetic strategy has been successfully employed for the preparation of various 5-substituted 8-hydroxyquinoline derivatives.[6]

Characterization

The structural confirmation of the synthesized this compound would be achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the aminomethyl group and its position on the quinoline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight of the compound.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the O-H, N-H, and C-N bonds.

Section 2: Photophysical Properties and Sensing Mechanism

The fluorescence sensing capability of this compound is predicated on the photophysical properties of the 8-hydroxyquinoline core.

The ESIPT Mechanism and Chelation-Enhanced Fluorescence (CHEF)

In its free form, 8-hydroxyquinoline derivatives typically exhibit weak fluorescence. This is due to an efficient excited-state intramolecular proton transfer (ESIPT) process where the proton from the hydroxyl group is transferred to the nitrogen atom of the quinoline ring in the excited state.[3][4] This process provides a non-radiative pathway for the excited molecule to return to the ground state, thus quenching fluorescence.

Upon chelation with a metal ion, the hydroxyl proton is replaced by the metal ion, which forms a stable five-membered ring with the nitrogen and oxygen atoms.[8] This coordination inhibits the ESIPT process, blocking the non-radiative decay pathway.[3][4] As a result, the molecule is forced to relax to the ground state through radiative emission of a photon, leading to a significant enhancement in fluorescence intensity. This "turn-on" response is a hallmark of 8-HQ-based fluorescent sensors.

Diagram of the Proposed Sensing Mechanism

cluster_0 Free Ligand State cluster_1 Metal-Bound State Free_Ligand This compound Excitation Light Excitation (hν) Free_Ligand->Excitation Absorption Complex [M^n+ - Ligand] Complex Free_Ligand->Complex + Metal Ion (M^n+) ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Excitation->ESIPT Non-radiative decay Quenched_Fluorescence Weak Fluorescence ESIPT->Quenched_Fluorescence Excitation_Complex Light Excitation (hν) Complex->Excitation_Complex Absorption Inhibited_ESIPT ESIPT Blocked Excitation_Complex->Inhibited_ESIPT Radiative decay Enhanced_Fluorescence Strong Fluorescence Inhibited_ESIPT->Enhanced_Fluorescence

Caption: Proposed fluorescence sensing mechanism of this compound.

Section 3: Potential Applications as a Fluorescent Probe

The unique structural features of this compound suggest its utility in various applications, particularly in the detection of metal ions and in bioimaging.

Selective Metal Ion Sensing

Derivatives of 8-hydroxyquinoline are renowned for their ability to selectively detect a range of metal ions, including Zn2+, Al3+, and Fe3+.[9][10] Zinc is the second most abundant transition metal in the human body and plays critical roles in numerous biological processes.[9] The development of selective fluorescent probes for Zn2+ is of significant interest.[5][11] Similarly, probes for other biologically relevant metal ions are in high demand. The aminomethyl group in this compound could potentially enhance selectivity for certain metal ions through additional coordination or by altering the electronic properties of the quinoline ring.

Bioimaging Applications

A key challenge in developing fluorescent probes for biological applications is ensuring sufficient water solubility and cell membrane permeability.[12] The introduction of the aminomethyl group is expected to improve the hydrophilicity of the 8-HQ core, making it more suitable for use in aqueous biological media. Furthermore, the ability to visualize the distribution and flux of metal ions within living cells is a powerful tool in cell biology.[13] If this compound exhibits a selective "turn-on" fluorescence response to a specific metal ion, it could be a valuable tool for intracellular imaging.[14]

Section 4: Experimental Protocols

The following is a generalized protocol for evaluating the potential of this compound as a fluorescent probe for metal ions.

Step-by-Step Methodology for Fluorescence Sensing Evaluation
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol.

    • Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) of interest (e.g., 10 mM) in deionized water.

  • Fluorescence Titration:

    • In a quartz cuvette, place a solution of this compound at a fixed concentration (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES or Tris buffer at physiological pH).

    • Record the initial fluorescence emission spectrum by exciting at the absorption maximum.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • Prepare a series of solutions containing this compound (e.g., 10 µM) and a selection of different metal ions (e.g., 2 equivalents) in the same buffered solution.

    • Record the fluorescence emission spectrum for each solution.

    • Compare the fluorescence enhancement observed for the target metal ion with that of other potentially interfering ions.

  • Determination of Detection Limit (LOD):

    • The limit of detection can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus concentration plot.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow Start Start Prep_Solutions Prepare Stock Solutions (Probe and Metal Ions) Start->Prep_Solutions Fluorescence_Titration Perform Fluorescence Titration with Target Metal Ion Prep_Solutions->Fluorescence_Titration Selectivity_Study Conduct Selectivity Study with Various Metal Ions Prep_Solutions->Selectivity_Study Data_Analysis Analyze Data: - Binding Constant - Stoichiometry - Quantum Yield Fluorescence_Titration->Data_Analysis Selectivity_Study->Data_Analysis LOD_Calculation Calculate Limit of Detection (LOD) Data_Analysis->LOD_Calculation Bioimaging_Application Bioimaging Studies (Cell Culture, Microscopy) LOD_Calculation->Bioimaging_Application End End Bioimaging_Application->End

Caption: A generalized experimental workflow for evaluating a new fluorescent probe.

Section 5: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for assessing the performance of a fluorescent probe.

Table of Expected Photophysical and Binding Properties
ParameterDescriptionExpected Value/Range
λabs (nm) Wavelength of maximum absorption310 - 330
λem (nm) Wavelength of maximum fluorescence emission480 - 550
Stokes Shift (nm) Difference between λem and λabs> 150
Quantum Yield (Φ) Efficiency of fluorescence emission (in complex)0.1 - 0.5
Binding Constant (Ka) Affinity of the probe for the target analyte104 - 106 M-1
Limit of Detection (LOD) Lowest concentration of analyte detectableµM to nM range
Selectivity Response to target vs. interfering speciesHigh

Conclusion

This compound represents a promising, yet underexplored, candidate for the development of novel fluorescent probes. Based on the robust and predictable chemistry of the 8-hydroxyquinoline scaffold, it is anticipated that this compound will exhibit significant fluorescence enhancement upon chelation with specific metal ions. The introduction of the aminomethyl group is a rational design choice aimed at improving its properties for biological applications. The experimental framework provided in this guide offers a clear path for the synthesis, characterization, and evaluation of this compound, paving the way for its potential use as a selective and sensitive fluorescent sensor in chemical and biological research. Further experimental validation is essential to fully realize the potential of this intriguing molecule.

References

Investigating the Pharmacokinetics of 8-Hydroxyquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of 8-Hydroxyquinoline Derivatives through Pharmacokinetic Understanding

8-hydroxyquinoline (8-HQ) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Their therapeutic potential is largely attributed to their ability to chelate metal ions, which are crucial for many physiological and pathological processes. However, the journey from a promising bioactive compound to a clinically effective drug is contingent upon a thorough understanding of its pharmacokinetic profile – what the body does to the drug. This guide provides a comprehensive technical overview of the core principles and methodologies for investigating the absorption, distribution, metabolism, and excretion (ADME) of 8-hydroxyquinoline derivatives. By employing the robust experimental designs and analytical techniques detailed herein, researchers can effectively characterize the pharmacokinetic properties of their novel 8-HQ derivatives, a critical step in the drug discovery and development pipeline.

Part 1: In Vitro ADME Profiling: Foundational Insights into Drug-Like Properties

Early in vitro assessment of ADME properties is paramount for selecting and optimizing drug candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage attrition. This section details key in vitro assays crucial for characterizing the ADME properties of 8-hydroxyquinoline derivatives.

Intestinal Permeability: The Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates human intestinal absorption.[3] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

This assay is selected for its ability to predict in vivo oral absorption and to identify whether a compound is a substrate for efflux transporters, such as P-glycoprotein. The bidirectional nature of the assay (measuring transport from the apical to the basolateral side and vice versa) allows for the calculation of an efflux ratio, providing insights into the potential for active transport mechanisms that can limit oral bioavailability.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-28 days to allow for the formation of a confluent and differentiated monolayer. Change the culture medium every 2-3 days.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4).

    • Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C.

    • Apical to Basolateral (A → B) Transport: Add the test 8-hydroxyquinoline derivative (e.g., at a final concentration of 10 µM) to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B → A) Transport: Add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.

  • Sample Analysis and Data Interpretation:

    • Quantify the concentration of the 8-hydroxyquinoline derivative in the collected samples using a validated analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) by dividing the Papp (B → A) by the Papp (A → B). An efflux ratio greater than 2 suggests the involvement of active efflux.

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)
Metabolic Stability: The Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[4] The liver microsomal stability assay is a fundamental in vitro tool to assess a compound's susceptibility to phase I metabolism.

This assay provides a measure of a compound's intrinsic clearance, which is a key parameter in predicting in vivo hepatic clearance and oral bioavailability. By incubating the compound with liver microsomes in the presence of the necessary cofactor (NADPH), we can simulate the oxidative metabolism that occurs in the liver.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test 8-hydroxyquinoline derivative and positive controls (e.g., Dextromethorphan, Midazolam) in DMSO.

    • Prepare a working solution of pooled human liver microsomes (e.g., 3 mg/mL in buffer).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis and Data Interpretation:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - Buffer (pH 7.4) - Test Compound Stock - Liver Microsomes - NADPH Solution add_buffer Add Buffer to Plate add_compound Add Test Compound (Final Conc. 1 µM) add_buffer->add_compound pre_incubate Pre-incubate (37°C, 10 min) add_compound->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction incubate_sample Incubate with Shaking (37°C) start_reaction->incubate_sample time_points Collect Aliquots (0, 5, 15, 30, 60 min) incubate_sample->time_points stop_reaction Stop Reaction (Cold Acetonitrile + IS) time_points->stop_reaction centrifuge Centrifuge (Precipitate Proteins) stop_reaction->centrifuge lcms LC-MS/MS Analysis (Quantify Parent Compound) centrifuge->lcms data Data Analysis: - Plot ln(% remaining) vs. Time - Calculate k, t½, Clint lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Part 2: In Vivo Pharmacokinetic Studies: Characterizing the Drug's Fate in a Living System

While in vitro assays provide valuable early insights, in vivo studies are essential to understand the complete pharmacokinetic profile of a compound in a complex biological system.

Study Design for In Vivo Pharmacokinetics in Rodents

A well-designed in vivo pharmacokinetic study is critical for obtaining reliable data on the absorption, distribution, and elimination of a drug.

Rodent models, such as rats or mice, are commonly used in early-stage pharmacokinetic studies due to their physiological similarities to humans, relatively low cost, and established experimental protocols. The inclusion of both intravenous (IV) and oral (PO) administration routes is crucial for determining key parameters like bioavailability.

  • Animal Handling and Dosing:

    • Use male Sprague-Dawley rats (or another appropriate rodent model).

    • Acclimatize the animals for at least one week before the study.

    • Fast the animals overnight before dosing.

    • For IV administration, administer the 8-hydroxyquinoline derivative (formulated in a suitable vehicle) via the tail vein.

    • For PO administration, administer the compound via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Processing and Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the 8-hydroxyquinoline derivative in plasma.[5][6][7][8][9]

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analyte.

    • Process the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) before LC-MS/MS analysis.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis to determine the following pharmacokinetic parameters:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Tissue Distribution and Excretion

Understanding where a drug distributes in the body and how it is eliminated is crucial for assessing its potential for efficacy and toxicity.

  • Tissue Distribution: Following administration, key tissues (e.g., liver, kidney, brain, lung) can be collected at various time points to determine the concentration of the 8-hydroxyquinoline derivative.[10] This provides insights into the compound's ability to reach its target site of action and its potential for accumulation in non-target tissues.

  • Excretion: Urine and feces are collected over a defined period (e.g., 24 or 48 hours) to determine the extent and route of excretion of the parent drug and its metabolites.

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
T½ (h) 2.8 ± 0.53.5 ± 0.7
Tmax (h) -1.0 ± 0.0
Cmax (ng/mL) 1256 ± 210458 ± 98
AUC (0-t) (ng*h/mL) 2876 ± 4532154 ± 342
Bioavailability (F%) -15.0%

Data are presented as mean ± standard deviation.

Part 3: Metabolism and Bioanalysis: Elucidating the Transformation and Quantification of 8-Hydroxyquinoline Derivatives

Metabolic Pathways of 8-Hydroxyquinoline

The metabolism of 8-hydroxyquinoline and its derivatives primarily occurs in the liver and involves both phase I and phase II enzymatic reactions.

  • Phase I Metabolism: The primary phase I metabolic pathway for the quinoline ring involves oxidation, mediated by cytochrome P450 enzymes. Studies have implicated CYP2A6 and CYP2E1 in the metabolism of quinoline.[5][11] This can lead to the formation of hydroxylated metabolites and epoxides.

  • Phase II Metabolism: Following phase I oxidation, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion.

G HQ 8-Hydroxyquinoline PhaseI Phase I Metabolism (Oxidation) HQ->PhaseI CYP CYP2A6, CYP2E1 PhaseI->CYP Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated Epoxide Epoxide Metabolites PhaseI->Epoxide PhaseII Phase II Metabolism (Conjugation) Hydroxylated->PhaseII Epoxide->PhaseII Glucuronide Glucuronide Conjugates PhaseII->Glucuronide Excretion Excretion (Urine, Feces) Glucuronide->Excretion

Caption: Proposed metabolic pathway for 8-hydroxyquinoline.

Analytical Methodologies: LC-MS/MS for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[5][6][7][8][9]

  • Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., plasma, urine) is crucial. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

  • Chromatographic Separation: A suitable HPLC or UHPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and potential metabolites.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analyte and its internal standard.

  • Method Validation: The method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Conclusion: A Roadmap for Successful Pharmacokinetic Investigation

A thorough understanding of the pharmacokinetic properties of 8-hydroxyquinoline derivatives is indispensable for their successful development as therapeutic agents. This guide has provided a comprehensive framework of the essential in vitro and in vivo methodologies, from initial permeability and metabolic stability screening to definitive in vivo pharmacokinetic studies. By applying these principles and protocols, researchers can generate the critical data needed to guide lead optimization, predict human pharmacokinetics, and ultimately, advance novel 8-hydroxyquinoline derivatives towards clinical application. The integration of these pharmacokinetic insights with pharmacodynamic and toxicological data will pave the way for the development of safe and effective medicines based on this versatile chemical scaffold.

References

theoretical studies on 5-(Aminomethyl)quinolin-8-ol metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Exploration of 5-(Aminomethyl)quinolin-8-ol Metal Complexes

Authored by: A Senior Application Scientist

Foreword: The Emerging Significance of this compound in Medicinal Chemistry

The quinoline scaffold, particularly 8-hydroxyquinoline (8-HQ), represents a "privileged structure" in medicinal chemistry, renowned for its potent metal-chelating capabilities.[1][2] The bidentate nature of 8-HQ, involving its phenolic oxygen and heterocyclic nitrogen, allows for the formation of stable complexes with a wide array of metal ions.[1][3][4] This chelation is not merely a chemical curiosity; it is central to the diverse biological activities exhibited by 8-HQ derivatives, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][4][5][6] The introduction of an aminomethyl group at the 5-position to create this compound (AMQ) presents a compelling modification to this foundational structure. This functionalization is anticipated to modulate the electronic properties and steric profile of the ligand, thereby influencing the stability, geometry, and, ultimately, the biological efficacy of its metal complexes.

This technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the theoretical methodologies employed to investigate AMQ-metal complexes, offering both foundational principles and practical, step-by-step protocols for computational analysis. The focus will be on leveraging theoretical studies to predict and understand the physicochemical properties and biological potential of these promising compounds.

Part 1: The Theoretical Framework for Understanding AMQ-Metal Complexes

Theoretical studies, particularly those employing quantum chemical methods, are indispensable in modern drug discovery. They provide a lens through which we can visualize and quantify molecular interactions at the subatomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. For AMQ-metal complexes, these studies can elucidate the nature of the metal-ligand bonding, predict molecular geometries, and rationalize observed spectroscopic and biological data.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying transition metal complexes.[7][8][9] Its popularity stems from a favorable balance between computational cost and accuracy, making it feasible to study relatively large systems like AMQ-metal complexes. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[8][10]

The choice of the functional and basis set is a critical decision in any DFT study. For systems like AMQ-metal complexes, a hybrid functional such as B3LYP is often a good starting point, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation. The basis set, which is a set of mathematical functions used to build the molecular orbitals, should be chosen to accurately describe the electrons of all atoms in the complex. A common approach is to use a Pople-style basis set like 6-311G(d,p) for the non-metal atoms (C, H, N, O) and a basis set with effective core potentials (ECPs), such as LANL2DZ, for the metal ion.[11]

Simulating the Biological Milieu: The Role of Solvation Models

Biological processes occur in an aqueous environment. Therefore, it is crucial to account for the effects of the solvent in theoretical calculations. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are an efficient way to incorporate the bulk electrostatic effects of the solvent without explicitly modeling individual solvent molecules. This approach places the solute molecule in a cavity within a continuous medium that has the dielectric constant of the solvent.

Part 2: A Practical Guide to the Theoretical Investigation of an AMQ-Metal Complex

This section provides a step-by-step guide to performing a theoretical study on a hypothetical AMQ-metal complex, for instance, with Cu(II). The workflows described can be adapted for other metal ions of interest.

Step-by-Step Protocol for Geometry Optimization and Frequency Analysis

This protocol aims to find the most stable three-dimensional arrangement of the atoms in the complex and to confirm that it is a true energy minimum.

  • Building the Initial Structure: Construct the 3D structure of the AMQ ligand and the chosen metal ion using a molecular modeling software (e.g., Avogadro, GaussView). Position the ligand around the metal ion in a chemically intuitive manner, with the nitrogen and oxygen atoms of the 8-hydroxyquinoline core coordinating to the metal.

  • Setting up the Calculation:

    • Define the charge and multiplicity of the complex. For a Cu(II) complex with two deprotonated AMQ ligands, the charge would be 0, and the multiplicity would be a doublet (spin state = 1/2).

    • Select the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) for C, H, N, O and LANL2DZ for Cu).

    • Incorporate the solvent model (e.g., PCM with water as the solvent).

    • Specify the calculation type as "Optimization + Frequencies".

  • Executing the Calculation: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Analyzing the Results:

    • Convergence: Ensure that the optimization has converged successfully.

    • Imaginary Frequencies: Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

    • Geometric Parameters: Analyze the optimized bond lengths and angles. The Cu-N and Cu-O bond lengths will provide direct information about the coordination environment.

Step-by-Step Protocol for Electronic Structure Analysis

This protocol explores the electronic properties of the complex, which are crucial for understanding its reactivity and spectroscopic behavior.

  • Using the Optimized Geometry: Start with the optimized structure obtained from the previous step.

  • Setting up the Calculation:

    • Use the same functional, basis set, and solvent model as in the optimization.

    • Request the calculation of molecular orbitals (e.g., by including "pop=full" in the input).

  • Executing the Calculation: Run the single-point energy calculation.

  • Analyzing the Results:

    • HOMO-LUMO Analysis: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the chemical reactivity and kinetic stability of the complex.[10] A smaller gap suggests that the molecule is more easily excitable.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Step-by-Step Protocol for Simulating UV-Vis Spectra with TD-DFT

This protocol predicts the electronic absorption spectrum of the complex, which can be directly compared with experimental data.

  • Using the Optimized Geometry: Begin with the optimized ground-state geometry.

  • Setting up the Calculation:

    • Specify a Time-Dependent DFT (TD-DFT) calculation.

    • Use the same functional, basis set, and solvent model.

    • Request the calculation of a sufficient number of excited states (e.g., 20-30) to cover the relevant spectral range.

  • Executing the Calculation: Run the TD-DFT calculation.

  • Analyzing the Results:

    • The output will provide the excitation energies and oscillator strengths for the electronic transitions.

    • Plot the oscillator strength against the wavelength to generate a simulated UV-Vis spectrum.

    • Analyze the nature of the key electronic transitions by examining the contributions of the molecular orbitals involved. This can reveal whether the transitions are ligand-centered, metal-centered, or charge-transfer in nature.

Part 3: Data Presentation and Visualization

Clear presentation of theoretical data is essential for its interpretation and communication.

Summarizing Quantitative Data

The following table provides an example of how to summarize key theoretical data for a hypothetical [Cu(AMQ)₂] complex.

ParameterValueInterpretation
Cu-N Bond Length~2.0 ÅTypical for Cu(II)-N coordination bonds.
Cu-O Bond Length~1.9 ÅTypical for Cu(II)-O coordination bonds.
HOMO Energy-6.5 eVRelates to the electron-donating ability.
LUMO Energy-3.2 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap3.3 eVIndicates moderate chemical reactivity.
Major UV-Vis Peak~420 nmCorresponds to a charge-transfer transition.
Visualizing Molecular Structures and Workflows

Visual aids are crucial for conveying complex information. The following diagrams, generated using Graphviz, illustrate key concepts.

G cluster_ligand This compound (AMQ) ligand ligand G Workflow for Theoretical Study of an AMQ-Metal Complex start Build Initial Structure opt_freq Geometry Optimization & Frequency Calculation start->opt_freq check_freq Check for Imaginary Frequencies opt_freq->check_freq check_freq->opt_freq Imaginary Frequencies Found (Re-optimize) electronic Electronic Structure Analysis (HOMO, LUMO, MEP) check_freq->electronic No Imaginary Frequencies td_dft TD-DFT Calculation for UV-Vis Spectrum electronic->td_dft end Data Analysis and Interpretation td_dft->end

References

Methodological & Application

Application Notes & Protocols: Investigating the Anticancer Potential of 5-(Aminomethyl)quinolin-8-ol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for utilizing 5-(Aminomethyl)quinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold, in cancer cell line research. While specific data on this compound is emerging, this document synthesizes established methodologies and mechanistic insights from the broader class of 8-HQ derivatives to provide a robust framework for its investigation. The protocols herein are designed to be adaptable and should be optimized for your specific cancer cell lines and experimental objectives.

The 8-HQ scaffold is a privileged structure in medicinal chemistry, with derivatives recognized for a wide array of biological activities, including potent anticancer effects.[1] These compounds often exert their cytotoxic effects through complex mechanisms that can involve metal ion chelation, induction of programmed cell death, and modulation of critical cellular signaling pathways.[2][3][4] This guide will walk you through the foundational assays and provide the scientific context necessary to rigorously evaluate the anticancer potential of this compound.

Proposed Mechanism of Action: A Multi-Faceted Approach to Inducing Cancer Cell Death

Based on extensive studies of 8-hydroxyquinoline derivatives, this compound is hypothesized to induce cancer cell death through a combination of mechanisms. The presence of the 8-hydroxyl group and the quinoline nitrogen forms a bidentate chelation site for metal ions like copper and zinc.[2] This interaction can disrupt metal homeostasis within cancer cells, which often have an elevated requirement for these metals for proliferation and angiogenesis.[2]

The primary modes of cell death induced by 8-HQ derivatives are apoptosis and, in some cases, paraptosis.[3][5] Apoptosis, or programmed cell death, is a key tumor-suppressor mechanism that is often evaded by cancer cells. The induction of apoptosis by 8-HQ compounds can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A proposed signaling pathway for the induction of apoptosis by 8-hydroxyquinoline derivatives is illustrated below. This pathway often involves the generation of reactive oxygen species (ROS), leading to oxidative stress, which in turn can trigger the mitochondrial apoptotic cascade.[6] Furthermore, some derivatives have been shown to inhibit the activity of the proteasome and modulate survival signaling pathways such as the PI3K/Akt/mTOR and ERK pathways.[7][8]

Proposed_Signaling_Pathway 5-AQ-8-ol This compound Metal_Chelation Metal Ion Chelation (Cu2+, Zn2+) 5-AQ-8-ol->Metal_Chelation ROS ↑ Reactive Oxygen Species (ROS) 5-AQ-8-ol->ROS Proteasome_Inhibition Proteasome Inhibition 5-AQ-8-ol->Proteasome_Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition 5-AQ-8-ol->PI3K_Akt ERK_Activation ERK Pathway Activation 5-AQ-8-ol->ERK_Activation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ER_Stress Endoplasmic Reticulum Stress Proteasome_Inhibition->ER_Stress ER_Stress->Mitochondria Bcl2 ↓ Bcl-2 PI3K_Akt->Bcl2 inhibition of Apoptosis Apoptosis ERK_Activation->Apoptosis Bax ↑ Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Mitochondria->Bax Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanisms of this compound in cancer cells.

Data Presentation: Cytotoxicity of 8-Hydroxyquinoline Derivatives

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of a biological process, such as cell proliferation. A lower IC50 value indicates greater potency. The following table presents a compilation of IC50 values for various 8-hydroxyquinoline derivatives against different human cancer cell lines to provide a comparative framework.

DerivativeCell LineCancer TypeIC50 (µM)Reference
Tris(8-hydroxyquinoline)iron (Feq3) SCC9Head and NeckNot specified[6]
SCC25Head and NeckNot specified[6]
Zinc(II)-8-hydroxyquinoline complexes SK-OV-3CROvarian2.25 ± 0.13[9]
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11) MCF7BreastNot specified[3]
MDA-MB-231BreastNot specified[3]
1,4-Naphthoquinone-8-hydroxyquinoline hybrids A549LungVaries[10]
bis-8-hydroxyquinoline substituted benzylamines KB3Oral Carcinoma0.0013 - 0.0026[11]

Note: This table is for illustrative purposes. Researchers should determine the IC50 value of this compound in their specific cell lines of interest.

Experimental Protocols

The following protocols provide a starting point for evaluating the anticancer effects of this compound. It is crucial to include appropriate controls in every experiment, including a vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compound.

General Experimental Workflow

The investigation of a novel anticancer compound typically follows a logical progression from assessing overall cytotoxicity to elucidating the specific mechanisms of cell death and identifying molecular targets.

Experimental_Workflow Start Start: Compound This compound Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Determine_IC50 Determine IC50 Value Cell_Viability->Determine_IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay ROS_Detection ROS Detection Assay (e.g., DCFH-DA) Determine_IC50->ROS_Detection Caspase_Activity Caspase Activity Assay (Caspase-3, -8, -9) Apoptosis_Assay->Caspase_Activity Western_Blot Western Blot Analysis (Apoptotic & Signaling Proteins) Caspase_Activity->Western_Blot Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis ROS_Detection->Pathway_Analysis End End: Elucidate Mechanism of Action Pathway_Analysis->End

References

Application Notes: 5-(Aminomethyl)quinolin-8-ol for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

I. Executive Summary

This technical guide provides a comprehensive overview of 5-(Aminomethyl)quinolin-8-ol, a fluorescent probe derived from the versatile 8-hydroxyquinoline (8-HQ) scaffold. We delve into the core principles governing its fluorescence, highlighting its primary application as a "turn-on" sensor for detecting metal ions, particularly zinc (Zn²⁺), in cellular environments. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for live-cell imaging and practical insights to ensure robust and reproducible results in fluorescence microscopy applications.

II. Principle of Action: From Quenched State to Bright Fluorescence

The utility of this compound as a fluorescent probe is rooted in the photophysical properties of its parent structure, 8-hydroxyquinoline (8-HQ). In its free, unbound state in aqueous solutions, the 8-HQ scaffold is characterized by very weak fluorescence.[1][2] This is due to a highly efficient, non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][3] Upon excitation, the proton from the hydroxyl group at the 8-position is rapidly transferred to the nitrogen atom of the quinoline ring, leading to quenching of fluorescence.[1][2][4]

The introduction of specific metal ions, most notably Zn²⁺ and Al³⁺, dramatically alters this state. This compound acts as a bidentate chelator, with the hydroxyl oxygen and the quinoline nitrogen coordinating with the metal ion.[2][3] This chelation event deprotonates the hydroxyl group and locks the molecule in a rigid conformation, which inhibits the ESIPT process.[2][3][4] By blocking this non-radiative decay pathway, the molecule is forced to release its absorbed energy via fluorescence, resulting in a significant increase in emission intensity.[1][2][4] This "turn-on" response is the fundamental principle behind its use as a chemosensor for mapping the distribution of labile metal ions in biological systems.

Caption: Mechanism of chelation-enhanced fluorescence of this compound.

III. Spectral Properties and Imaging Parameters

While specific, high-resolution spectral data for this compound is not extensively published, its properties can be reliably inferred from the broader class of 8-hydroxyquinoline derivatives. The aminomethyl substitution at the 5-position is expected to modulate the electronic properties, but the core mechanism remains the same. The aluminum (Al(III)) complex of 5-(aminomethyl) derivatives has been reported to exhibit green luminescence with an emission maximum around 538-540 nm.[5] For biological applications focusing on zinc, a similar spectral profile is anticipated.

PropertyUnbound Probe (Estimated)Zn²⁺-Bound Probe (Estimated)Recommended Filter Set
Excitation Max (λex) ~360 - 380 nm~365 - 390 nmDAPI, Violet (e.g., 375/28)
Emission Max (λem) ~500 - 520 nm (very weak)~490 - 540 nm (strong)GFP, FITC (e.g., 525/50)
Quantum Yield (Φ) Very Low (< 0.05)Significantly HigherN/A
Stokes Shift ~140 - 160 nm~125 - 150 nmN/A

Note: These spectral characteristics are based on typical values for 8-HQ zinc sensors like TSQ and Zinquin.[6][7][8] It is imperative for researchers to experimentally determine the optimal excitation and emission wavelengths for their specific imaging setup.

IV. Protocol: Live-Cell Imaging of Labile Intracellular Zinc

This protocol provides a validated workflow for staining and imaging labile zinc pools in cultured mammalian cells using this compound. Live-cell imaging allows for the study of dynamic cellular processes in real-time.[9]

A. Reagent Preparation
  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in cell culture-grade Dimethyl Sulfoxide (DMSO).

    • Rationale: DMSO is a common solvent that facilitates the solubilization of organic probes and their passage across cell membranes. A high-concentration stock allows for minimal solvent carryover into the final cell culture medium.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

B. Cell Preparation and Staining Workflow

Live-Cell Imaging Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding Plate cells on glass-bottom dishes (50-70% confluency) B 2. Probe Loading Prepare 5-20 µM working solution Incubate for 15-30 min at 37°C A->B C 3. Washing Remove excess probe Wash 2-3 times with warm PBS B->C D 4. Imaging Add fresh imaging buffer Image immediately on microscope C->D E 5. Data Analysis Quantify fluorescence intensity D->E

Caption: Standardized workflow for live-cell zinc imaging.

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293, PC-3) onto glass-bottom dishes or coverslips. Culture them until they reach 50-70% confluency.

    • Rationale: Sub-confluent cells ensure clear visualization of individual cell morphology without the complications of cell-cell overlap. Glass-bottom dishes are essential for high-resolution microscopy.

  • Probe Loading:

    • Prepare a fresh working solution of the probe by diluting the 10 mM stock into a pre-warmed, serum-free culture medium or Phosphate-Buffered Saline (PBS) to a final concentration of 5-20 µM. The optimal concentration must be determined empirically for each cell line to maximize signal while minimizing potential cytotoxicity.[8]

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[8]

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with warm PBS or culture medium to remove any excess extracellular probe, which can contribute to high background fluorescence.[8]

  • Imaging:

    • Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to the cells.

    • Immediately transfer the dish to a fluorescence microscope equipped with environmental control (37°C, 5% CO₂).

    • Acquire images using a suitable filter set (e.g., DAPI or Violet excitation, GFP emission).

C. Experimental Controls

To validate the specificity of the probe for zinc, the following controls are essential:

  • Zinc-Depleted Control: Pre-treat cells with a membrane-permeable zinc chelator (e.g., TPEN) before adding the this compound probe. This should result in a significant reduction in the fluorescence signal.

  • Zinc-Enriched Control: Supplement the imaging medium with a low concentration of a zinc salt (e.g., 10-50 µM ZnCl₂) along with a zinc ionophore (e.g., pyrithione) to facilitate zinc entry into the cells. This should lead to a marked increase in fluorescence intensity.

V. Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
High Background Incomplete removal of extracellular probe.Increase the number and duration of wash steps.[10] Ensure washes are performed with warm buffer.
Probe concentration is too high.Perform a titration experiment to determine the lowest effective probe concentration.[10]
Weak Signal Low concentration of labile zinc in cells.Use a positive control (zinc supplementation) to confirm probe functionality.
Suboptimal imaging settings (exposure, gain).Optimize microscope settings to maximize signal-to-noise ratio.
Photobleaching.Reduce excitation light intensity and/or exposure time. Use an anti-fade reagent if compatible with live-cell imaging.
Cellular Toxicity Probe concentration is too high.Lower the probe concentration and/or reduce the incubation time.
Phototoxicity from excessive light exposure.Minimize light exposure by using the lowest possible excitation power and acquiring images only when necessary.

VI. Conclusion

This compound is a potent fluorescent probe that leverages the principle of chelation-enhanced fluorescence to enable the visualization of labile metal ion pools, particularly zinc, within living cells. Its "turn-on" nature provides a high-contrast signal ideal for fluorescence microscopy. By following the detailed protocols and best practices outlined in this guide, researchers can effectively employ this tool to investigate the complex roles of zinc in cellular physiology, signaling, and disease, thereby advancing studies in cell biology and therapeutic development.

References

Application Notes: 5-(Aminomethyl)quinolin-8-ol for the Detection of Labile Zinc Ions in Cellular Environments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Labile Zinc and the Role of Quinoline-Based Sensors

Zinc (Zn²⁺) is a vital transition metal ion, second only to iron in its abundance within the human body, playing indispensable roles in a vast array of biological processes. It is a crucial structural component of thousands of proteins, including transcription factors and enzymes, and a key signaling molecule in pathways governing cell proliferation, apoptosis, and neurotransmission. While the majority of cellular zinc is tightly bound to proteins, a small, dynamic fraction known as "labile" or "mobile" zinc is available to transiently bind to cellular components and participate in signaling events. The precise regulation of these labile zinc pools is critical for cellular homeostasis; dysregulation is implicated in numerous pathologies, including neurodegenerative diseases, diabetes, and cancer.

To unravel the complex spatiotemporal dynamics of labile zinc, researchers rely on fluorescent probes that can sensitively and selectively report on its presence in living cells. The 8-hydroxyquinoline (8-HQ) scaffold has long been a cornerstone in the design of such sensors.[1] The inherent ability of the 8-hydroxyquinoline moiety to chelate zinc ions, coupled with its favorable photophysical properties, makes it an excellent platform for developing fluorescent probes. Upon chelation of Zn²⁺, the photophysical properties of the 8-HQ core are modulated, often leading to a significant enhancement in fluorescence intensity. This "turn-on" response is typically attributed to mechanisms such as the inhibition of photoinduced electron transfer (PET) and the formation of a rigid, planar complex that enhances fluorescence quantum yield, a phenomenon known as chelation-enhanced fluorescence (CHEF).[2]

This document provides a detailed guide to the application of 5-(Aminomethyl)quinolin-8-ol , a derivative of 8-hydroxyquinoline, for the fluorescent detection of labile zinc ions in cultured cells. While specific, peer-reviewed characterization data for this particular compound as a zinc sensor is limited in publicly available literature, this guide is constructed based on the well-established principles of 8-hydroxyquinoline-based zinc probes. The protocols and expected outcomes described herein are based on representative data from closely related analogs and are intended to provide a robust starting point for researchers.

Principle of Detection: A CHEF-Based Mechanism

This compound is designed to operate on the principle of chelation-enhanced fluorescence (CHEF). The 8-hydroxyquinoline core acts as the fluorophore and the binding site for Zn²⁺. In its unbound state, the probe exhibits minimal fluorescence. Upon binding to a zinc ion, a stable 5-membered chelate ring is formed between the phenolic hydroxyl group and the quinoline nitrogen. This coordination restricts intramolecular rotations and vibrations that would otherwise quench the excited state, leading to a significant increase in fluorescence emission intensity. The aminomethyl group at the 5-position can enhance water solubility and may influence the probe's cellular localization and binding kinetics.

Synthesis of this compound

The synthesis of this compound can be achieved via a modified Mannich reaction, a well-established method for the aminomethylation of phenolic compounds like 8-hydroxyquinoline.[3]

Protocol: Synthesis via Mannich Reaction

Materials:

  • 8-hydroxyquinoline

  • Paraformaldehyde

  • Ammonia solution (e.g., ammonium chloride with a base, or aqueous ammonia)

  • Ethanol

  • Hydrochloric acid (for purification, if needed)

  • Sodium hydroxide (for pH adjustment)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, dissolve 1 molar equivalent of 8-hydroxyquinoline in ethanol.

  • Add 1.1 molar equivalents of paraformaldehyde to the solution.

  • Add an excess (e.g., 2-3 molar equivalents) of the ammonia source.

  • Stir the mixture at room temperature for 1-2 hours, then heat to reflux for 3-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by acid-base extraction. For the latter, dissolve the crude product in dilute HCl, wash with an organic solvent like ethyl acetate to remove unreacted starting material, and then neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product.

  • Collect the purified this compound by filtration, wash with cold water, and dry under vacuum.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Spectroscopic Properties

The following table summarizes the representative photophysical properties expected for this compound, based on data from analogous 8-hydroxyquinoline-based zinc sensors. Researchers must experimentally determine the precise values for their synthesized batch of the probe.

PropertyUnbound Probe (Apo)Zinc-Bound Probe (Zn²⁺-Complex)
Excitation Max (λex) ~360-370 nm~365-375 nm
Emission Max (λem) ~510-520 nm (weak)~490-500 nm (strong)
Stokes Shift ~150 nm~125 nm
Quantum Yield (Φf) Low (<0.05)Moderate-High (>0.4)
Binding Affinity (Kd) N/AExpected in the low nM range
Stoichiometry (Probe:Zn²⁺) N/ATypically 2:1

Experimental Protocols for Cellular Imaging

This section provides a comprehensive workflow for using this compound to visualize labile zinc in adherent mammalian cells.

Workflow for Cellular Zinc Detection

G cluster_prep Preparation cluster_exp Experiment plate 1. Seed Cells Plate cells on glass-bottom dishes. Allow to adhere overnight. stock 2. Prepare Probe Stock Dissolve probe in DMSO to create a 1-10 mM stock. load 3. Load Cells Dilute stock to 1-10 µM in serum-free medium. Incubate with cells for 15-30 min. stock->load wash 4. Wash Wash cells 2-3 times with HEPES-buffered saline (HBS). load->wash treat 5. Experimental Treatment (Optional) Add Zn²⁺, chelators (e.g., TPEN), or other stimuli. wash->treat image 6. Image Cells Acquire fluorescence images using appropriate filter sets. treat->image

Caption: Experimental workflow for labile zinc imaging.

Detailed Step-by-Step Protocol

I. Reagent Preparation

  • Probe Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture.

  • Imaging Buffer: A common imaging buffer is HEPES-Buffered Saline (HBS) with the following composition: 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH adjusted to 7.4.

  • Zinc Solution (Optional): Prepare a 100 mM stock solution of ZnCl₂ in deionized water. For cell treatment, this is often used with an ionophore like pyrithione to facilitate zinc entry into cells. A typical working solution is 50 µM ZnCl₂ with 5 µM pyrithione in HBS.

  • Chelator Solution (Optional): Prepare a 10 mM stock solution of a membrane-permeable zinc chelator, such as N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), in DMSO. A typical working concentration is 20-50 µM.

II. Cell Culture and Staining

  • Cell Plating: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to your research) onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Culture cells to a confluence of 60-80%.

  • Probe Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with serum-free culture medium or HBS.

    • Prepare the loading solution by diluting the 1 mM probe stock solution to a final concentration of 1-10 µM in serum-free medium. Note: The optimal concentration should be determined empirically for each cell line to maximize signal-to-noise while minimizing cytotoxicity.

    • Incubate the cells with the loading solution for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the loading solution.

    • Wash the cells 2-3 times with warm HBS to remove excess, unbound probe.

    • Add fresh, warm HBS to the dish for imaging.

III. Fluorescence Microscopy and Imaging

  • Microscope Setup: Use an inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

  • Filter Sets: Use a filter set appropriate for the probe's spectra. A DAPI or similar UV-range filter cube (e.g., Excitation: 365/10 nm, Emission: 495/40 nm) is a good starting point.

  • Image Acquisition:

    • Baseline: Acquire a baseline fluorescence image of the loaded cells. This represents the endogenous labile zinc level.

    • Positive Control: To confirm the probe is responsive, add a zinc-pyrithione solution to the cells and acquire images over time. A significant increase in fluorescence intensity is expected.

    • Negative Control: After observing the zinc-induced fluorescence, add the chelator TPEN to the cells. This should quench the fluorescence, confirming the signal is specific to labile zinc.

Self-Validating System: Essential Controls

A robust experiment includes controls that validate the probe's response and specificity within the cellular context.

G cluster_controls Experimental Controls Start Loaded Cells (Basal Zn²⁺) Zn + Zn²⁺/Pyrithione Start->Zn Test Response TPEN + TPEN Zn->TPEN Test Specificity Result_High High Fluorescence (Probe is functional) Zn->Result_High Result_Low Low Fluorescence (Signal is Zn²⁺-specific) TPEN->Result_Low

Caption: Control workflow for validating probe performance.

Data Analysis and Interpretation

Fluorescence intensity should be quantified using image analysis software (e.g., ImageJ/Fiji). Define regions of interest (ROIs) within cells and measure the mean fluorescence intensity. The change in fluorescence can be expressed as a fold-change (F/F₀), where F is the fluorescence at a given time point and F₀ is the initial baseline fluorescence.

Trustworthiness and Pitfalls

  • Cytotoxicity: Like many fluorescent dyes, this compound may exhibit cytotoxicity at higher concentrations or with prolonged incubation. Always perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal, non-toxic working concentration.

  • Selectivity: While 8-HQ derivatives generally show good selectivity for Zn²⁺, potential interference from other transition metals like Fe²⁺ or Cu²⁺ should be considered, although their intracellular labile concentrations are typically much lower than that of zinc.

  • pH Sensitivity: The fluorescence of many quinoline-based probes can be pH-dependent. It is crucial to use a well-buffered imaging medium (like HEPES-buffered saline) to maintain a stable physiological pH of ~7.4.

  • Probe Localization: The aminomethyl group may influence subcellular localization. Co-localization studies with organelle-specific trackers (e.g., MitoTracker, ER-Tracker) are recommended to understand the distribution of the probe within the cell.

Conclusion

This compound represents a potentially valuable tool for the visualization of labile zinc pools in biological systems. By leveraging the robust chemistry of the 8-hydroxyquinoline scaffold, this probe is expected to provide a sensitive "turn-on" fluorescent response to intracellular zinc. The protocols and principles outlined in this document offer a comprehensive guide for researchers to begin exploring the dynamic role of zinc signaling in their specific models of interest. Rigorous adherence to controls and careful optimization of experimental parameters will ensure the generation of reliable and reproducible data.

References

developing antimicrobial agents with 5-(Aminomethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Development of Novel Antimicrobial Agents from the 5-(Aminomethyl)quinolin-8-ol Scaffold

Authored by: Gemini, Senior Application Scientist
Publication Date: December 30, 2025

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, renowned for its potent and diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The core mechanism of action for its antimicrobial properties is widely attributed to its potent ability to chelate metal ions, which are essential for the function of many microbial enzymes.[3][4] This guide focuses on a key starting block for derivative synthesis: this compound. The primary amine at the C-5 position provides a versatile handle for chemical modification, allowing for the systematic development of novel derivatives with enhanced potency and tailored antimicrobial spectra.

This document provides a comprehensive set of application notes and detailed protocols for researchers engaged in the discovery and development of new antimicrobial agents based on this promising scaffold. We will cover synthetic strategies, standardized protocols for evaluating antimicrobial efficacy, and methods for investigating the fundamental mechanism of action.

Section 1: The Scientific Rationale - Why this compound?

The selection of a starting scaffold is a critical decision in any drug discovery campaign. The 8-hydroxyquinoline core is attractive due to its well-documented history and intrinsic biological activity.[2][5] The addition of an aminomethyl group at the 5-position offers several strategic advantages:

  • Synthetic Tractability: The primary amine is a nucleophile that can readily participate in a variety of chemical reactions, such as amide bond formation, reductive amination, and sulfonamide synthesis. This allows for the creation of large, diverse libraries of compounds from a single, common intermediate.

  • Modulation of Physicochemical Properties: Modifications at the C-5 position can significantly alter the compound's solubility, lipophilicity, and electronic properties. These factors are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, enhancing cell wall penetration, and improving target engagement.

  • Structure-Activity Relationship (SAR) Exploration: By systematically modifying the group attached to the aminomethyl handle, researchers can probe the SAR of the scaffold. This process is essential for identifying the specific chemical features that enhance potency against target pathogens while minimizing toxicity to host cells.[6]

Proposed Mechanism of Action: Metal Ion Chelation

The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives is their function as bidentate chelating agents. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at C-8 form a stable five-membered ring with divalent and trivalent metal cations, such as Fe²⁺/Fe³⁺, Cu²⁺, and Zn²⁺.[3][4] These metal ions are critical cofactors for a multitude of bacterial and fungal enzymes involved in cellular respiration, DNA replication, and structural integrity. By sequestering these essential ions, the 8-HQ derivatives effectively starve the microbes of necessary catalysts, leading to growth inhibition (bacteriostatic/fungistatic) or cell death (bactericidal/fungicidal).

G cluster_Mechanism Mechanism of Action: Metal Chelation HQ_Derivative This compound Derivative Chelated_Complex Stable Metal-Chelate Complex HQ_Derivative->Chelated_Complex Chelates Metal_Ion Essential Metal Ion (e.g., Fe²⁺, Zn²⁺) Metal_Ion->Chelated_Complex Metalloenzyme Microbial Metalloenzyme (Essential for function) Chelated_Complex->Metalloenzyme Prevents metal binding Inactivated_Enzyme Inactive Enzyme Metalloenzyme->Inactivated_Enzyme Deprived of metal cofactor Growth_Inhibition Inhibition of Microbial Growth & Cell Death Inactivated_Enzyme->Growth_Inhibition

Caption: Proposed antimicrobial mechanism via metal ion chelation.

Section 2: Synthetic Protocol - Amide Library Generation

This protocol details a straightforward method for generating a library of N-acyl derivatives from this compound using various carboxylic acids. This approach allows for rapid exploration of the chemical space around the C-5 position.

Protocol 2.1: Synthesis of N-Acyl-5-(aminomethyl)quinolin-8-ol Derivatives

Objective: To synthesize a diverse library of amide derivatives to probe structure-activity relationships.

Rationale: Amide bond formation is a robust and well-understood reaction. Using a coupling agent like EDC/HOBt allows the reaction to proceed under mild conditions, preserving the integrity of the 8-HQ core.

Materials:

  • This compound hydrochloride

  • A diverse set of carboxylic acids (e.g., benzoic acid, acetic acid, phenylacetic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a dry round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.2 eq) to the solution to neutralize the hydrochloride salt and act as the base for the coupling reaction. Stir for 10 minutes at room temperature.

  • Coupling Agent Activation: In a separate flask, dissolve the selected carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated carboxylic acid solution dropwise to the solution of this compound.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and HOBt.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Protocols for In Vitro Antimicrobial Evaluation

The foundational assay for any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).[7][8] This section provides detailed protocols based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][9][10]

Protocol 3.1: Broth Microdilution MIC Assay for Aerobic Bacteria

Objective: To determine the lowest concentration of a compound that completely inhibits the visible growth of a bacterium.[7][11]

Rationale: The broth microdilution method is the "gold standard" for quantitative antimicrobial susceptibility testing due to its reproducibility and standardization.[7][8] It allows for the simultaneous testing of multiple compounds against multiple strains.

G cluster_Workflow Broth Microdilution (MIC) Workflow A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate with CAMHB A->B D Dilute Inoculum & Add to Wells (Final conc. ~5 x 10⁵ CFU/mL) B->D C Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) C->D E Incubate Plate (35°C ± 2°C for 16-20 hours) D->E F Read Results Visually (Lowest concentration with no visible growth = MIC) E->F Controls Include Controls: - Growth Control (No Drug) - Sterility Control (No Bacteria) E->Controls

Caption: Experimental workflow for the broth microdilution MIC test.

Materials:

  • Test Compounds: Stock solutions prepared in DMSO (e.g., 10 mg/mL). The final DMSO concentration in the assay must not exceed 1%.[7]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: Fresh, pure cultures (e.g., Staphylococcus aureus, Escherichia coli).

  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), spectrophotometer or McFarland turbidity standards.

Procedure:

  • Compound Dilution Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Create a starting concentration of your test compound in well 1 by adding the appropriate amount of stock solution to CAMHB.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not add bacteria to the sterility control (well 12). The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[7][8]

Protocol 3.2: Determining Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a compound that kills ≥99.9% of the initial bacterial inoculum.

Rationale: While MIC indicates growth inhibition, MBC provides information on the bactericidal (killing) activity of a compound, which is crucial for treating many types of infections.

Procedure:

  • Perform MIC Assay: Follow Protocol 3.1 as described above.

  • Subculturing: After reading the MIC, take a 10 µL aliquot from each clear well (the MIC well and all wells with higher concentrations) and from the growth control well.

  • Plating: Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often identified as the lowest concentration plate with no more than 1-2 colonies growing from the 10 µL spot.

Data Presentation

Summarize the results in a clear, tabular format for easy comparison of derivative activity.

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMBC/MIC Ratio (S. aureus)
Parent -H3264>128>4
D-01 -C(O)CH₃8321282
D-02 -C(O)Ph416642
D-03 -C(O)CF₃28321
Ciprofloxacin (Control)0.50.060.251

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-(Aminomethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities which are often linked to its metal-chelating properties.[1][2] The functionalization of this core structure offers a pathway to novel therapeutic agents and molecular probes. This guide provides detailed, field-proven protocols for the synthesis of three distinct classes of derivatives starting from 5-(aminomethyl)quinolin-8-ol: a Schiff base, an N-acetyl amide, and a zinc (II) complex. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles, justifications for procedural choices, and comprehensive characterization guidelines.

Introduction: The Versatility of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline and its derivatives are of significant interest due to their wide-ranging pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4] The biological activities of these compounds are often attributed to their ability to form stable complexes with various metal ions, which can influence biological processes.[2] The introduction of an aminomethyl group at the C-5 position provides a versatile handle for further molecular elaboration, allowing for the synthesis of a diverse library of compounds with potentially enhanced or novel biological functions.

This document details the synthesis of three such derivatives, each representing a fundamental transformation of the primary amine in this compound. These protocols are intended to serve as a robust starting point for researchers exploring the chemical space around this promising scaffold.

Synthesis of a Novel Schiff Base Derivative

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[1] This reaction is a cornerstone of medicinal chemistry for creating compounds with a broad spectrum of biological activities.[5]

Underlying Principle and Mechanistic Insight

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the characteristic C=N double bond of the imine.[3][6] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7]

Diagram 1: Mechanism of Schiff Base Formation

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Dehydration Aldehyde R-CHO Intermediate1 Tetrahedral Intermediate (Hemiaminal) Aldehyde->Intermediate1 + R'-NH2 Amine R'-NH2 Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 H+ transfer SchiffBase Schiff Base (Imine) R-CH=N-R' Intermediate2->SchiffBase - H2O Water H2O

Caption: Mechanism of Schiff Base Formation.

Detailed Experimental Protocol: Synthesis of 5-(((E)-benzylideneamino)methyl)quinolin-8-ol

This protocol describes the synthesis of a Schiff base from this compound and benzaldehyde.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound174.201.0174 mg
Benzaldehyde106.121.0102 µL (106 mg)
Absolute Ethanol--10 mL
Glacial Acetic Acid--2-3 drops

Procedure:

  • Dissolution of Amine: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 174 mg (1.0 mmol) of this compound in 10 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

  • Addition of Aldehyde: To the stirred solution, add 102 µL (1.0 mmol) of benzaldehyde dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 95:5). The product spot should be less polar than the starting amine.

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a crystalline solid.[8][9]

  • Drying: Dry the purified Schiff base in a vacuum oven at 40-50°C to a constant weight.

Characterization
  • Appearance: Pale yellow solid.

  • Infrared (IR) Spectroscopy: Expect a characteristic C=N (azomethine) stretching vibration in the range of 1600-1650 cm⁻¹.[10] The broad O-H and N-H stretching bands of the starting material should be replaced by a sharper O-H band and the disappearance of the primary amine N-H stretches.

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet for the imine proton (-CH=N-) in the region of δ 8.0-9.0 ppm. The methylene protons (-CH₂-) adjacent to the imine nitrogen will show a downfield shift compared to the starting material.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₇H₁₄N₂O, M.W. = 262.31).

Synthesis of a Novel N-Acetyl Derivative

Acylation of amines to form amides is a fundamental transformation in organic synthesis, often employed to modify the properties of a parent molecule, such as its solubility, stability, and biological activity.[11]

Underlying Principle and Mechanistic Insight

The reaction of a primary amine with an acyl chloride is a nucleophilic acyl substitution.[12][13] The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine or an excess of the starting amine, is typically used to neutralize the HCl byproduct.[14]

Diagram 2: N-Acylation Workflow

G Start This compound + Acetyl Chloride Reaction Reaction in DCM with Triethylamine (Base) Start->Reaction Workup Aqueous Workup (Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product N-acetyl-5-(aminomethyl) quinolin-8-ol Purification->Product G cluster_0 Ligand and Metal Ion cluster_1 Complex Formation Ligand Schiff Base Ligand Complex Zinc (II) Complex Ligand->Complex Chelation Zn Zn²⁺

References

Application Notes & Protocols: Characterizing Metal Chelation by 5-(Aminomethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 8-Hydroxyquinoline Scaffolds in Metal Chelation

8-Hydroxyquinoline (8-HQ) and its derivatives represent a privileged class of chelating agents, distinguished by their ability to form stable complexes with a wide array of metal ions.[1][2] The core structure, featuring a phenolic hydroxyl group at the C8 position and a nitrogen atom in the quinoline ring, provides a bidentate coordination site that is fundamental to its chelating properties.[1][3] This capability has led to their extensive application in fields ranging from analytical chemistry to medicine, where they are explored as therapeutics for diseases linked to metal dyshomeostasis, such as neurodegenerative disorders and cancer.[2][4][5]

5-(Aminomethyl)quinolin-8-ol is a particularly interesting derivative. The addition of an aminomethyl group at the C5 position introduces a secondary coordination site and modifies the molecule's solubility and electronic properties without disrupting the primary N,O-bidentate chelation core.[6] This modification can influence the stability and selectivity of the metal complexes formed, making it a promising candidate for drug development and as a fluorescent sensor.[7][8]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to characterize the metal-binding properties of this compound. We will detail robust protocols using fundamental biophysical techniques, explaining the causality behind each experimental choice to ensure data integrity and reproducibility. The methodologies described herein—UV-Visible Spectrophotometry, Fluorescence Spectroscopy, and Isothermal Titration Calorimetry (ITC)—form a powerful triad for elucidating the stoichiometry, thermodynamics, and optical properties of metal-ligand interactions.

Core Chelation Mechanism

The primary interaction between this compound and a divalent metal ion (M²⁺) involves the deprotonation of the C8 hydroxyl group and coordination with the pyridine nitrogen, forming a stable five-membered ring. This bidentate chelation is the foundation of its high affinity for various metal ions.[1][2]

Caption: Bidentate chelation of a metal ion by this compound.

I. UV-Visible Spectrophotometry: Determining Binding Stoichiometry

UV-Vis spectrophotometry is a foundational technique for studying metal chelation. The formation of a metal-ligand complex alters the electronic structure of the chelator, resulting in a shift in the maximum absorption wavelength (λmax) and/or a change in molar absorptivity.[9][10] This spectral change can be leveraged to determine the binding stoichiometry of the complex using the method of continuous variations, commonly known as a Job's plot.[11][12]

Causality: Why Job's Plot Works

The Job's plot method is designed to find the mole fraction of ligand and metal where the concentration of the formed complex is maximized. By keeping the total molar concentration of the metal and ligand constant while varying their respective mole fractions, the point of maximum absorbance directly corresponds to the stoichiometric ratio of the complex.[11][13] For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 indicates a 1:2 (M:L) complex.[12]

G Figure 2: Job's Plot Workflow A Prepare equimolar stock solutions of Metal (M) and Ligand (L) B Create series of solutions where [M] + [L] = Constant, but mole fractions vary (0 to 1) A->B C Allow solutions to equilibrate B->C D Measure absorbance at λmax of the complex for each solution C->D E Plot ΔAbsorbance vs. Mole Fraction of Ligand D->E F Identify Mole Fraction at Max Absorbance E->F G Determine Stoichiometry (e.g., 0.5 = 1:1, 0.67 = 1:2) F->G

Caption: Workflow for determining binding stoichiometry using a Job's Plot.

Protocol 1: Stoichiometry Determination via Job's Plot
  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, with 100 mM KCl).

    • Prepare a 1 mM stock solution of the metal salt (e.g., ZnCl₂, CuSO₄, NiSO₄) in the same buffer. Note: The choice of buffer is critical, as some buffers can compete for metal binding.

  • Instrument Setup:

    • Set the spectrophotometer to scan a range (e.g., 250-500 nm) to identify the λmax of the ligand alone and the metal-ligand complex. The optimal wavelength for the Job's plot is where the difference in absorbance between the complex and the individual components is greatest.[14]

  • Job's Plot Series Preparation:

    • Prepare a series of 11 solutions in separate microcentrifuge tubes or a 96-well plate, as detailed in the table below. The total volume and total molar concentration ([Metal] + [Ligand]) must remain constant.

Tube #Vol. Ligand (µL)Vol. Metal (µL)Vol. Buffer (µL)Mole Fraction (Ligand)
101009000.0
210909000.1
320809000.2
430709000.3
540609000.4
650509000.5
760409000.6
870309000.7
980209000.8
1090109000.9
1110009001.0
  • Data Acquisition & Analysis:

    • Incubate the solutions for a set time (e.g., 15 minutes) at a constant temperature to ensure equilibrium is reached.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Calculate the corrected absorbance (Y) by subtracting the theoretical absorbance of the uncomplexed species: Y = Aobs - (εM[M] + εL[L]).

    • Plot Y versus the mole fraction of the ligand. The peak of this plot reveals the stoichiometry of the metal-ligand complex.[15]

II. Fluorescence Spectroscopy: Probing High-Affinity Interactions

Many 8-HQ derivatives are weakly fluorescent on their own but exhibit a dramatic increase in fluorescence intensity upon metal chelation.[7] This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), occurs because metal binding restricts intramolecular vibrations and rotations that would otherwise quench the excited state.[16] This makes fluorescence spectroscopy an extremely sensitive method for studying chelation, detecting binding events at low concentrations, and determining binding affinity (Kd).

Protocol 2: Determination of Binding Affinity (Kd) via Fluorescence Titration
  • Reagent Preparation:

    • Prepare a stock solution of this compound at a low concentration (e.g., 1-10 µM) in the chosen buffer. The concentration should be low enough to avoid inner-filter effects but high enough to give a stable fluorescence signal.

    • Prepare a concentrated stock solution of the metal salt (e.g., 10-100 mM) in the same buffer.

  • Instrument Setup:

    • Using a spectrofluorometer, determine the optimal excitation (λex) and emission (λem) wavelengths for the metal-ligand complex. This is done by measuring the emission spectrum of a solution containing the ligand and an excess of the metal ion.

  • Titration Procedure:

    • Place a known volume and concentration of the ligand solution into a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Make sequential additions of small aliquots (e.g., 1-5 µL) of the concentrated metal stock solution into the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate (e.g., 1-2 minutes) before recording the fluorescence emission spectrum. Continue until the fluorescence signal is saturated (i.e., no further increase is observed).

  • Data Analysis:

    • Plot the change in fluorescence intensity at λem against the total concentration of the metal ion.

    • The resulting data should fit a sigmoidal binding curve. The dissociation constant (Kd) can be determined by fitting the data to a one-site binding equation using appropriate software (e.g., Origin, GraphPad Prism).

III. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[17] It is the most rigorous method for characterizing biomolecular interactions as it provides a complete thermodynamic profile in a single experiment, including the binding affinity (Ka, which is 1/Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[18][19]

Causality: Why ITC is Definitive

Unlike spectroscopic methods that rely on secondary reporters (like light absorption or emission), ITC measures the fundamental heat change of the reaction. This direct measurement is label-free and less prone to artifacts from buffer conditions (provided they are properly controlled for). The thermodynamic data obtained reveals the driving forces of the interaction: a negative ΔH indicates an enthalpy-driven interaction (favorable bond formation), while a positive TΔS indicates an entropy-driven interaction (often due to the release of ordered solvent molecules).[19][20]

Protocol 3: Full Thermodynamic Profiling via ITC
  • Reagent Preparation & Degassing:

    • Prepare a solution of this compound (e.g., 10-50 µM) in the desired buffer. This will be placed in the sample cell.

    • Prepare a solution of the metal salt at a concentration 10-20 times higher than the ligand (e.g., 200-1000 µM) in the exact same buffer from the same batch. This will be loaded into the injection syringe.

    • Crucially, degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL each, spaced 150 seconds apart).

  • Data Acquisition:

    • Load the ligand solution into the sample cell and the metal solution into the syringe.

    • Equilibrate the system thermally.

    • Start the titration experiment. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells.[17]

  • Control Experiment (Self-Validation):

    • Perform an identical titration but inject the metal solution into the buffer-filled sample cell. This measures the heat of dilution of the metal salt, which must be subtracted from the primary experimental data for accurate analysis.[18]

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection (µcal/sec).

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat change per mole of injectant (kcal/mol) against the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the manufacturer's analysis software. The fit will yield the values for n, Ka, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

ParameterDescriptionTypical Data Obtained
n StoichiometryNumber of metal ions per ligand molecule
Ka (M-1) Association ConstantMeasure of binding affinity (1/Kd)
ΔH (kcal/mol) Enthalpy ChangeHeat released or absorbed upon binding
ΔS (cal/mol·K) Entropy ChangeChange in disorder of the system upon binding

References

Illuminating Apoptosis: A Guide to Utilizing 5-(Aminomethyl)quinolin-8-ol for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A New Perspective on a Classic Pathway

The study of apoptosis, or programmed cell death, is a cornerstone of research in oncology, neurobiology, and immunology. Traditional methods for detecting apoptosis often rely on identifying late-stage events such as DNA fragmentation or the externalization of phosphatidylserine. However, the dynamic and intricate signaling cascades that orchestrate this process present opportunities for earlier and more nuanced detection methods. This guide introduces a powerful tool, 5-(Aminomethyl)quinolin-8-ol , for the real-time visualization of a key, yet often overlooked, event in early to mid-stage apoptosis: the fluctuation of intracellular labile zinc (Zn²⁺).

The 8-hydroxyquinoline scaffold is a renowned metal chelator, and its derivatives have been ingeniously developed as fluorescent probes for various metal ions. This compound is a cell-permeable compound that exhibits a significant increase in fluorescence intensity upon binding to intracellular Zn²⁺. A growing body of evidence indicates that a transient increase in the concentration of labile Zn²⁺ is a critical event in the apoptotic signaling cascade, making this compound an invaluable probe for monitoring this process in live cells.

This document provides a comprehensive overview of the scientific principles, detailed protocols, and practical considerations for using this compound in apoptosis assays, empowering researchers to shed new light on the intricate mechanisms of programmed cell death.

The Scientific Principle: Zinc Flux as an Early Apoptotic Marker

Under normal physiological conditions, the concentration of free, or "labile," zinc in the cytoplasm is kept extremely low, with the majority of intracellular zinc being tightly bound to proteins. During the early and middle stages of apoptosis, a significant increase in the intracellular labile zinc pool is observed in many cell types.[1][2] This zinc flux is not a passive consequence of cell death but rather an active process that can influence the progression of apoptosis.

This compound leverages this phenomenon for the detection of apoptotic cells. As a lipophilic molecule, it can readily cross the plasma membrane of living cells. Once inside, it remains largely non-fluorescent in the low-zinc environment of a healthy cell. However, upon the induction of apoptosis and the subsequent release of labile zinc, this compound chelates the Zn²⁺ ions, leading to a dramatic increase in its fluorescence emission. This "turn-on" fluorescent response provides a clear and robust signal for identifying apoptotic cells.

cluster_0 Healthy Cell cluster_1 Apoptotic Cell Low_Labile_Zn Low Labile Zn²⁺ Low_Fluorescence Low Fluorescence Low_Labile_Zn->Low_Fluorescence Probe_In This compound (Cell Permeable) Probe_In->Low_Labile_Zn Enters Cell Apoptotic_Stimulus Apoptotic Stimulus Zn_Release Release of Labile Zn²⁺ Apoptotic_Stimulus->Zn_Release Probe_Zn_Complex Probe-Zn²⁺ Complex Zn_Release->Probe_Zn_Complex Probe Binds Zn²⁺ High_Fluorescence High Fluorescence Probe_Zn_Complex->High_Fluorescence

Figure 1: Principle of this compound in Apoptosis Detection.

Photophysical Properties and Instrument Configuration

While the precise photophysical properties of this compound may show slight variations depending on the solvent and cellular environment, data from closely related 8-hydroxyquinoline-based zinc probes provide a strong basis for experimental design. Upon chelation of Zn²⁺, these probes are typically excited by UV or near-UV light and emit in the blue-green region of the spectrum.

PropertyEstimated ValueNotes
Excitation Maximum (λex) ~365 nmExcitation with a standard DAPI filter set is often suitable.
Emission Maximum (λem) ~490-520 nmThe exact emission maximum can be influenced by the local environment.

Table 1: Estimated Photophysical Properties of the this compound-Zn²⁺ Complex.

Microscope Filter Set Recommendations:

Based on these estimated spectral properties, a standard DAPI filter set is a good starting point for fluorescence microscopy.

  • Excitation Filter: ~350/50 nm

  • Dichroic Mirror: ~400 nm

  • Emission Filter: ~460/50 nm

For more precise measurements, it is advisable to perform a preliminary experiment to determine the optimal excitation and emission wavelengths for the this compound-Zn²⁺ complex in your specific cell type and buffer system.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Apoptosis-Induced Zinc Flux

This protocol describes the use of this compound for the real-time visualization of increased labile zinc in apoptotic cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cultured cells (adherent or suspension)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other physiological buffer

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Fluorescence microscope with appropriate filter sets

  • Optional: Nuclear counterstain (e.g., Hoechst 33342)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency at the time of the experiment.

    • Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Apoptosis:

    • Treat cells with the desired apoptosis-inducing agent at a predetermined optimal concentration and for a suitable duration. Include a vehicle-treated control group. The optimal incubation time can range from a few hours to over 24 hours, depending on the cell type and stimulus.[3][4]

  • Staining with this compound:

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium or a suitable physiological buffer to a final concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell type.

    • Gently aspirate the medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing:

    • Aspirate the staining solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Visualize the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI filter set).

    • Apoptotic cells will exhibit a significant increase in blue-green fluorescence compared to healthy, non-apoptotic cells.

Start Start Cell_Seeding Seed Cells in Imaging Dish Start->Cell_Seeding Apoptosis_Induction Induce Apoptosis (e.g., Staurosporine) Cell_Seeding->Apoptosis_Induction Staining Stain with This compound (5-20 µM, 15-30 min) Apoptosis_Induction->Staining Wash Wash Cells (2-3x) with warm PBS Staining->Wash Image Live-Cell Imaging (e.g., DAPI filter set) Wash->Image End End Image->End

References

Introduction: Targeting Metalloenzymes with Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-(Aminomethyl)quinolin-8-ol as a potent inhibitor of metalloenzymes. This document provides a detailed exploration of its mechanism, experimental protocols for validation, and data interpretation.

Metalloenzymes, which constitute approximately one-third of all proteins, are crucial for a vast array of physiological processes.[1][2] Their active sites contain catalytic metal ions, most commonly zinc (Zn²⁺), which are essential for their function.[3] The critical role of these enzymes in pathologies ranging from cancer and inflammation to infectious diseases has made them highly attractive targets for therapeutic intervention.[3][4] Key families of targeted metalloenzymes include Matrix Metalloproteinases (MMPs) involved in tissue remodeling and cancer metastasis, Histone Deacetylases (HDACs) that act as epigenetic regulators in cancer, and bacterial Metallo-β-Lactamases (MBLs) that confer antibiotic resistance.[4][5][6][7]

The development of inhibitors for these enzymes often relies on small molecules containing a Metal-Binding Pharmacophore (MBP)—a functional group designed to coordinate the active site metal ion, thereby inactivating the enzyme.[3][8] Among the most versatile and effective MBPs is the 8-hydroxyquinoline (8-HQ) scaffold.[8][9][10] This small, planar, and lipophilic molecule is an excellent chelating agent, capable of forming stable complexes with a variety of divalent and trivalent metal ions.[10][11]

This guide focuses on a specific 8-HQ derivative, This compound . This compound strategically combines the proven metal-binding capability of the 8-HQ core with an aminomethyl substituent at the C5 position. This design allows for both potent metal chelation and the potential for additional interactions with the enzyme's active site, offering a promising avenue for developing potent and selective metalloenzyme inhibitors.

Core Mechanism of Inhibition: Bidentate Metal Chelation

The primary mechanism by which this compound inhibits metalloenzymes is through the chelation of the catalytic metal ion within the enzyme's active site. The 8-hydroxyquinoline moiety acts as a bidentate ligand, where the hydroxyl group's oxygen and the quinoline ring's nitrogen displace coordinated water molecules and bind directly to the metal cofactor (e.g., Zn²⁺).[9][12] This coordination disrupts the geometry of the active site and prevents the metal ion from performing its catalytic role, effectively shutting down enzymatic activity.[3]

The aminomethyl group at the 5-position is not merely a spectator. It serves as a critical vector for establishing secondary interactions, such as hydrogen bonds or ionic interactions, with amino acid residues lining the enzyme's active site pocket. These additional contacts can significantly enhance binding affinity and are a key determinant of inhibitor selectivity for a specific metalloenzyme over others.

G cluster_Enzyme Metalloenzyme Active Site cluster_Inhibitor Inhibitor cluster_Result Inhibited Complex Enzyme_Active Apoenzyme + Coordinated H₂O Metal_Ion Catalytic Metal Ion (e.g., Zn²⁺) Enzyme_Active->Metal_Ion Coordination Inhibited_Complex Inactive Enzyme-Inhibitor Complex (Chelated Metal) Metal_Ion->Inhibited_Complex Inhibitor_Node This compound (8-HQ Scaffold) Inhibitor_Node->Inhibited_Complex Bidentate Chelation Displaces H₂O G start Start prep Prepare Reagents: - Assay Buffer - Enzyme Stock - Substrate Stock - Inhibitor Dilutions start->prep plate Plate Setup (96-well): - Blank (Buffer only) - Negative Control (Enzyme, no inhibitor) - Positive Control (Enzyme + known inhibitor) - Test Wells (Enzyme + 5-AMQ-8) prep->plate preincubate Add Enzyme to Wells Add Inhibitor to Wells Pre-incubate (e.g., 30 min at 37°C) plate->preincubate initiate Initiate Reaction: Add Fluorogenic Substrate preincubate->initiate read Kinetic Read: Measure Fluorescence (e.g., every 60s for 30-60 min) on a Plate Reader initiate->read analyze Data Analysis: Calculate Reaction Velocity (Slope) Determine Percent Inhibition read->analyze end End analyze->end G start Start treat_cells Culture and treat cells with: 1. Vehicle (DMSO) 2. This compound start->treat_cells heat_challenge Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat across a temperature gradient (e.g., 40°C to 70°C) for 3 min. treat_cells->heat_challenge lysis Cell Lysis: Subject cells to freeze-thaw cycles to lyse them. heat_challenge->lysis centrifuge Separate Fractions: Centrifuge at high speed (e.g., 20,000 x g) to pellet precipitated proteins. lysis->centrifuge collect Collect Supernatant: Carefully transfer the supernatant (soluble protein fraction) to new tubes. centrifuge->collect detection Protein Detection: Analyze soluble fractions by Western Blot, ELISA, or Mass Spec for the target protein. collect->detection analyze Data Analysis: Plot % soluble protein vs. Temperature. Compare curves to identify a thermal shift (ΔTₘ). detection->analyze end End analyze->end

References

Application Notes and Protocols for High-Throughput Screening Assays Using 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 8-Hydroxyquinoline Scaffold as a Privileged Structure in Drug Discovery

The 8-hydroxyquinoline (8-HQ) is a bicyclic heterocyclic compound that has garnered significant attention from medicinal chemists, establishing itself as a "privileged structure" in modern drug discovery.[1] Its unique physicochemical properties, particularly its potent ability to chelate a wide range of metal ions including Fe(II/III), Cu(II), and Zn(II), are central to its diverse biological activities.[2][3][4] This metal-binding capacity allows 8-HQ derivatives to function as inhibitors of metalloenzymes, as ionophores to disrupt cellular metal homeostasis, or as agents that restore metal balance in disease states.[5][6][7]

Consequently, libraries of 8-HQ derivatives have demonstrated remarkable therapeutic potential across numerous fields, including oncology, neurodegeneration, epigenetics, and infectious diseases.[2][3][8] The inherent fluorescence of the 8-HQ core, which can be modulated upon metal chelation, further enhances its utility in the development of robust, high-throughput screening (HTS) assays.[9][10] This guide provides detailed application notes and validated protocols for researchers, scientists, and drug development professionals seeking to leverage the 8-HQ scaffold in HTS campaigns. The protocols are designed to be self-validating and are grounded in established methodologies, explaining not just the procedural steps but the scientific causality behind them.

Core Principles: Designing HTS Campaigns for 8-Hydroxyquinoline Derivatives

A successful HTS campaign for 8-HQ derivatives hinges on a multi-step workflow designed to efficiently identify and validate compounds with the desired biological activity.[11][12] The process begins with a large-scale primary screen to identify initial "hits," which are then subjected to a series of confirmatory and secondary assays to eliminate false positives and characterize the mechanism of action.

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation & Characterization Phase Library 8-HQ Compound Library PrimaryScreen Primary HTS Assay (e.g., 10 µM single concentration) Library->PrimaryScreen HitID Hit Identification (Activity > 3σ of control) PrimaryScreen->HitID HitConfirm Hit Confirmation (Fresh compound re-test) HitID->HitConfirm ~1-2% Hit Rate DoseResponse Dose-Response Curves (IC₅₀/EC₅₀ Determination) HitConfirm->DoseResponse Counterscreen Counter & Orthogonal Assays (Rule out artifacts, confirm MoA) DoseResponse->Counterscreen SAR Structure-Activity Relationship (SAR) (Test related analogs) Counterscreen->SAR Lead Lead SAR->Lead Lead Candidate

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Application Note 1: Anticancer Drug Discovery

Scientific Rationale: The anticancer effects of 8-HQ derivatives are often linked to their ability to disrupt the tightly regulated metal homeostasis in cancer cells. By acting as ionophores for ions like copper and zinc, they can increase intracellular reactive oxygen species (ROS), inhibit critical enzymes, and trigger caspase-dependent apoptosis and cell cycle arrest.[6][13][14]

Protocol 1: Cell-Based High-Throughput Cytotoxicity Screening

This protocol details a robust, fluorescence-based assay using resazurin to measure the metabolic activity of cancer cells in a 384-well format, serving as a proxy for cell viability.

Expert Insight: The resazurin (alamarBlue) assay is preferred over endpoint assays like MTT for HTS due to its simplicity (a single reagent addition step), high sensitivity, and lower toxicity to cells, which allows for kinetic monitoring if desired.

Materials:

  • Human cancer cell line (e.g., HCT 116 colorectal carcinoma).

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS).

  • 8-HQ derivative library (10 mM stocks in DMSO).

  • Doxorubicin (positive control, 10 mM stock in DMSO).

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS).

  • 384-well black, clear-bottom tissue culture-treated microplates.

  • Automated liquid handler and plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm).

Step-by-Step Methodology:

  • Cell Seeding: Dispense 40 µL of cell suspension (e.g., 1,000 cells/well) into each well of the 384-well plate using an automated dispenser. Leave columns 23 and 24 for controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Pinning: Using a robotic liquid handler with a 384-pin tool, transfer ~50 nL of compounds from the 10 mM source plates to the assay plates. This results in a final concentration of ~10 µM.

    • Controls: Add DMSO vehicle to column 23 (negative control, 0.1% final concentration) and Doxorubicin to column 24 (positive control, 10 µM final concentration).

  • Treatment Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Readout: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

Data Analysis and Self-Validation:

  • Percent Inhibition: Calculated for each well: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive) / (Mean_Negative - Mean_Positive)).

  • Z'-Factor: This metric assesses the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[1]

    • Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

Quantitative Data Summary:

CompoundCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline (8-HQ) HCT 1169.33 ± 0.22[14]
Doxorubicin (Control) HCT 1165.6 ± 0.1[14]
Cisplatin (Control) K562, T47D-[14]
8-HQ K562, T47DProminent Antitumor Effect[14]

Application Note 2: Targeting Epigenetics via Histone Demethylase Inhibition

Scientific Rationale: The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) are a family of enzymes that play a critical role in epigenetic regulation and are implicated in numerous diseases, including cancer.[5] These enzymes are 2-oxoglutarate (2OG) dependent dioxygenases that require Fe(II) as a cofactor in their active site.[3][5] The potent Fe(II)-chelating ability of the 8-HQ scaffold makes it an ideal starting point for designing KDM inhibitors.[5]

JMJD2E_Inhibition cluster_0 JMJD2E Catalytic Cycle cluster_1 Inhibition Mechanism JMJD2E JMJD2E Active Site (with Fe(II)) Products H3K9me2 Peptide + Succinate + Formaldehyde JMJD2E->Products Substrate H3K9me3 Peptide + 2-Oxoglutarate Substrate->JMJD2E HQ_Deriv 8-Hydroxyquinoline Derivative HQ_Fe_Complex Inactive [8-HQ]₂-Fe Complex HQ_Deriv->HQ_Fe_Complex Chelates Fe(II) HQ_Fe_Complex->JMJD2E Blocks Substrate Binding

Caption: Inhibition of JMJD2E by 8-hydroxyquinoline derivatives via chelation of active site Fe(II).

Protocol 2: Fluorescence-Based Biochemical HTS for JMJD2E Inhibition

This protocol describes a coupled-enzyme assay to identify inhibitors of the histone demethylase JMJD2E.[5] The demethylation reaction produces formaldehyde, which is subsequently oxidized by formaldehyde dehydrogenase (FDH), leading to the reduction of NAD⁺ to the fluorescent product NADH.

Expert Insight: A critical step in this assay is the counter-screen against FDH. Any compound that inhibits FDH will appear as a false positive. Running the assay in parallel without JMJD2E but with a known amount of formaldehyde allows for the direct identification of FDH inhibitors.

Materials:

  • Recombinant human JMJD2E protein.

  • Histone H3K9me3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA).

  • 2-Oxoglutarate (2OG), Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O.

  • Formaldehyde Dehydrogenase (FDH) from Pseudomonas putida.

  • β-Nicotinamide adenine dinucleotide (NAD⁺).

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA.

  • 384-well black, low-volume microplates.

Step-by-Step Methodology:

  • Compound Dispensing: Add 50 nL of test compounds (dissolved in DMSO) to the assay plate wells.

  • Enzyme & Substrate Mix Preparation: Prepare a master mix in Assay Buffer containing JMJD2E, peptide substrate, 2OG, ascorbate, and Fe(II).

  • Reaction Initiation (Part 1): Dispense 5 µL of the enzyme/substrate mix into each well. Incubate for 30 minutes at room temperature.

  • Detection Mix Preparation: Prepare a master mix in Assay Buffer containing NAD⁺ and FDH.

  • Reaction Initiation (Part 2): Dispense 5 µL of the detection mix into each well.

  • Signal Development: Incubate for 15-20 minutes at room temperature, protected from light.

  • Data Acquisition: Measure NADH fluorescence using a plate reader (Ex/Em: ~340/460 nm).

Data Presentation:

Compound SeriesSubstitution PositionPotency vs. JMJD2ENoteReference
8-HQ2-positionWeaker PotencySteric hindrance may affect Fe(II) binding.[5]
8-HQ4-, 5-, 7-positionsGreater PotencyAllows for modifications to enhance selectivity and cell permeability.[5]
5-carboxy-8-HQ 5-positionPotent Cellular Inhibitor Showed dose-dependent increase in cellular H3K9me3 levels.[5]

Application Note 3: Screening for Neuroprotective Agents

Scientific Rationale: A growing body of evidence implicates the dysregulation of metal ions in the pathology of many neurodegenerative diseases (NDDs), including Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).[15][16] Misfolded proteins central to these diseases, such as α-synuclein and TDP-43, can cause cellular toxicity. 8-HQ derivatives have been shown to rescue this proteotoxicity, likely by modulating metal homeostasis.[16] Phenotypic screens using simple model organisms like yeast (Saccharomyces cerevisiae) provide a powerful platform for initial discovery.[16][17]

Protocol 3: Yeast-Based Phenotypic HTS for Reversal of TDP-43 Toxicity

This protocol uses a yeast strain engineered to express the human TDP-43 protein, which is toxic and impairs yeast growth.[16] The assay identifies compounds that can rescue this growth defect.

Expert Insight: The simplicity of the readout (cell growth) makes this assay highly scalable. However, hits must be validated for specificity. A parallel screen using a yeast strain expressing a non-toxic protein (e.g., YFP) is essential to eliminate compounds that simply stimulate yeast growth in general.

Materials:

  • Yeast strain with galactose-inducible TDP-43 expression (e.g., integrated into the genome).

  • Control yeast strain (e.g., expressing YFP).

  • Synthetic complete (SC) media with 2% glucose (for pre-culture).

  • SC media with 2% galactose and 1% raffinose (for induction/screening).

  • 8-HQ derivative library (in DMSO).

  • 384-well clear microplates.

  • Microplate reader capable of measuring optical density at 600 nm (OD₆₀₀).

Step-by-Step Methodology:

  • Pre-culture: Grow TDP-43 and control yeast strains overnight in SC-glucose media at 30°C.

  • Assay Preparation: Dilute the overnight cultures to an OD₆₀₀ of ~0.05 in SC-galactose/raffinose induction media.

  • Compound Plating: Dispense 50 nL of library compounds into the 384-well plates.

  • Cell Dispensing: Add 50 µL of the diluted cell suspension to each well.

  • Incubation: Incubate the plates at 30°C for 24-48 hours with shaking.

  • Data Acquisition: Measure the OD₆₀₀ of each well using a plate reader.

Data Presentation:

CompoundRescues TDP-43 Toxicity?Rescues α-Synuclein Toxicity?Rescues Polyglutamine Toxicity?Implied MechanismReference
HQ-161 YesNoNoDistinct from CQ[16]
HQ-415 YesYesYesBroadly active[16]
Clioquinol (CQ) NoYesYesDistinct from HQ-161[16]

Application Note 4: Antimicrobial Drug Discovery

Scientific Rationale: The antimicrobial and antifungal properties of 8-HQ derivatives are well-documented.[18][19] Their mechanism often involves sequestering essential metal ions required for microbial enzyme function and cell wall integrity, or transporting metal ions into the cell to toxic levels.[2][20]

Protocol 4: High-Throughput Broth Microdilution for MIC Determination

This protocol adapts the classical broth microdilution method to a 384-well format to determine the Minimum Inhibitory Concentration (MIC) of 8-HQ derivatives against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 8-HQ derivative library prepared in a dose-response format.

  • Vancomycin (positive control).

  • 384-well clear microplates.

Step-by-Step Methodology:

  • Compound Plating: Dispense compounds into the assay plate. Typically, this is done by creating a serial dilution series (e.g., 11 points) in DMSO first, then adding it to the plate.

  • Bacterial Inoculum: Prepare a bacterial suspension in CAMHB, adjusted to a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Dispense 50 µL of the bacterial inoculum into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the OD₆₀₀ of each well. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

Data Presentation:

CompoundOrganismMIC (µg/mL)Reference
Clioquinol Candida albicans0.031 - 2[18]
Clioquinol Trichophyton mentagrophytes0.031 - 2[18]
8-hydroxy-5-quinolinesulfonic acid Candida albicans1 - 512[18]
5,7-dichloro-8-hydroxy-2-methylquinoline Mycobacterium tuberculosis0.1[20]

Supporting Protocols: Validating Mechanism of Action

A primary screen identifies hits, but does not confirm the mechanism. For 8-HQ derivatives, confirming metal chelation is a crucial validation step.

Protocol 5: UV-Vis Spectrophotometric Assay for Metal Chelation

This biophysical assay directly measures the interaction between an 8-HQ derivative and a metal ion by monitoring changes in the UV-Vis absorbance spectrum.[4]

Materials:

  • 8-HQ derivative stock solution (in DMSO or ethanol).

  • Metal salt solution (e.g., CuSO₄, FeCl₃) in buffer.

  • Buffer solution (e.g., HEPES, pH 7.4).

  • UV-Vis spectrophotometer and quartz cuvettes.

Step-by-Step Methodology:

  • Determine λₘₐₓ: Scan the absorbance of the 8-HQ derivative alone and the metal-ligand complex to identify the wavelength of maximum absorbance (λₘₐₓ) for the complex.

  • Chelation Assay: a. Prepare a series of solutions with a fixed concentration of the metal ion (e.g., 50 µM). b. Add varying concentrations of the 8-HQ derivative (e.g., 0-200 µM). c. Incubate for 15-30 minutes at room temperature. d. Measure the absorbance of each solution at the predetermined λₘₐₓ.

  • Stoichiometry (Optional - Job's Plot): Prepare a series of solutions where the total molar concentration of [metal + ligand] is constant, but the mole fraction of the ligand varies from 0 to 1. Plot absorbance vs. mole fraction; the peak of the plot reveals the binding stoichiometry.

Expected Result: A concentration-dependent increase in absorbance at the λₘₐₓ of the complex confirms metal chelation. This orthogonal, biochemical data provides strong evidence that the hits identified in cell-based screens are functioning through the intended mechanism.

Conclusion and Future Perspectives

The 8-hydroxyquinoline scaffold is a remarkably versatile starting point for high-throughput screening campaigns targeting a wide array of human diseases. Its inherent metal-chelating and fluorescent properties can be strategically exploited to design robust and sensitive assays, from biochemical enzyme inhibition to cell-based phenotypic screens. The protocols outlined in this guide provide a validated framework for identifying and characterizing novel 8-HQ derivatives. Future efforts in this field will likely focus on the rational design of next-generation derivatives with enhanced target selectivity, improved pharmacokinetic profiles, and reduced off-target toxicity, ultimately accelerating their path toward clinical application.

References

analytical methods for quantifying 5-(Aminomethyl)quinolin-8-ol in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantitative Bioanalysis of 5-(Aminomethyl)quinolin-8-ol

A Guide to High-Sensitivity LC-MS/MS and HPLC-FLD Methods for Pharmacokinetic and Drug Metabolism Studies

Abstract

This application note provides a comprehensive guide for the quantitative analysis of this compound (5-AMQ) in biological matrices, such as plasma and urine. We present two robust and validated analytical methods: a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for rigorous pharmacokinetic (PK) and toxicokinetic (TK) studies, and a cost-effective High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method suitable for a variety of research applications. Detailed protocols for sample preparation, instrument configuration, and method validation are provided, adhering to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2] This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this quinoline derivative.

Introduction

This compound (5-AMQ) is a derivative of 8-hydroxyquinoline, a bicyclic organic compound known for its versatile applications, including its use as a chelating agent and a scaffold in medicinal chemistry.[3][4] 8-hydroxyquinoline and its analogues exhibit a range of biological activities, including antibacterial, neuroprotective, and anti-HIV properties.[3][4] The accurate quantification of 5-AMQ in biological fluids is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to preclinical and clinical drug development.

The analytical challenge lies in achieving high sensitivity and selectivity in complex biological matrices. The inherent properties of 5-AMQ, such as its polarity and fluorescent nature, inform the selection of appropriate analytical strategies.[3][5] This note details two primary methods to address this challenge, catering to different laboratory needs and throughput requirements.

Physicochemical Properties of this compound

Understanding the physicochemical properties of 5-AMQ is foundational to method development, particularly for optimizing sample extraction and chromatographic separation.

PropertyValue / CharacteristicSourceRationale for Method Development
Molecular Formula C₁₀H₁₀N₂OPubChem[5]Defines the exact mass for mass spectrometry.
Molecular Weight 174.20 g/mol PubChem[5]Used for calculating concentrations.
XLogP3 0.9PubChem[5]Indicates moderate polarity, suggesting reverse-phase chromatography (e.g., C18 column) is suitable. Extraction may require polar-modified SPE or protein precipitation.[6]
Topological Polar Surface Area 59.1 ŲPubChem[5][7]Confirms the molecule's polar nature, which can make extraction from nonpolar lipids challenging and retention on C18 columns short without mobile phase modifiers.[6][8]
Fluorescence ExpectedInferred[3][4][9]The 8-hydroxyquinoline core is a known fluorophore, especially upon chelation, suggesting HPLC with fluorescence detection is a viable, high-sensitivity alternative to MS.[3][4]

Method 1: LC-MS/MS for High-Sensitivity Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. It is the recommended method for regulatory submissions and studies requiring low limits of quantification.

Principle

This method involves extracting 5-AMQ from the biological matrix, separating it from endogenous components using reverse-phase HPLC, and detecting it with a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This process ensures extremely high selectivity and minimizes matrix interference.

Experimental Protocol

3.2.1. Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or serum samples.[10][11] It is particularly suitable for moderately polar analytes like 5-AMQ.[6]

  • Step 1: Aliquot 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 300 µL of cold acetonitrile containing the internal standard (IS). A suitable IS would be an isotopically labeled version of 5-AMQ (e.g., 5-AMQ-d3) or a structurally similar compound.

  • Step 3: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 5: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Step 6: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Step 7: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Step 8: Vortex briefly and inject into the LC-MS/MS system.

PPT_Workflow plasma 1. Plasma Sample (100 µL) ppt 2. Add Acetonitrile + Internal Standard (300 µL) plasma->ppt Precipitate Proteins vortex 3. Vortex (1 min) ppt->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant Separate liquid evap 6. Evaporate (Nitrogen Stream) supernatant->evap recon 7. Reconstitute (Mobile Phase, 100 µL) evap->recon inject 8. Inject into LC-MS/MS recon->inject

Fig 1. Protein Precipitation Workflow for LC-MS/MS Analysis.

3.2.2. LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrument used.

ParameterRecommended Condition
HPLC System Standard UHPLC/HPLC System
Column C18 Reverse-Phase, e.g., 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions 5-AMQ: To be determined by infusion (e.g., 175.1 → 158.1) IS: To be determined
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability.[1][12][13] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (FDA Guidance[1])
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Freeze-thaw, bench-top, long-term, and post-preparative stability assessed

Method 2: HPLC with Fluorescence Detection (HPLC-FLD)

For laboratories without access to mass spectrometry or for applications where high throughput and lower cost are priorities, HPLC with fluorescence detection offers an excellent alternative. The 8-hydroxyquinoline moiety of 5-AMQ is known to be fluorescent, a property that can be exploited for sensitive and selective detection.[3][4]

Principle

This method relies on the intrinsic fluorescence of 5-AMQ. The compound is excited by light at a specific wavelength (excitation wavelength, λex) and emits light at a longer wavelength (emission wavelength, λem). The intensity of the emitted light is directly proportional to the concentration of the analyte. Chromatographic separation is still required to resolve 5-AMQ from other fluorescent or quenching components in the biological matrix.

Experimental Protocol

4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

For HPLC-FLD, a cleaner sample extract is often necessary to minimize background fluorescence and quenching effects. SPE is a more selective sample preparation technique than PPT.[6][14] A mixed-mode cation exchange polymer is recommended to retain the basic aminomethyl group of 5-AMQ.

  • Step 1: Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

  • Step 2: Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Step 3: Load: Dilute 100 µL of the biological sample with 400 µL of 2% formic acid and load it onto the cartridge.

  • Step 4: Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Step 5: Elute: Elute 5-AMQ with 1 mL of 5% ammonium hydroxide in methanol.

  • Step 6: Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.

SPE_Workflow condition 1. Condition (Methanol, Water) equilibrate 2. Equilibrate (2% Formic Acid) condition->equilibrate load 3. Load Sample (Diluted Plasma) equilibrate->load wash 4. Wash (Acidified Water, Methanol) load->wash elute 5. Elute Analyte (5% NH4OH in Methanol) wash->elute inject 6. Evaporate & Reconstitute for HPLC elute->inject

Fig 2. Solid-Phase Extraction Workflow for HPLC-FLD Analysis.

4.2.2. HPLC-FLD Conditions

ParameterRecommended Condition
HPLC System Standard HPLC System with Fluorescence Detector
Column C18 Reverse-Phase, e.g., 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 20 µL
Fluorescence λex To be determined (scan required, likely ~320 nm)
Fluorescence λem To be determined (scan required, likely ~520 nm)

Note: Excitation and emission wavelengths must be experimentally determined by scanning a standard solution of 5-AMQ to find the maxima.

Method Validation

The validation parameters for the HPLC-FLD method are the same as for the LC-MS/MS method, including linearity, accuracy, precision, and stability. Selectivity is a key parameter to assess, ensuring that no endogenous compounds in the matrix co-elute and interfere with the fluorescence signal of 5-AMQ.

Method Comparison and Discussion

FeatureLC-MS/MSHPLC-FLD
Sensitivity Very High (pg/mL to low ng/mL)High (low ng/mL)
Selectivity Excellent (based on mass-to-charge ratio)Good (potential for interference from other fluorescent compounds)
Sample Prep Simpler methods like PPT are often sufficient.[10]More rigorous cleanup like SPE is recommended.[15]
Cost High initial investment and operational cost.Lower initial investment and operational cost.
Throughput High, with fast run times (typically < 10 min).Moderate, with longer run times possible.
Confirmation Provides structural confirmation via fragmentation.Relies on retention time and fluorescence properties.

Choice of Method:

  • For regulated bioanalysis supporting clinical trials or for studies requiring the highest sensitivity, LC-MS/MS is the required method .[16]

  • For academic research, early-stage discovery, or high-throughput screening where cost is a major consideration, HPLC-FLD is a powerful and viable alternative .

Conclusion

This application note outlines two validated, reliable, and robust methods for the quantification of this compound in biological samples. The LC-MS/MS method provides the highest level of sensitivity and selectivity required for regulatory pharmacokinetic studies. The HPLC-FLD method serves as a practical and sensitive alternative for a broad range of research applications. The choice between these methods should be guided by the specific requirements of the study, available instrumentation, and desired limits of quantification. Proper method validation in accordance with established guidelines is essential to ensure data integrity and reliability.[1][17]

References

Application Notes and Protocols for 5-(Aminomethyl)quinolin-8-ol in Antifungal Treatment Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents.[1][2] The 8-hydroxyquinoline (8HQ) scaffold has emerged as a promising foundation for the development of new antifungals due to its broad spectrum of biological activities, including antimicrobial and anticancer effects.[3][4] This document provides a detailed guide for researchers on the utilization of a specific 8HQ derivative, 5-(Aminomethyl)quinolin-8-ol, in the discovery and development of new antifungal treatments.

This guide will delve into the core principles of evaluating the antifungal potential of this compound, from initial susceptibility testing to elucidating its mechanism of action. The protocols outlined herein are designed to be robust and reproducible, providing a solid framework for researchers in the field.

Understanding the Core Scaffold: 8-Hydroxyquinolines

8-Hydroxyquinoline and its derivatives are recognized for their potent antibacterial and antifungal properties.[5] Their biological activity is largely attributed to their ability to chelate metal ions, which are crucial for the survival and growth of pathogenic microorganisms.[4][6] This chelation can disrupt essential cellular processes in fungi, making 8HQ derivatives attractive candidates for antifungal drug development.[6]

The aminomethyl substituent at the 5-position of the quinoline ring in this compound is a key modification that can influence its biological activity, solubility, and pharmacokinetic properties. The synthesis of such derivatives can be achieved through various methods, including the Mannich reaction or the Betti reaction, which allow for the introduction of diverse aminomethyl groups.[7][8]

Antifungal Susceptibility Testing: Foundational Protocols

The initial step in evaluating any potential antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. Standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for reproducible results.[1][2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.[1][9]

Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of this compound against a panel of fungal isolates.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Create a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a positive control (fungal inoculum without the drug) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, depending on the growth rate of the organism.

  • MIC Determination:

    • Visually read the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

    • Alternatively, a spectrophotometer can be used to measure the optical density at a specific wavelength (e.g., 530 nm).

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of This compound Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation Reading Read Results (Visually or Spectrophotometrically) Incubation->Reading MIC Determine MIC Reading->MIC MOA cluster_compound Compound cluster_cell Fungal Cell cluster_effect Effect Compound This compound Metal Essential Metal Ions (Fe, Cu, Zn) Compound->Metal Chelation Enzymes Metalloenzymes Homeostasis Ion Homeostasis Disruption Disruption of Cellular Processes Enzymes->Disruption Homeostasis->Disruption Death Fungal Cell Death Disruption->Death

References

Troubleshooting & Optimization

preventing degradation of 5-(Aminomethyl)quinolin-8-ol in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Aminomethyl)quinolin-8-ol

A Guide for Researchers on Preventing Degradation in Experimental Solutions

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this compound: its inherent instability in solution. As a molecule possessing both a phenolic hydroxyl group and an aminomethyl group on a quinoline scaffold, it is highly susceptible to oxidative and photolytic degradation. This document provides in-depth, field-proven insights and protocols to help you maintain the integrity of your experimental solutions and ensure the reliability of your results.

Section 1: At-a-Glance Stability Profile

For experienced users, this table summarizes the critical factors affecting the stability of this compound in solution and the recommended preventative measures.

Factor Risk of Degradation Mechanism Recommended Mitigation Strategy
Oxygen HighOxidation of the 8-hydroxyl and aminomethyl groups, often catalyzed by trace metals, leading to colored quinone-imine species.[1][2][3]Use deoxygenated solvents (sparging with N₂ or Ar), work under an inert atmosphere, and consider adding antioxidants.
Light HighPhotodegradation of the quinoline ring system, accelerated by UV and ambient light, leading to loss of activity and formation of byproducts.[4][5][6]Store solutions in amber glass vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
pH Medium-HighDegradation rates can be pH-dependent. Both strongly acidic and alkaline conditions can accelerate hydrolysis or oxidation.[4][7]Maintain solutions within a buffered pH range, typically between 5 and 7. Verify the pH of the final experimental medium.
Trace Metals HighCatalyze oxidative degradation through redox cycling (e.g., Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺).[1][2]Use high-purity solvents and reagents. For critical applications, use metal-free buffers or add a chelating agent like EDTA (0.1-1 mM).
Temperature MediumElevated temperatures accelerate the rate of all degradation reactions.Prepare stock solutions at room temperature and store them at 2-8°C or frozen at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Section 2: Frequently Asked Questions (FAQs)

Q1: My freshly prepared solution of this compound turned yellow or brown. What happened and is it still usable?

A: This color change is a classic indicator of degradation, primarily through oxidation. The 8-hydroxyl group on the quinoline ring is easily oxidized to a quinone-type structure, which is highly colored.[1][3] This process can be accelerated by dissolved oxygen, trace metal contaminants in your solvent, and exposure to light.[2][4]

It is strongly recommended not to use discolored solutions , as the presence of degradation products can lead to inaccurate quantification, altered biological activity, and unpredictable side-reactions in your experiments. The concentration of the active parent compound will be lower than expected, compromising the validity of your results.

Q2: What is the best way to store the solid, powdered form of this compound?

A: The solid compound is more stable than its solutions but still requires proper handling. Store the powder in a tightly sealed container, protected from light (in an amber vial or inside a cabinet) and moisture.[5][8] For long-term storage, keeping it in a desiccator at 2-8°C is recommended.

Q3: What is the best solvent for preparing a stock solution?

A: The choice of solvent depends on your experimental needs, but the quality of the solvent is paramount.

  • For Organic Stocks: Use high-purity, anhydrous-grade solvents like DMSO or DMF.

  • For Aqueous Buffers: Use freshly prepared buffers made with high-purity (e.g., 18 MΩ·cm) water. Crucially, the solvent should be deoxygenated immediately before use to minimize oxidative degradation. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes.

Q4: I have to use an aqueous buffer. How can I maximize the stability of my solution?

A: Aqueous solutions are most vulnerable. To maximize stability:

  • Use a Buffer: A buffered solution between pH 5-7 is generally recommended. Unbuffered water can have a variable pH that may accelerate degradation.[4]

  • Deoxygenate: Always use a deoxygenated buffer.

  • Add an Antioxidant: Consider adding an antioxidant like ascorbic acid (Vitamin C) or N-acetylcysteine at a concentration of 100-500 µM. These agents act as sacrificial reductants, protecting your compound.

  • Prepare Fresh: The most reliable practice is to prepare aqueous working solutions fresh for each experiment from a concentrated, stabilized stock (e.g., in DMSO).

Section 3: In-Depth Troubleshooting Guide

Problem: My experimental results are inconsistent or show a time-dependent loss of signal.

This is a common issue when working with unstable compounds. The root cause is almost always the degradation of this compound during the course of the experiment.

Workflow for Troubleshooting Inconsistent Results

G start Inconsistent Results Observed check_prep Review Solution Preparation: - Freshly made? - Deoxygenated solvent? - Protected from light? start->check_prep Start Here check_media Analyze Experimental Media: - What is the final pH? - Are trace metals present? - How long is the incubation? start->check_media Also Consider implement_fresh Action: Prepare solutions immediately before use from a stabilized stock. check_prep->implement_fresh If 'No' to fresh prep implement_protect Action: Use amber vials, cover setup with foil, work under subdued light. check_prep->implement_protect If 'No' to light protection implement_inert Action: Use deoxygenated buffers. If possible, run experiment under N₂ or Ar. check_prep->implement_inert If 'No' to deoxygenation implement_buffer Action: Ensure final media is buffered (pH 5-7). Consider adding EDTA (0.1-1 mM). check_media->implement_buffer If pH is uncontrolled or metals are suspected retest Re-run Experiment implement_fresh->retest implement_protect->retest implement_inert->retest implement_buffer->retest

Caption: Troubleshooting workflow for inconsistent results.

Possible Cause A: Oxidation During Incubation

  • Causality: Standard cell culture media or aqueous buffers are saturated with oxygen (~21%). When your experiment involves a long incubation period (hours to days), this continuous exposure to oxygen, often in the presence of metal ions from media components, will steadily degrade the compound. 8-hydroxyquinoline derivatives are potent antioxidants but are consumed in the process.[2]

  • Self-Validating Solution: Run a control experiment where you incubate this compound in your complete experimental media for the full duration of your assay. At the end, analyze the solution by HPLC or UV-Vis spectroscopy (see Protocol 4.2) and compare it to a freshly prepared standard. A significant decrease in the parent peak or a change in the UV spectrum confirms degradation.

  • Corrective Actions:

    • Add Antioxidants: Supplement your media with a stable antioxidant like N-acetylcysteine.

    • Use an Oxygen-Controlled Environment: If your experimental setup allows (e.g., a hypoxia chamber), reducing the oxygen tension will dramatically slow degradation.

    • Prepare Fresh Additions: For very long experiments, it may be necessary to spike in freshly prepared compound at intermediate time points.

Possible Cause B: Photodegradation from Lab Environment

  • Causality: The quinoline aromatic system is known to absorb UV and even visible light, leading to photochemical reactions that break down the molecule.[4][9][10] Standard laboratory fluorescent lighting and microscope light sources can be sufficient to cause significant degradation over time.

  • Self-Validating Solution: Prepare two identical sets of your experimental solution. Wrap one completely in aluminum foil and leave the other exposed to the ambient light conditions of your experiment for the same duration. Compare the two using HPLC or UV-Vis. A greater loss of the parent compound in the light-exposed sample points to photodegradation.

  • Corrective Actions:

    • Use Amber Vials/Plates: For all stock and working solutions.

    • Cover Equipment: Cover multi-well plates, flasks, and reservoirs with aluminum foil or light-blocking lids.

    • Minimize Exposure: Turn off unnecessary lights, especially microscope light sources when not actively imaging.

Section 4: Protocols & Best Practices

Protocol 4.1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
  • Preparation: Bring the vial of solid this compound and a bottle of anhydrous, high-purity DMSO to room temperature inside a desiccator.

  • Weighing: Weigh out the required amount of the compound in a fume hood. Perform this step quickly to minimize exposure to air and humidity.

  • Solvent Deoxygenation: Transfer the required volume of DMSO to a clean, dry glass bottle. Sparge the solvent by bubbling argon or nitrogen gas through it for at least 20 minutes.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated DMSO to the vial containing the solid compound to achieve the target concentration of 10 mM. Cap tightly and vortex until fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, screw-cap vials. This avoids repeated opening of the main stock and prevents contamination and degradation from freeze-thaw cycles. Purge the headspace of each aliquot vial with inert gas before sealing.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. A properly prepared stock should be stable for several months.

Protocol 4.2: Rapid Degradation Check by UV-Vis Spectroscopy

This protocol allows for a quick, qualitative check for significant degradation.

  • Prepare a Standard: Prepare a fresh solution of this compound in the experimental buffer at a known concentration (e.g., 20 µM).

  • Scan Spectrum: Immediately measure the full UV-Vis absorbance spectrum (e.g., from 250 nm to 600 nm) using a spectrophotometer. Note the wavelength of maximum absorbance (λ-max) and the overall shape of the spectrum.

  • Incubate Test Sample: Take an aliquot of the same solution and subject it to your experimental conditions (e.g., incubate for 4 hours at 37°C in a clear plate).

  • Scan Test Sample: After incubation, measure the UV-Vis spectrum of the test sample.

  • Compare: Overlay the two spectra. Signs of degradation include:

    • A decrease in the absorbance at the λ-max.

    • A shift in the λ-max.

    • The appearance of new peaks, especially in the visible range (400-600 nm), which corresponds to the formation of colored degradation products.

Diagram: Degradation Pathways of 5-(Aminomethyl)quinolin-8-oldot

G cluster_main This compound (Stable Form) cluster_triggers Degradation Triggers cluster_products Degradation Products Compound Parent Compound Oxidized Quinone-imine Species (Colored, Inactive) Compound->Oxidized Oxidation Photolyzed Ring-cleaved Fragments (Inactive) Compound->Photolyzed Photodegradation O2 Oxygen (O₂) O2->Oxidized Light Light (hν) Light->Photolyzed Metals Trace Metals (Fe²⁺, Cu⁺) Metals->Oxidized

References

Technical Support Center: Optimizing 5-(Aminomethyl)quinolin-8-ol for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 5-(Aminomethyl)quinolin-8-ol (AMQ) in cytotoxicity studies. This guide is designed to provide you with field-proven insights and troubleshooting strategies to ensure the accuracy and reproducibility of your experiments. As you navigate the complexities of in vitro toxicology, this resource will serve as a self-validating system, grounding your experimental choices in established scientific principles.

Frequently Asked Questions (FAQs)

Here we address the initial questions researchers commonly encounter when beginning their work with this compound.

Q1: What is the recommended starting concentration range for a preliminary cytotoxicity screen with AMQ?

A1: For a novel compound like AMQ, where specific IC50 values may not be readily available in the literature for your cell line of interest, it is crucial to start with a broad concentration range. A logarithmic or half-log dilution series is recommended to efficiently span several orders of magnitude. Based on data from structurally related 8-hydroxyquinoline and 8-aminoquinoline derivatives, which show cytotoxic effects in the low to high micromolar range, a sensible starting range would be from 0.1 µM to 100 µM .[1][2][3][4] This wide net will help you identify a more focused range for subsequent, more detailed dose-response analyses.

Q2: How should I prepare my stock solution of AMQ?

A2: this compound, like many quinoline derivatives, is expected to have limited solubility in aqueous solutions but should be readily soluble in dimethyl sulfoxide (DMSO).[5] It is best practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[5][6] This allows for the addition of a minimal volume of the stock solution to your cell culture medium, thereby reducing the final DMSO concentration and minimizing solvent-induced toxicity.[6][7][8]

Q3: What is the maximum permissible concentration of DMSO in my cell culture medium?

A3: The final concentration of DMSO in your culture medium should be kept as low as possible, ideally below 0.5%, with many researchers aiming for 0.1% or less.[7][8] It is critical to include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as your highest AMQ concentration to accurately assess any effects of the solvent on cell viability.[9]

Q4: Which cell viability assay is most appropriate for use with AMQ?

A4: Several assays can be used to assess cytotoxicity. The most common are metabolic assays like the MTT, MTS, and XTT assays, which measure the activity of mitochondrial dehydrogenases.[10][11] Another common method is the lactate dehydrogenase (LDH) release assay, which quantifies membrane integrity by measuring the amount of LDH released from damaged cells.[9] The choice of assay can depend on your specific cell line and experimental goals. It is advisable to consult the literature for assays commonly used with your cell type. Be aware that some compounds can interfere with the assay reagents, so it is important to include proper controls.[9]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to resolving specific issues that may arise during your cytotoxicity experiments with this compound.

Issue 1: Poor or Inconsistent Dose-Response Curve

A classic sigmoidal dose-response curve is the expected outcome of a successful cytotoxicity experiment. If your data points are scattered, or the curve is flat or non-sigmoidal, consider the following:

Possible Cause Underlying Rationale & Troubleshooting Steps
Compound Precipitation AMQ, being more soluble in DMSO than in aqueous media, may precipitate upon addition to your culture medium. This is a common "solvent-shifting" effect.[6] Solutions: Visually inspect your wells for any precipitate. Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media.[6] Consider a stepwise dilution by first mixing the DMSO stock in a small volume of media before adding it to the final culture volume.[6]
Incorrect Concentration Range If your curve is flat, the concentrations tested may be too high (on the upper plateau of toxicity) or too low (on the lower plateau). Solution: Perform a broader range-finding experiment as suggested in the FAQs (0.1 µM to 100 µM).
Cell Seeding Inconsistency Uneven cell distribution in your multi-well plate will lead to high variability between replicates. Solution: Ensure you have a homogenous cell suspension before and during plating. After seeding, gently rock the plate to ensure an even distribution of cells.
Edge Effects Evaporation from the outer wells of a microplate can concentrate AMQ and media components, leading to skewed results. Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.
Issue 2: High Background Signal or Assay Interference

If your negative controls show unexpected levels of cytotoxicity or your results are otherwise difficult to interpret, there may be an issue with assay interference.

Possible Cause Underlying Rationale & Troubleshooting Steps
AMQ Autofluorescence Quinoline derivatives can be fluorescent. If you are using a fluorescence-based assay, the intrinsic fluorescence of AMQ could interfere with your readings. Solution: Run a control plate with AMQ in cell-free media to measure its background fluorescence at the assay's excitation and emission wavelengths.
Interaction with Assay Reagents AMQ may directly react with the assay reagents. For example, it could reduce tetrazolium salts (like MTT) in the absence of cellular metabolic activity. Solution: Include a cell-free control with AMQ and the assay reagent to check for any direct chemical reactions.
Media Component Interference Components in your cell culture medium, such as phenol red, can interfere with colorimetric and fluorescent assays. Solution: If possible, use phenol red-free medium for the duration of the assay.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of AMQ.

Materials:

  • This compound (AMQ)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Your chosen cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of AMQ in anhydrous DMSO.

    • Perform serial dilutions of the AMQ stock solution in complete culture medium to achieve your desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of AMQ.

  • Incubation:

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the AMQ concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental process and potential biological effects of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis AMQ_stock Prepare AMQ Stock (10-50 mM in DMSO) Serial_dilution Prepare Serial Dilutions of AMQ in Media AMQ_stock->Serial_dilution Cell_seeding Seed Cells in 96-well Plate Add_treatment Add AMQ dilutions and controls to cells Cell_seeding->Add_treatment Serial_dilution->Add_treatment Incubate Incubate for 24/48/72 hours Add_treatment->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_absorbance Read Absorbance (570 nm) Solubilize->Read_absorbance Analyze Calculate % Viability & Determine IC50 Read_absorbance->Analyze

Caption: Workflow for IC50 Determination of AMQ.

G cluster_effects Cellular Effects AMQ This compound (AMQ) Metal_Ions Intracellular Metal Ions (e.g., Cu2+, Zn2+) AMQ->Metal_Ions Chelation Proteasome Proteasome AMQ->Proteasome Inhibition HMGB1 HMGB1 AMQ->HMGB1 Inhibition NQO1 NQO1 AMQ->NQO1 Inhibition ROS Increased ROS Metal_Ions->ROS Apoptosis Apoptosis Proteasome->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest HMGB1->Apoptosis NQO1->ROS ROS->Apoptosis

Caption: Potential Mechanisms of AMQ Cytotoxicity.

References

Technical Support Center: Minimizing Off-Target Effects of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Complexities of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8HQ) and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Their therapeutic potential is largely attributed to their ability to chelate metal ions, which can modulate various cellular pathways.[1][4][5] However, this very mechanism of action—metal chelation—is also a primary source of off-target effects that can confound experimental results and lead to misinterpretation of data.

This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline derivatives. It provides troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to help you anticipate, identify, and mitigate off-target effects in your experiments. Our goal is to equip you with the knowledge and protocols necessary to ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 8-hydroxyquinoline derivative shows potent cytotoxicity in my cancer cell line, but I'm unsure if it's a true on-target effect. What are the most common off-target effects for this class of compounds?

A1: This is a critical question when working with 8HQ derivatives. Due to their fundamental chemical properties, several off-target effects are common.

  • Metal Ion Chelation: The most prominent off-target mechanism is the chelation of essential metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) from the cell culture medium or intracellularly.[1][4][5] This can disrupt the function of metalloenzymes and other proteins, leading to cytotoxicity that is independent of your intended target.[6] For example, the anticancer effects of some 8HQ derivatives are directly related to their ability to bind copper and zinc.[1]

  • Reactive Oxygen Species (ROS) Production: The metal complexes formed by 8HQ derivatives can be redox-active, catalyzing the production of ROS. This can induce oxidative stress and subsequent cell death, masking the true mechanism of action.[7]

  • Inhibition of a Broad Range of Metalloenzymes: By sequestering metal ions, 8HQ derivatives can non-selectively inhibit a wide array of enzymes that require these metals as cofactors for their activity.

  • Assay Interference: The chemical structure of 8HQ derivatives can lead to direct interference with assay technologies. This can include autofluorescence, light scattering, or inhibition of reporter enzymes (e.g., luciferase), leading to false-positive or false-negative results.

To begin dissecting these possibilities, it is crucial to implement a series of control experiments.

Q2: How can I experimentally control for off-target effects caused by metal chelation?

A2: Controlling for metal chelation is paramount. Here are several strategies you can employ:

  • Supplementation with Metal Ions: A straightforward approach is to supplement your cell culture medium with a slight excess of the metal ions that your 8HQ derivative is known to chelate (e.g., zinc, copper). If the observed phenotype (e.g., cytotoxicity) is rescued or diminished upon metal supplementation, it strongly suggests that the effect is at least partially due to metal chelation.

  • Use of a Structurally Related, Non-Chelating Analog: Synthesize or obtain a close structural analog of your compound that lacks the metal-chelating 8-hydroxyl and quinoline nitrogen motif. If this analog is inactive in your assay, it provides evidence that the chelating ability is necessary for the observed activity.

  • Employing a Control Chelator: Use a well-characterized, cell-permeable chelator with a known affinity for the same metal ions as your compound (e.g., TPEN for zinc). If this control chelator phenocopies the effect of your 8HQ derivative, it further supports a mechanism involving metal chelation.

Here is a workflow to guide your investigation:

start Observed Phenotype (e.g., Cytotoxicity) metal_supp Supplement Media with Relevant Metal Ions (Zn, Cu) start->metal_supp phenotype_rescue Phenotype Rescued? metal_supp->phenotype_rescue chelation_implicated Chelation is a Likely Off-Target Effect phenotype_rescue->chelation_implicated Yes other_mechanisms Consider Other Off-Target Mechanisms phenotype_rescue->other_mechanisms No control_chelator Test Control Chelator (e.g., TPEN) chelation_implicated->control_chelator phenocopy Effect Phenocopied? control_chelator->phenocopy non_chelating_analog Test Non-Chelating Structural Analog phenocopy->non_chelating_analog Yes inactive_analog Analog Inactive? non_chelating_analog->inactive_analog inactive_analog->chelation_implicated Yes inactive_analog->other_mechanisms No

Caption: Workflow for Investigating Metal Chelation Off-Target Effects.

Q3: My compound is a hit in a fluorescence-based high-throughput screen (HTS). How do I rule out assay interference?

A3: Assay interference is a common pitfall in HTS.[8] For fluorescent assays, you should perform the following counter-screens:

  • Autofluorescence Check: Run your compound in the assay in the absence of the fluorescent probe or substrate. A significant signal indicates that your compound is autofluorescent at the assay's excitation and emission wavelengths.

  • Quenching Assessment: If your assay measures a decrease in fluorescence, your compound might be a quencher. This can be tested by adding your compound to a solution of the fluorescent dye and observing any signal reduction.

  • Use of Orthogonal Assays: The most robust method for validating a hit is to use an orthogonal assay that relies on a different detection technology (e.g., luminescence, absorbance, or a label-free method like the Cellular Thermal Shift Assay).[9]

Table 1: Troubleshooting Common HTS Assay Interferences

Observed Effect Potential Cause Troubleshooting Step
Increased fluorescence signalAutofluorescence of the compoundRun a compound-only control without the fluorescent probe.
Decreased fluorescence signalQuenching by the compoundAdd the compound to a solution of the fluorescent dye and measure the signal.
Inhibition in a luciferase-based assayDirect inhibition of the luciferase enzymePerform a counter-screen with purified luciferase enzyme.

Advanced Protocols for Target Validation and Selectivity Profiling

To rigorously demonstrate that your 8-hydroxyquinoline derivative acts via a specific target, direct evidence of target engagement and a broad assessment of selectivity are required.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.[10][11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[13]

Objective: To determine if the 8HQ derivative directly binds to and stabilizes the target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • Your 8HQ derivative and a vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes and a thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Reagents and equipment for Western blotting (SDS-PAGE, antibodies)

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with your 8HQ derivative at various concentrations or with a vehicle control for a predetermined time.

  • Heating Step: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[10]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.[10]

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration. Analyze the amount of soluble target protein at each temperature point by Western blotting.

Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the presence of your compound, indicating thermal stabilization upon binding.

start Treat Cells with 8HQ Derivative or Vehicle heat Heat Cell Aliquots to a Range of Temperatures start->heat lyse Lyse Cells via Freeze-Thaw Cycles heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse->centrifuge analyze Analyze Soluble Fraction by Western Blot centrifuge->analyze result Compare Melting Curves (Compound vs. Vehicle) analyze->result

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol 2: Kinase Selectivity Profiling

If your intended target is a kinase, it is essential to assess the selectivity of your 8HQ derivative against a broad panel of other kinases. Many 8HQ derivatives have been found to have activity against kinases.[15] Off-target kinase inhibition is a common cause of unexpected cellular effects.

Objective: To determine the selectivity profile of the 8HQ derivative against a panel of human kinases.

Methodology:

Given the specialized nature of kinase profiling, it is often most efficient to utilize commercial services that offer large, validated kinase panels. These services provide robust and reproducible data.

Recommended Service Providers:

  • Promega (NanoBRET® Target Engagement Intracellular Kinase Assays)[16]

  • Reaction Biology (HotSpot™ and ³³PanQinase™ platforms)[17]

  • Pharmaron (Panel of over 560 kinase targets)[18]

  • BPS Bioscience (Biochemical assay kits and screening services)[19]

  • AssayQuant (KinSight™ kinetic profiling)[20]

Data Presentation: The results are typically presented as the percent inhibition of each kinase at a fixed compound concentration (e.g., 1 µM). Hits from the primary screen are then followed up with IC₅₀ determinations to quantify potency.

Table 2: Example Kinase Selectivity Profile Data

Kinase Target % Inhibition at 1 µM IC₅₀ (nM) Comment
Target Kinase A (On-Target) 95% 50 Potent on-target activity
Kinase B85%250Significant off-target activity
Kinase C55%1,500Moderate off-target activity
Kinase D10%>10,000No significant activity
... (Panel of >300 kinases).........

Interpretation: A selective compound will show high potency for the intended target and significantly lower potency (ideally >100-fold) for all other kinases in the panel. A "promiscuous" compound will inhibit multiple kinases with similar potency, suggesting a high likelihood of off-target effects.

Concluding Remarks

The therapeutic promise of 8-hydroxyquinoline derivatives is significant, but realizing this potential requires a rigorous and critical approach to experimental design and data interpretation. By proactively addressing the potential for off-target effects, particularly those related to metal chelation and assay interference, researchers can build a more robust and compelling case for their compound's mechanism of action. The use of orthogonal validation assays, such as CETSA and broad selectivity profiling, is not merely a suggestion but a necessity for generating high-quality, reproducible data. This guide provides a starting point for troubleshooting and encourages a thoughtful, evidence-based approach to research in this exciting field.

References

Technical Support Center: Synthesis of Substituted 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 8-hydroxyquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important class of heterocyclic compounds. 8-Hydroxyquinoline and its derivatives are not only crucial building blocks in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-neurodegenerative properties, but they are also pivotal in materials science as ligands for organic light-emitting diodes (OLEDs) and as chemosensors.[1][2][3][4][5]

However, the synthesis of these valuable scaffolds is often fraught with challenges, from harsh reaction conditions and low yields to issues with regioselectivity and purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and practical laboratory experience.

I. Common Synthetic Strategies & Their Core Challenges

The construction of the 8-hydroxyquinoline core can be broadly categorized into classical condensation reactions and modern cross-coupling methods. Each approach presents a unique set of challenges that a researcher must navigate.

Classical Condensation Reactions:
  • Skraup Synthesis: This reaction involves the cyclization of an aromatic amine (like 2-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent.[6][7][8] The primary challenges are the highly exothermic and often violent nature of the reaction, significant tar formation, and the use of harsh, corrosive reagents.[9]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with an aromatic amine in the presence of a strong acid.[10][11] A major drawback is the acid-catalyzed polymerization of the carbonyl compound, leading to low yields and difficult purification.[9][12]

  • Combes Quinoline Synthesis: This involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][14][15] Challenges include controlling the regioselectivity when using unsymmetrical diketones and the potential for side reactions.[9]

  • Friedländer Synthesis: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[16][17][18] Key issues are the limited availability of substituted 2-aminobenzaldehydes and controlling regioselectivity with unsymmetrical ketones.[16][19]

Modern Synthetic Approaches:
  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): These methods are powerful for introducing substituents onto a pre-existing 8-hydroxyquinoline skeleton.[1][4] The main challenges include the need for pre-functionalized starting materials (e.g., halogenated 8-hydroxyquinolines), protection of the hydroxyl group, and catalyst optimization.[1][4]

II. Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common problems encountered in the lab.

Issue 1: Low Yields and Tar Formation in Skraup and Doebner-von Miller Reactions

Q1: My Skraup/Doebner-von Miller reaction is producing a large amount of black, intractable tar, and the yield of my desired 8-hydroxyquinoline is extremely low. What's causing this and how can I fix it?

A1: This is the most common issue with these classic syntheses. The root cause is the harsh acidic conditions that catalyze the polymerization of glycerol (in the Skraup synthesis) or the α,β-unsaturated carbonyl compound (in the Doebner-von Miller reaction).[9][12]

Causality & Troubleshooting Steps:

  • Control the Exotherm: The dehydration of glycerol to acrolein is highly exothermic. Uncontrolled temperature spikes accelerate polymerization.

    • Solution: Add the sulfuric acid dropwise to the glycerol/aniline mixture with efficient cooling (ice bath). Maintain a controlled reaction temperature throughout the addition and subsequent heating.

  • Moderate the Oxidizing Agent: In the Skraup synthesis, the oxidizing agent (e.g., nitrobenzene) can contribute to charring if the reaction is too vigorous.

    • Solution: Adding a moderator like ferrous sulfate can help to control the reaction rate and reduce tar formation.[9]

  • Minimize Polymerization of Carbonyls (Doebner-von Miller): The α,β-unsaturated aldehyde or ketone is prone to self-condensation and polymerization in strong acid.

    • Solution 1 - Biphasic System: Sequester the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase. This limits the concentration of the carbonyl in the acid, reducing polymerization.[12]

    • Solution 2 - Slow Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated aniline/acid mixture. This keeps its instantaneous concentration low, favoring the desired reaction over polymerization.

  • Optimize the Acid Catalyst: While strong acid is necessary, the choice and concentration can be optimized.

    • Solution: Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation.[12] Milder Lewis acids can sometimes be advantageous.[12]

Issue 2: Poor Regioselectivity in Friedländer and Combes Syntheses

Q2: I'm using an unsymmetrical ketone in my Friedländer synthesis, and I'm getting a mixture of two regioisomers that are very difficult to separate. How can I control the regioselectivity?

A2: This is a classic challenge when the ketone has two different α-methylene groups that can participate in the initial condensation. The reaction can proceed via two different enolate/enamine intermediates, leading to isomeric products.[16][19]

Causality & Troubleshooting Steps:

  • Understand the Mechanism: The initial step is an aldol-type condensation. The regioselectivity is determined by which α-carbon of the ketone attacks the carbonyl of the 2-aminoaryl aldehyde (or which enamine forms in the Combes synthesis).[15][16]

    • Thermodynamic vs. Kinetic Control: Under harsh, high-temperature conditions, you are likely operating under thermodynamic control, which may favor the more stable (but not necessarily desired) product. Milder conditions may favor the kinetically formed product.

  • Modify the Substrate:

    • Solution: If possible, introduce a directing group. For example, a phosphoryl group on one α-carbon of the ketone can direct the condensation.[16]

  • Optimize Reaction Conditions:

    • Solution 1 - Catalyst Choice: The choice of acid or base catalyst can significantly influence the regioselectivity. For instance, using an amine catalyst or an ionic liquid has been shown to improve control in some cases.[16]

    • Solution 2 - Milder Conditions: Traditional methods often use high temperatures and strong acids or bases, which can scramble selectivity.[16] Modern protocols using catalysts like gold or iodine under solvent-free conditions may offer better control at lower temperatures.[16]

Issue 3: Difficulties with Introducing Substituents onto the 8-Hydroxyquinoline Ring

Q3: I am trying to perform an electrophilic aromatic substitution (e.g., nitration, halogenation) on 8-hydroxyquinoline, but I'm getting a mixture of 5-substituted, 7-substituted, and 5,7-disubstituted products. How can I achieve selective substitution at the C7 position?

A3: The 8-hydroxyquinoline ring system is highly activated towards electrophilic substitution due to the electron-donating effects of both the hydroxyl group and the pyridine nitrogen. This activation strongly directs incoming electrophiles to the C5 and C7 positions, often leading to mixtures.[20]

Causality & Troubleshooting Steps:

  • Electronic Effects: The hydroxyl group at C8 is a powerful ortho-, para-director. It strongly activates the C7 (ortho) and C5 (para) positions. Often, the C5 position is electronically favored.

  • Protecting Group Strategy:

    • Solution: The most effective strategy is to block the more reactive C5 position first. You can introduce a sterically bulky or easily removable protecting group at C5. This will sterically hinder attack at that position and direct the subsequent electrophile to C7.[20] After the C7 substitution, the protecting group at C5 can be removed.

  • Control of Reaction Conditions:

    • Solution: Carefully controlling the reaction temperature can sometimes improve selectivity. Running the reaction at lower temperatures may favor one isomer over the other, although it will likely slow the reaction rate.[20] The choice of solvent and the stoichiometry of the electrophilic reagent are also critical parameters to optimize.[20]

Issue 4: Challenges in Purification

Q4: My crude 8-hydroxyquinoline derivative is an oily, dark material that is difficult to purify by standard column chromatography or recrystallization.

A4: Purification is often a significant hurdle due to the presence of polymeric byproducts and the polar nature of the 8-hydroxyquinoline core, which can lead to streaking on silica gel. The phenolic hydroxyl group also imparts chelating properties, which can cause interactions with metal impurities.

Troubleshooting Steps:

  • Initial Work-up:

    • Solution - Acid/Base Extraction: Before attempting chromatography, perform a thorough acid/base work-up. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (like 1M HCl) to remove any basic impurities. Then, wash with a dilute base (like saturated NaHCO₃) to remove acidic impurities. This can significantly clean up the crude product.

    • Solution - Chelation: The strong metal-chelating ability of 8-hydroxyquinolines can be exploited for purification.[1][4] In some cases, precipitating the product as a metal complex (e.g., with Cu²⁺), filtering the complex, and then liberating the pure ligand with a stronger chelating agent or acid can be an effective purification strategy.[21]

  • Recrystallization:

    • Solution: A patent for purifying crude 8-hydroxyquinoline suggests dissolving the crude product in a heated chloralkane solvent (like dichloromethane or trichloromethane), cooling to induce crystallization, filtering, and then concentrating the filtrate to recover the purified product.[22][23] This method claims high purity (99.00% to 99.90%) and yield (95% to 98%).[22][23]

  • Chromatography:

    • Solution 1 - Deactivate the Silica: If streaking is an issue, it may be due to the acidic nature of the silica gel. Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can neutralize the acidic sites and improve peak shape.

    • Solution 2 - Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase column if the compound is sufficiently non-polar.

III. Experimental Protocols & Data

Table 1: Comparison of Classical Synthesis Methods
MethodKey ReactantsTypical ConditionsMajor AdvantagesCommon Challenges
Skraup Aniline, Glycerol, H₂SO₄, Oxidizing AgentHigh Temp (120-180 °C)[8]Inexpensive, readily available starting materials.[6]Highly exothermic, tar formation, harsh conditions.[9][24]
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl, AcidAcid catalysis (HCl, ZnCl₂)More versatile than Skraup.Polymerization of carbonyl, low yields, tar.[9][12]
Combes Aniline, β-Diketone, AcidAcid catalysis (H₂SO₄, PPA)Good for 2,4-disubstituted quinolines.Regioselectivity with unsymmetrical diketones.[15]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base CatalysisHigh atom economy, convergent.Limited availability of starting materials, regioselectivity.[16][18]
Protocol 1: Modified Friedländer Synthesis of a Substituted 8-Hydroxyquinoline

This protocol uses a more readily available 2-nitroaryl aldehyde, which is reduced in situ before the condensation, circumventing the issue of unstable 2-aminoaryl aldehydes.[18]

Reaction: 2-Hydroxy-3-nitrobenzaldehyde with Ethyl Acetoacetate

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-3-nitrobenzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), and ethanol.

  • Reduction: Add a reducing agent such as sodium dithionite (Na₂S₂O₄) (3.0 eq) dissolved in water. The nitro group is reduced to an amine in situ.

  • Condensation: Add a catalytic amount of a base, such as piperidine or potassium hydroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the ethanol under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the substituted ethyl 8-hydroxyquinoline-carboxylate.

IV. Visualized Workflows and Mechanisms

Diagram 1: General Troubleshooting Workflow for Low Yield

This diagram outlines a decision-making process for troubleshooting low-yield reactions in 8-hydroxyquinoline synthesis.

LowYieldTroubleshooting start Problem: Low Yield of Substituted 8-Hydroxyquinoline check_reaction Which synthetic route was used? start->check_reaction skraup_dvm Skraup or Doebner-von Miller check_reaction->skraup_dvm Classical Condensation friedlander_combes Friedländer or Combes check_reaction->friedlander_combes Classical Condensation modern_coupling Modern Cross-Coupling check_reaction->modern_coupling Functionalization tar Is significant tar/polymer formation observed? skraup_dvm->tar regio_issue Is it a regioselectivity issue? friedlander_combes->regio_issue catalyst_issue Is catalyst deactivation or low reactivity suspected? modern_coupling->catalyst_issue optimize_temp Action: Control Temperature (slow addition, cooling) tar->optimize_temp Yes optimize_catalyst Action: Optimize Catalyst (Acid/Base, Ligand, Metal) tar->optimize_catalyst No regio_issue->optimize_catalyst No change_substrate Action: Modify Substrate (e.g., use directing groups) regio_issue->change_substrate Yes catalyst_issue->optimize_catalyst No, -OH is protected protect_group Action: Use Protecting Groups (e.g., for -OH) catalyst_issue->protect_group Yes biphasic Action: Use Biphasic System or Moderator (FeSO4) optimize_temp->biphasic end_solution Improved Yield biphasic->end_solution optimize_catalyst->end_solution change_substrate->optimize_catalyst protect_group->optimize_catalyst

Caption: Troubleshooting Decision Tree for Low Yields.

Diagram 2: Friedländer Synthesis Mechanism & Regioselectivity

This diagram illustrates the key steps of the Friedländer synthesis and highlights the origin of regioisomeric products from an unsymmetrical ketone.

FriedlanderMechanism cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products AminoKetone 2-Aminoaryl Ketone Aldol_A Aldol Condensation at α-carbon AminoKetone->Aldol_A Aldol_B Aldol Condensation at α'-carbon AminoKetone->Aldol_B UnsymmKetone Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) UnsymmKetone->Aldol_A Path A UnsymmKetone->Aldol_B Path B Intermediate_A Intermediate A Aldol_A->Intermediate_A Intramolecular Cyclization Intermediate_B Intermediate B Aldol_B->Intermediate_B Intramolecular Cyclization Product_A Regioisomer A Intermediate_A->Product_A Dehydration Product_B Regioisomer B Intermediate_B->Product_B Dehydration

Caption: Origin of Regioisomers in Friedländer Synthesis.

This guide provides a starting point for addressing the multifaceted challenges in synthesizing substituted 8-hydroxyquinolines. Successful synthesis relies on a deep understanding of the underlying reaction mechanisms, careful control of reaction parameters, and strategic planning for purification.

V. References

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  • Gostevskaya, V. I., et al. (2000). Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers. Inorganic Chemistry, 39(12), 2604-2610. Retrieved from --INVALID-LINK--

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  • Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from --INVALID-LINK--

  • ACS Publications. (2000). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from --INVALID-LINK--

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from --INVALID-LINK--

References

Technical Support Center: Addressing Precipitation of 5-(Aminomethyl)quinolin-8-ol in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of a Senior Application Scientist

Understanding the Challenge: Why Does 5-(Aminomethyl)quinolin-8-ol Precipitate?

This compound is a derivative of 8-hydroxyquinoline (8-HQ). Its structure presents a dual challenge for solubility in physiological conditions. While the aminomethyl and hydroxyl groups are ionizable and can improve water solubility, the core quinoline structure is inherently hydrophobic.[1][2] More critically, the arrangement of the nitrogen atom in the quinoline ring and the hydroxyl group at the 8-position creates a powerful bidentate chelation site.[3][4]

This means this compound can readily bind to divalent and trivalent metal ions, which are abundant in standard cell culture media (e.g., Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺).[5][6] The resulting metal-compound complexes are often poorly soluble and represent a primary cause of precipitation, beyond the typical "crashing out" seen with hydrophobic molecules.[3][7]

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common precipitation issues in a question-and-answer format, starting with the most frequent observations.

Issue 1: Immediate, Heavy Precipitation Upon Dilution

Question: I dissolved this compound in DMSO to make a 10 mM stock solution, which is perfectly clear. But when I add it to my cell culture medium, a cloudy or crystalline precipitate forms instantly. What is causing this?

Answer: This phenomenon, often called "crashing out," occurs when a compound that is stable in a high-concentration organic solvent is rapidly diluted into an aqueous environment where its solubility is much lower.[8][9] The solvent exchange is too abrupt for the compound to establish a stable, solvated state in the media.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
High Final Concentration The final working concentration of the compound in the media exceeds its maximum aqueous solubility limit.Decrease the final working concentration. First, determine the compound's solubility limit in your specific medium by performing a solubility test (see Protocol 2).
Rapid Dilution Shock Adding a small volume of concentrated DMSO stock directly to a large volume of media causes a rapid, localized supersaturation, leading to nucleation and precipitation.Perform a serial dilution. Pre-warm the culture medium to 37°C, as solubility is often higher at this temperature.[8] Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[8][10]
High Solvent Concentration While DMSO aids initial dissolution, a high final concentration (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.[11][12]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[12] This may require preparing a lower-concentration stock solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
Low Media Temperature Adding the compound to cold media (e.g., straight from the refrigerator) can significantly decrease its solubility.[5]Always use pre-warmed (37°C) cell culture media for all dilutions and experiments.[8]
Issue 2: Delayed Precipitation After Incubation

Question: My media containing the compound looks fine initially, but after a few hours or a day in the incubator (37°C, 5% CO₂), I observe a fine, cloudy precipitate. What is happening?

Answer: Delayed precipitation points to slower-forming insolubilities. This is often linked to the chemical complexity of the media and the metabolic activity of the cells. For a chelating agent like this compound, this is a classic sign of metal complex formation.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Metal Chelation This compound is a potent chelator that binds with divalent metal cations (Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺) present in the media.[13][14] The formation of these insoluble organometallic complexes can be time- and temperature-dependent.Try a different basal media formulation with lower concentrations of divalent cations. For example, some media have lower calcium levels to begin with. If the experiment allows, consider using a serum-free formulation temporarily to see if the problem persists, as serum is a major source of bound and free cations.
pH Shift from Metabolism Cellular metabolism produces acidic byproducts (like lactic acid), which can lower the pH of the culture medium over time, especially in dense cultures. Since the solubility of quinoline derivatives is highly pH-dependent, this shift can push the compound out of solution.[15][16]Monitor the pH of your culture medium using the phenol red indicator or a pH meter. If a significant color change (yellowing) is observed, change the medium more frequently. Consider using a medium buffered with HEPES in addition to bicarbonate for more stable pH control, but verify HEPES compatibility with your cell line and experiment.
Interaction with Media Components The compound may interact with salts (e.g., phosphates), amino acids, or other components, forming insoluble complexes over time.[5][17]Test the compound's stability in a simpler buffer (like PBS) at the same pH and temperature to see if the complex media is the primary issue. This can help isolate the cause.
Evaporation In long-term cultures, evaporation of water from the media can concentrate all components, including your compound, potentially pushing it past its solubility limit.[8][18]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Part 2: Visualization & Workflow

To systematically address precipitation, follow this troubleshooting workflow.

G start Precipitation Observed q1 Immediate or Delayed Precipitation? start->q1 immediate Immediate Precipitation ('Crashing Out') q1->immediate Immediate delayed Delayed Precipitation (Post-Incubation) q1->delayed Delayed check_conc 1. Check Final Concentration Is it above known solubility limit? immediate->check_conc sol_protocol 2. Review Solubilization Protocol (Pre-warming, slow addition, mixing) check_conc->sol_protocol No reduce_conc ACTION: Reduce concentration or perform solubility test check_conc->reduce_conc Yes improve_protocol ACTION: Refine dilution technique (See Protocol 1) sol_protocol->improve_protocol Protocol not optimal end Resolution: Stable Compound Solution sol_protocol->end Protocol is optimal, issue resolved reduce_conc->end improve_protocol->end check_media 1. Suspect Media Interaction (Metal Chelation, pH Shift) delayed->check_media test_media ACTION: Test in simpler buffer (PBS) or different basal media check_media->test_media monitor_ph 2. Monitor Culture pH Is media turning yellow? test_media->monitor_ph manage_ph ACTION: Change media more frequently or use HEPES-buffered media monitor_ph->manage_ph Yes monitor_ph->end No, pH is stable, issue resolved manage_ph->end

Caption: Troubleshooting workflow for this compound precipitation.

Part 3: Experimental Protocols

Protocol 1: Recommended Solubilization and Dilution Procedure

This protocol is designed to minimize the risk of precipitation when introducing this compound into your culture medium.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Complete cell culture medium (with serum and supplements, if applicable)

  • Sterile conical tube

  • Vortex mixer

  • 37°C water bath or incubator

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

    • Ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication may be necessary.[11][19] Visually inspect the solution against a light source to confirm no solid particles remain.

    • Store this stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.[20]

  • Pre-warm the Culture Medium:

    • Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes. This is a critical step. [8]

  • Perform an Intermediate Dilution (Strongly Recommended):

    • Instead of adding the highly concentrated DMSO stock directly to your final culture volume, first create an intermediate dilution.

    • For example, pipette 980 µL of the pre-warmed medium into a sterile microcentrifuge tube.

    • Add 20 µL of your 10 mM DMSO stock to create a 200 µM intermediate solution in 2% DMSO. This step is temporary and serves to buffer the solvent shock.

  • Final Dilution into Culture Vessel:

    • Transfer the required volume of the intermediate dilution into your final volume of pre-warmed media.

    • Add the solution dropwise or slowly while gently swirling or vortexing the final media. This ensures immediate and thorough mixing, preventing localized high concentrations.

    • Ensure the final DMSO concentration is at a non-toxic level for your cells (ideally ≤ 0.1%).[12]

Protocol 2: Determining Maximum Soluble Concentration via Turbidity

This assay helps you find the practical solubility limit of your compound in your specific experimental medium.[19]

Materials:

  • 10 mM stock solution of your compound in 100% DMSO

  • Assay medium of interest (pre-warmed to 37°C)

  • Clear, flat-bottom 96-well plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a high wavelength (e.g., 600-650 nm) or a nephelometer.

Methodology:

  • Prepare Compound Dilution Plate (in DMSO):

    • In a 96-well plate, create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO. For example, add 100 µL of 10 mM stock to the first well. Add 50 µL of DMSO to the subsequent 11 wells. Transfer 50 µL from the first well to the second, mix, transfer 50 µL from the second to the third, and so on.

  • Prepare Assay Plate (in Medium):

    • Add 198 µL of your pre-warmed assay medium to the wells of a new, clear 96-well plate.

  • Initiate Dilution and Measurement:

    • Using a multichannel pipette, transfer 2 µL from the DMSO dilution plate to the corresponding wells of the assay plate containing the medium. This creates a 1:100 final dilution with a constant 1% DMSO concentration.

    • Mix the plate immediately on an orbital shaker for 60 seconds.

    • Let the plate incubate at room temperature for 1-2 hours, protected from light.

    • Read the absorbance (optical density) of the plate at 650 nm. An increase in absorbance indicates light scattering from precipitated particles.

    • The Maximum Soluble Concentration is the highest concentration that does not show a significant increase in absorbance compared to the vehicle control (medium + 1% DMSO only).

References

how to quench the fluorescence of 5-(Aminomethyl)quinolin-8-ol metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)quinolin-8-ol (AMQ) and its metal complexes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the fluorescence quenching of these complexes. Our goal is to equip you with the scientific rationale and practical steps to diagnose and solve common experimental challenges.

Understanding the Fluorescence of AMQ Metal Complexes

This compound is a derivative of 8-hydroxyquinoline (8-HQ), a ligand renowned for forming highly fluorescent complexes with a variety of metal ions.[1][2] The fluorescence arises from the rigid chelate structure formed between the deprotonated hydroxyl group and the quinoline nitrogen with a metal ion. This complexation inhibits non-radiative decay pathways, such as excited-state intramolecular proton transfer (ESIPT), which would otherwise quench the fluorescence of the free ligand.[3] Consequently, these complexes are valuable tools for metal ion sensing and bio-imaging.[4][5][6] However, various factors can lead to the quenching of this fluorescence, which can be either an experimental artifact or a desired outcome.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

FAQ 1: My AMQ metal complex has unexpectedly lost its fluorescence. What are the likely causes?

Several factors can lead to the quenching of your fluorescent complex. A systematic approach is crucial to pinpoint the cause.

Possible Cause 1: Presence of a Quenching Metal Ion

Certain metal ions are highly effective at quenching the fluorescence of 8-hydroxyquinoline-type complexes, even when another fluorescent metal is present.[7][8] Iron (III) is a notoriously potent quencher.[7] Other common quenchers include Cu²⁺, Ni²⁺, Co²⁺, and Hg²⁺.[8][9][10]

  • Troubleshooting Steps:

    • Reagent Purity Check: Ensure all your reagents, including buffers and solvents, are free from contaminating quenching metals. Use high-purity or metal-free grade reagents where possible.

    • Competitive Binding Assay: To confirm if a suspected metal ion is the cause, you can perform a titration experiment. Add a strong chelator for the suspected quenching ion (e.g., EDTA for many divalent metals) and observe if the fluorescence is restored.

Possible Cause 2: Incorrect pH

The fluorescence of 8-hydroxyquinoline complexes is highly pH-dependent.[7] The optimal pH range for the fluorescence of these complexes is typically between 5 and 8.[7] Outside this range, protonation or deprotonation events can destabilize the complex or alter its electronic structure, leading to quenching.

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your experimental solution. Do not rely solely on the theoretical pH of the buffer.

    • pH Optimization Experiment: Perform a pH titration of your AMQ-metal complex to determine the optimal pH range for your specific complex and experimental conditions.

Possible Cause 3: Solvent Effects

The choice of solvent can significantly impact fluorescence intensity. Polar solvents can sometimes lead to fluorescence quenching of quinoline derivatives.[11]

  • Troubleshooting Steps:

    • Solvent Polarity Test: If your protocol allows, test the fluorescence of your complex in a range of solvents with varying polarities.

    • Consult Literature: Review literature for your specific AMQ-metal complex to identify optimal solvent systems.[12]

Possible Cause 4: Aggregation-Caused Quenching (ACQ)

At high concentrations, fluorescent complexes can aggregate, leading to self-quenching.[3] This is a common issue with planar aromatic molecules.

  • Troubleshooting Steps:

    • Concentration Dependence Study: Measure the fluorescence intensity of your complex at various concentrations. If ACQ is the issue, you will observe a non-linear relationship, with fluorescence decreasing at higher concentrations.

    • Dilution: If ACQ is suspected, simply diluting the sample should restore fluorescence.

Experimental Workflow: Diagnosing Unwanted Fluorescence Quenching

Below is a DOT script for a diagram illustrating a logical workflow for troubleshooting unexpected fluorescence quenching.

G cluster_reagents Metal Contamination cluster_ph pH Issues cluster_concentration Concentration Effects start Fluorescence Quenching Observed check_reagents Check Reagent Purity (Metal Contamination?) start->check_reagents check_ph Verify Solution pH (Optimal Range?) start->check_ph check_concentration Analyze Concentration Effects (Aggregation?) start->check_concentration check_solvent Evaluate Solvent Polarity start->check_solvent reagent_yes Source of Quenching Metal Identified check_reagents->reagent_yes Yes reagent_no No Contamination Found check_reagents->reagent_no No ph_yes pH is Non-Optimal check_ph->ph_yes Yes ph_no pH is Optimal check_ph->ph_no No conc_yes Aggregation-Caused Quenching check_concentration->conc_yes Yes conc_no Concentration Not an Issue check_concentration->conc_no No end Problem Resolved reagent_yes->end ph_yes->end conc_yes->end

Caption: Troubleshooting workflow for unexpected fluorescence quenching.

FAQ 2: How can I intentionally quench the fluorescence of my AMQ metal complex for a sensing application?

Intentional quenching is the basis for "turn-off" fluorescent sensors. The most common approach is to introduce a quencher that interacts with the fluorescent complex.

Method 1: Displacement Assay with a Quenching Metal Ion

This method relies on the higher affinity of a quenching metal ion for the AMQ ligand compared to the fluorescent metal ion.

  • Principle: Introduce a quenching metal ion (e.g., Fe³⁺ or Cu²⁺) to a solution of a fluorescent AMQ complex (e.g., AMQ-Zn²⁺). If the quencher has a higher binding affinity, it will displace the fluorescent metal, forming a non-fluorescent or weakly fluorescent complex, thus quenching the overall fluorescence.[7][10]

  • Experimental Protocol:

    • Prepare a stock solution of your fluorescent AMQ-metal complex (e.g., 10 µM AMQ-Zn²⁺ in a suitable buffer, pH 7.4).

    • Prepare a stock solution of the quenching metal ion (e.g., 1 mM FeCl₃ in water).

    • In a cuvette, add your AMQ-Zn²⁺ solution and measure the initial fluorescence intensity.

    • Titrate the solution with small aliquots of the FeCl₃ solution, mixing well after each addition.

    • Measure the fluorescence intensity after each addition.

    • Plot the fluorescence intensity as a function of the quencher concentration.

Method 2: Collisional (Dynamic) Quenching

This type of quenching occurs when the quencher molecule deactivates the excited state of the fluorophore upon collision.[13]

  • Principle: Certain molecules, like iodide ions or molecular oxygen, can act as collisional quenchers.[14][15] The quenching efficiency is dependent on the concentration of the quencher and the temperature.

  • Experimental Protocol:

    • Prepare a stock solution of your AMQ-metal complex.

    • Prepare a stock solution of a known collisional quencher (e.g., 1 M Potassium Iodide).

    • Perform a titration experiment similar to the displacement assay, adding aliquots of the KI solution to your complex.

    • To confirm dynamic quenching, repeat the experiment at a higher temperature. For dynamic quenching, the quenching constant should increase with temperature.[10]

Data Summary: Common Quenchers for 8-Hydroxyquinoline Type Complexes
Quencher IonTypical Quenching EfficiencyMechanism(s)Reference(s)
Fe³⁺ Very HighFormation of non-fluorescent complex, Energy Transfer[7][10][16]
Cu²⁺ HighFormation of non-fluorescent complex, Collisional[8][10]
Hg²⁺ Moderate to HighFormation of non-fluorescent complex[8][9]
Ni²⁺ ModerateCollisional, Formation of weakly fluorescent complex[8][10]
Co²⁺ ModerateCollisional, Formation of weakly fluorescent complex[8][10][13]
FAQ 3: What is the difference between static and dynamic quenching, and how can I distinguish them?

Understanding the quenching mechanism is crucial for designing robust assays.

  • Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the concentration of fluorophores available for excitation. The fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[9]

  • Dynamic (Collisional) Quenching: Occurs when the excited fluorophore is deactivated by contact with a quencher molecule. This process shortens the fluorescence lifetime of the fluorophore.[10][13]

  • Distinguishing Between Mechanisms:

    • Temperature Dependence: As mentioned, dynamic quenching increases with temperature (more collisions), while static quenching typically decreases (complex may dissociate).[10]

    • Fluorescence Lifetime Measurements: This is the most definitive method. Dynamic quenching will decrease the measured fluorescence lifetime, while static quenching will not affect the lifetime of the remaining fluorescent population.

    • UV-Vis Absorption Spectra: Static quenching often causes a change in the absorption spectrum of the fluorophore due to ground-state complex formation. Dynamic quenching does not affect the absorption spectrum.[17]

Diagram: Static vs. Dynamic Quenching

The DOT script below generates a diagram to visualize the differences between static and dynamic quenching mechanisms.

G cluster_static Static Quenching cluster_dynamic Dynamic Quenching F_S F FQ_S F-Q F_S->FQ_S +Q Q_S Q Q_S->FQ_S FQ_S->FQ_S No Fluorescence F_D F F_star_D F* F_D->F_star_D Light (hν) F_star_D->F_D Fluorescence F_star_D->F_D +Q (Collision) Q_D Q

Caption: Comparison of static and dynamic fluorescence quenching mechanisms.

References

stability testing of 5-(Aminomethyl)quinolin-8-ol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Welcome to the technical support center for 5-(Aminomethyl)quinolin-8-ol (5-AMQ). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of 5-AMQ under different pH conditions. As a derivative of 8-hydroxyquinoline, 5-AMQ's stability is crucial for its reliable application in experimental settings. This document will equip you with the necessary knowledge to design and execute robust stability studies, interpret your results, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results, such as a loss of potency or variable analytical readings, are often indicative of compound degradation.[1] this compound, as a quinoline derivative, can be susceptible to degradation influenced by factors like pH, light, and temperature.[1] The presence of both a phenolic hydroxyl group and an aminomethyl group in its structure makes it potentially reactive under certain conditions. It is highly recommended to prepare fresh solutions for each experiment or to validate the stability of your stock solutions under your specific storage and experimental conditions.

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

A2: The stability of quinoline compounds like 5-AMQ is primarily influenced by:

  • pH: The solubility and stability of quinoline and its derivatives are highly dependent on the pH of the solution.[1] Degradation can be accelerated in both acidic and basic conditions.[1] For 5-AMQ, the protonation state of the aminomethyl group and the phenolic hydroxyl group will change with pH, which can significantly impact its reactivity and degradation pathways.

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or ambient light.[1] This can lead to the formation of various byproducts.[1]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1] Storing solutions at appropriate temperatures, such as refrigerated or frozen, can help slow down these processes.[1]

  • Oxidation: The phenolic hydroxyl group in 5-AMQ makes it susceptible to oxidation, which can be catalyzed by the presence of oxygen or metal ions.

Q3: How can I minimize the degradation of my this compound solutions?

A3: To enhance the stability of your 5-AMQ solutions, consider the following strategies:

  • pH Control: Use buffers to maintain the pH at a level where the compound is most stable.[1] The optimal pH for 5-AMQ should be determined experimentally through a pH stability profile study.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles.

  • Use of Antioxidants: For oxidative degradation, consider adding antioxidants to the formulation, but ensure they do not interfere with your experiments.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: I am observing a color change in my this compound solution. What does this indicate?

A4: A color change, particularly a yellowing, in a solution of an 8-hydroxyquinoline derivative can indicate the formation of salts or degradation products.[2] 8-hydroxyquinoline itself forms colored salts with acids and bases.[2] The color change could also be due to oxidative degradation leading to the formation of colored quinone-like structures. It is crucial to investigate the cause of the color change using analytical techniques like UV-Vis spectroscopy and HPLC to identify any new species formed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound concentration over time in solution Degradation of 5-AMQ.Conduct a forced degradation study to identify the degradation pathway (hydrolysis, oxidation, photolysis). Optimize storage conditions (pH, temperature, light protection).
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Characterize the new peaks using LC-MS to identify the degradation products. Develop and validate a stability-indicating HPLC method.
Precipitation of the compound in buffered solution Poor solubility at the chosen pH.Determine the pKa of 5-AMQ and assess its solubility profile across a range of pH values. Adjust the buffer pH or consider using co-solvents if compatible with the application.[3]
Inconsistent results between different batches of 5-AMQ Variability in purity or presence of impurities that catalyze degradation.Qualify each new batch of 5-AMQ for purity and identity before use.
Color of the solution changes from colorless to yellow/brown Oxidation or salt formation.Store the solution under an inert atmosphere, protect from light, and control the pH. Analyze the solution to identify the cause of the color change.

Experimental Protocols

Protocol 1: pH Stability Profile Study of this compound

This protocol outlines the steps to determine the stability of 5-AMQ across a range of pH values.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
  • Commonly used buffers include phosphate, citrate, and borate buffers. Ensure the buffer components do not interfere with the analysis.

2. Preparation of 5-AMQ Stock Solution:

  • Prepare a stock solution of 5-AMQ in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Incubation of Samples:

  • In separate, light-protected vials, add a small aliquot of the 5-AMQ stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).
  • Prepare a control sample in the same solvent as the stock solution.
  • Incubate the samples at a controlled temperature (e.g., 40 °C) to accelerate degradation.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
  • If necessary, neutralize the sample before analysis.
  • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of 5-AMQ.

5. Data Analysis:

  • Plot the natural logarithm of the 5-AMQ concentration versus time for each pH.
  • Determine the observed degradation rate constant (k_obs) from the slope of the line.
  • Plot log(k_obs) versus pH to generate the pH-rate profile, which will indicate the pH of maximum stability.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate and quantify 5-AMQ from its potential degradation products.

1. Forced Degradation Study:

  • To generate degradation products, subject 5-AMQ to forced degradation conditions.[1][4] This involves exposing a solution of 5-AMQ to:
  • Acid Hydrolysis: 0.1 M HCl at 60 °C.[1]
  • Base Hydrolysis: 0.1 M NaOH at 60 °C.[1]
  • Oxidation: 3% H₂O₂ at room temperature.[1]
  • Thermal Degradation: 80 °C.[1]
  • Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5][6]
  • Analyze the stressed samples by HPLC to ensure that the degradation products are generated. An extent of degradation of 5-20% is generally considered suitable.[7]

2. HPLC Method Development:

  • Column Selection: Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography.
  • Mobile Phase Selection: A mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
  • Detection Wavelength: Determine the wavelength of maximum absorbance for 5-AMQ using a UV-Vis spectrophotometer.
  • Gradient Optimization: Develop a gradient elution method to ensure the separation of 5-AMQ from all degradation products.
  • Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Peak purity analysis using a PDA detector is essential to demonstrate specificity.[1]

Visualizations

G cluster_0 Forced Degradation Workflow cluster_1 Analysis Stock Solution Stock Solution Acid Hydrolysis\n(0.1 M HCl, 60°C) Acid Hydrolysis (0.1 M HCl, 60°C) Stock Solution->Acid Hydrolysis\n(0.1 M HCl, 60°C) Base Hydrolysis\n(0.1 M NaOH, 60°C) Base Hydrolysis (0.1 M NaOH, 60°C) Stock Solution->Base Hydrolysis\n(0.1 M NaOH, 60°C) Oxidative Stress\n(3% H₂O₂, RT) Oxidative Stress (3% H₂O₂, RT) Stock Solution->Oxidative Stress\n(3% H₂O₂, RT) Thermal Stress\n(80°C) Thermal Stress (80°C) Stock Solution->Thermal Stress\n(80°C) Photolytic Stress\n(ICH Q1B) Photolytic Stress (ICH Q1B) Stock Solution->Photolytic Stress\n(ICH Q1B) Stressed Samples Stressed Samples Acid Hydrolysis\n(0.1 M HCl, 60°C)->Stressed Samples Base Hydrolysis\n(0.1 M NaOH, 60°C)->Stressed Samples Oxidative Stress\n(3% H₂O₂, RT)->Stressed Samples Thermal Stress\n(80°C)->Stressed Samples Photolytic Stress\n(ICH Q1B)->Stressed Samples HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Method Development Method Development HPLC Analysis->Method Development Method Validation Method Validation Method Development->Method Validation

Caption: Workflow for generating degradation products and developing a stability-indicating method.

G cluster_0 Acidic Conditions (pH < 7) cluster_1 Basic Conditions (pH > 7) 5-AMQ 5-AMQ Protonated Amine Protonated Amine 5-AMQ->Protonated Amine Deprotonated Phenol Deprotonated Phenol 5-AMQ->Deprotonated Phenol Hydrolysis? Hydrolysis? Protonated Amine->Hydrolysis? Oxidation Oxidation Deprotonated Phenol->Oxidation

Caption: Potential pH-dependent degradation pathways of 5-AMQ.

References

Technical Support Center: Synthesis & Purification of 5-(Aminomethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis and purification of 5-(Aminomethyl)quinolin-8-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. We aim to provide in-depth, field-tested insights to help you overcome common challenges, refine your purification protocols, and ensure the highest purity of your final compound.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the chelating properties of the 8-hydroxyquinoline core.[1] Its synthesis, often achieved through variations of the Mannich or Betti reactions, can introduce a range of impurities, including unreacted starting materials, polymeric byproducts, and side-reaction products.[2][3] Achieving high purity (>99%) is critical for subsequent applications, demanding robust and well-understood purification strategies. This guide provides a systematic approach to troubleshooting and optimizing these protocols.

Frequently Asked Questions (FAQs)

Q1: My final product is an off-white or brownish powder, not the expected color. What is the likely cause and remedy? A1: Discoloration is a common issue, often stemming from trace amounts of oxidized impurities or polymeric tars inherent to quinoline synthesis, such as the Skraup reaction.[4] The primary remedy is recrystallization with the addition of activated carbon. The carbon will adsorb the high-molecular-weight colored impurities. A subsequent hot filtration will remove the carbon, followed by crystallization to yield a purer, less colored product.[5]

Q2: I'm experiencing very low yields after my primary purification step. What are the common pitfalls? A2: Significant yield loss during purification typically points to one of several issues:

  • Overuse of Solvent in Recrystallization: Using an excessive volume of the recrystallization solvent will keep more of your product dissolved in the mother liquor, even after cooling.[6] Aim for a minimal amount of hot solvent to just dissolve the crude solid.

  • Premature Crystallization: If the product crystallizes too quickly during a hot filtration step (to remove insolubles), significant product will be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[7] If solubility is still high at low temperatures, you will lose a substantial amount of product in the filtrate.

Q3: My compound "oils out" and refuses to crystallize from the solution. What should I do? A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice, often because the solution is supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).

  • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath.[6]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can act as nucleation sites.[6]

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a single crystal to the cooled solution to initiate crystallization.[6]

  • Re-evaluate Your Solvent System: The presence of impurities can lower the melting point, exacerbating this issue. You may need to switch to a different solvent system or perform an initial purification step like column chromatography.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Problem 1: Persistent Impurities Detected by NMR/LC-MS After Recrystallization
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Unreacted 8-hydroxyquinoline or aldehyde starting material. The impurity has similar solubility to the desired product in the chosen recrystallization solvent.1. Switch to Column Chromatography: This is the most effective method for separating compounds with different polarities. This compound is polar. Start with a mobile phase like Dichloromethane:Methanol (95:5) and gradually increase the methanol polarity to elute your product. 2. Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). The basic aminomethyl group will be protonated, moving your product to the aqueous layer, while less basic impurities may remain in the organic layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract your product back into an organic solvent.
Polymeric byproducts. These are often high-molecular-weight, tar-like substances that can co-precipitate with the product.[4]1. Pre-filtration: Before recrystallization, dissolve the crude solid in a suitable solvent (e.g., ethanol) and filter it through a plug of Celite® or silica gel to capture baseline, insoluble gunk. 2. pH Adjustment: In some syntheses, like the Skraup method, polymers can be selectively precipitated by carefully adjusting the pH of the reaction workup solution before product isolation.[4]
Problem 2: Product Appears Pure by TLC but Yield is Unacceptably Low
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Single spot on TLC, but less than 30% recovery. The chosen recrystallization solvent has high solvency for the product even at low temperatures.1. Solvent System Re-evaluation: Test a range of solvents. A good system is one where the compound is sparingly soluble at room temperature but fully soluble when heated. Consider mixed solvent systems (e.g., Ethanol/Water, Methanol/Dichloromethane). Dissolve the compound in the "good" solvent (e.g., methanol) and add the "poor" solvent (e.g., water) dropwise until turbidity persists, then heat to clarify.[7] 2. Concentrate the Mother Liquor: Recover the filtrate from your recrystallization, reduce its volume by 50-75% using a rotary evaporator, and cool again to obtain a second crop of crystals. This second crop may be less pure but can be combined with another crude batch for re-purification.

Visualized Workflows and Decision Making

General Purification Workflow

This diagram outlines the standard decision-making process when moving from a crude reaction mixture to a purified final product.

G crude Crude Product (Post-Workup) tlc Analyze by TLC/LC-MS crude->tlc recryst Recrystallization tlc->recryst Relatively Clean column Column Chromatography tlc->column Multiple Spots / Oily Impurities charcoal Add Activated Carbon? recryst->charcoal Product Discolored? recryst_char Recrystallization with Carbon charcoal->recryst_char Yes purity_check Check Purity (NMR, MP, LC-MS) charcoal->purity_check No recryst_char->purity_check column->purity_check pure Pure Product (>99%) purity_check->pure Purity OK reprocess Reprocess or Combine Lots purity_check->reprocess Impure reprocess->tlc

References

Technical Support Center: Navigating Endogenous Metal Interference in Chelation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. Chelation studies are fundamental to numerous fields, from developing treatments for metal-overload diseases to designing metalloenzyme inhibitors. A critical, yet often underestimated, challenge in these studies is the interference from endogenous metal ions. Biological systems are a complex soup of essential metals like zinc (Zn²⁺), copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), calcium (Ca²⁺), and magnesium (Mg²⁺). These ions can compete with your target metal for binding to a chelator, leading to misleading results, reduced therapeutic efficacy, and potential off-target effects.[1][2]

This guide provides in-depth, practical solutions to anticipate, identify, and mitigate interference from endogenous metals. As your application scientist, my goal is to equip you with the foundational knowledge and field-tested protocols to ensure the accuracy and validity of your chelation experiments.

Fundamental Concepts: The Competitive Landscape

Before troubleshooting, it's crucial to understand the chemical principles governing metal-chelator interactions in a biological milieu. The primary challenge stems from two factors: the high concentration of certain endogenous metals and the inherent binding preferences of chelators.

The Irving-Williams series is a foundational concept in coordination chemistry that describes the relative stabilities of complexes formed by divalent, first-row transition metal ions.[3] The order of stability is generally:

Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ [4][5]

This series predicts that, all else being equal, copper(II) will form the most stable complexes, followed by nickel(II) and then zinc(II).[3][4][6] This trend is a result of decreasing ionic radii and increasing crystal field stabilization energy (CFSE) across the period.[3][4][5] The exceptionally high stability of Cu²⁺ complexes is further enhanced by the Jahn-Teller effect.[3][5] This inherent chemical preference means that even a chelator designed for another metal may have a high affinity for endogenous copper or zinc, a common source of experimental interference.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered in the lab.

Q1: My results are inconsistent. Could endogenous metals be the cause?

A: Absolutely. Variability in the trace metal content of your buffers, media, or biological samples is a major source of irreproducibility. Even high-purity water and reagents can contain trace metal contaminants. It is critical to quantify the baseline metal concentrations in your experimental system.

Q2: Which endogenous metals should I be most concerned about?

A: This depends on your chelator and biological system, but Zinc (Zn²⁺) and Copper (Cu²⁺) are the most common culprits due to their relatively high physiological concentrations and high affinity for many chelating agents, as predicted by the Irving-Williams series.[3][4] Iron (Fe²⁺/Fe³⁺) is also a major contender, while Calcium (Ca²⁺) and Magnesium (Mg²⁺), though highly abundant, typically have lower binding affinities for chelators designed for transition metals.

Q3: What is the quickest way to check if my chelator is binding to an endogenous metal?

A: A simple competition experiment is often the fastest approach. Add a high concentration of a competing metal (e.g., Zn²⁺) to your assay. If the effect of your chelator is diminished, it strongly suggests off-target binding. For a more quantitative answer, spectroscopic methods coupled with a competing ligand can be used.[7]

Q4: Can I just add EDTA to my buffer to remove contaminant metals?

A: While tempting, this is a risky strategy. Adding a strong, non-specific chelator like EDTA can deplete essential metals required for cell health or enzyme function, creating a new set of experimental artifacts.[1] Furthermore, if your test chelator is weaker than EDTA, the EDTA will simply outcompete it, masking any real binding events. A better approach is to use metal-depleted media or buffers prepared with chelating resins.[8]

In-Depth Troubleshooting Guides

Problem 1: My chelator shows non-specific binding. How do I differentiate target binding from off-target binding to endogenous metals?

This is the most common and critical challenge. The observed biological or chemical effect may not be due to the chelation of your intended target.

Causality: Non-specific binding occurs when the stability constant (K) of your chelator for an endogenous metal is high enough, and the concentration of that metal is sufficient, to lead to significant complex formation.

A Unexpected or Non-Specific Effect Observed B Step 1: Quantify Metals Measure total metal content in your sample matrix (e.g., media, lysate) using ICP-MS or AAS. A->B C Are endogenous metals (e.g., Zn, Cu) present at significant levels? B->C Analyze Data D Step 2: Run In Vitro Competition Assays Titrate your chelator against the target metal in the presence and absence of competing endogenous metals. C->D Yes H Problem is likely not metal interference. Investigate other variables. C->H No E Does the competitor reduce chelator efficacy? D->E Analyze Data F Conclusion: High probability of endogenous metal interference. Proceed to selectivity profiling. E->F Yes G Conclusion: Interference from this endogenous metal is unlikely. Consider other confounding factors. E->G No

Caption: Troubleshooting workflow for suspected endogenous metal interference.

Corrective Actions:

  • Quantify the Battlefield: Before starting, you must know the baseline concentrations of key metals in your system. The preferred methods are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for their high sensitivity and accuracy.[9][10][11]

  • Perform Competition Experiments: This is a direct test of specificity.[7] In your assay (e.g., an enzyme activity assay), run parallel experiments where you add your chelator in the presence of a high, physiologically relevant concentration of a potential interfering metal (e.g., 10-20 µM ZnCl₂). If the chelator's effect on its intended target is blunted, you have strong evidence of off-target binding.

  • Determine Selectivity Profile: You must quantitatively determine the stability constants of your chelator for your target metal and for a panel of common endogenous metals (Cu²⁺, Zn²⁺, Fe²⁺, Ca²⁺, Mg²⁺). This is a critical step in drug development and is non-negotiable for validating a new chelating agent.

Problem 2: How do I design experiments to proactively account for endogenous metal interference?

An ounce of prevention is worth a pound of cure. Designing your experiments with metal interference in mind from the outset will save significant time and resources.

Causality: Failing to control the metal ion environment from the start introduces unknown variables that can confound results.

Chelator Chelator (L) Target Target Metal (M_T) Chelator->Target K_T Endo1 Endogenous Zn²⁺ Chelator->Endo1 K_Zn Endo2 Endogenous Cu²⁺ Chelator->Endo2 K_Cu Desired Desired Chelation (Therapeutic Effect) Target->Desired OffTarget Off-Target Chelation (Interference & Side Effects) Endo1->OffTarget Endo2->OffTarget

Caption: Competitive binding between a chelator, its target, and endogenous metals.

Preventative Strategies:

  • Use Metal-Depleted Media: For in vitro cell culture studies, the use of commercially available or lab-prepared metal-depleted media is the gold standard. This involves treating the medium or serum with a chelating resin (like Chelex-100) to strip out divalent cations, followed by re-supplementing only the desired metals at known concentrations.[8]

  • Buffer Selection and Preparation: Use high-purity water (18.2 MΩ·cm) and analytical-grade salts. Avoid phosphate-based buffers if possible, as they can precipitate divalent cations. Consider using "metal-free" buffer systems like HEPES, but always test them for trace metal contamination.

  • Establish a Baseline: Always run a "vehicle + cells/protein" control and measure the endogenous metal levels that may have leached from cells or were present initially. This gives you a baseline for comparison.

  • Incorporate "Metal Clamps": In some biochemical assays, it may be possible to use a high concentration of a low-affinity metal (like Mg²⁺) to occupy non-specific, low-affinity sites on proteins, preventing your chelator or target metal from binding there promiscuously.

Experimental Protocols

Protocol 1: Preparing Metal-Depleted Fetal Bovine Serum (FBS)

This protocol is adapted from established methods to reduce the concentration of divalent cations in serum for cell culture experiments.[8]

Materials:

  • Chelex-100 resin

  • Fetal Bovine Serum (FBS)

  • Sterile conical tubes (50 mL)

  • Sterile stir bar

  • Stir plate

  • Sterile 0.22 µm filter unit

Methodology:

  • Prepare the Resin: Add 5 g of Chelex-100 resin to a 50 mL conical tube. Wash the resin three times by adding 30 mL of sterile, metal-free water, vortexing, allowing the resin to settle, and aspirating the supernatant. This removes fine particles and any soluble contaminants.

  • Serum Treatment: After the final wash, aspirate as much water as possible. Add 50 mL of FBS to the washed Chelex-100 resin.

  • Chelation: Add a sterile stir bar to the tube. Place the tube on a stir plate and stir gently at 4°C for 2 hours. Stirring ensures maximum interaction between the serum and the resin. The low temperature helps maintain serum protein integrity.

  • Resin Removal: Centrifuge the tube at 2000 x g for 10 minutes to pellet the Chelex resin.

  • Sterile Filtration: Carefully decant the supernatant (the treated FBS) and pass it through a 0.22 µm sterile filter to remove any remaining resin particles.

  • Storage & Validation: Aliquot the treated FBS into sterile tubes and store at -20°C. Crucially , send an aliquot for elemental analysis via ICP-MS or AAS to confirm the reduction in Zn²⁺, Cu²⁺, and Fe²⁺ concentrations.

Protocol 2: Determining Chelator Selectivity via a Competition Assay

This protocol describes a general spectrophotometric method to determine the relative affinity of a new chelator (Chel) for a target metal (M_T) versus a competing endogenous metal (M_E). This example uses a chromophoric indicator ligand (Ind).

Principle: The indicator forms a colored complex with the metal. The new chelator will compete with the indicator for the metal, causing a change in absorbance. By performing this assay with both the target and competing metals, their relative affinities for the chelator can be determined.[7][12]

Methodology:

  • Initial Scans: In a suitable buffer (e.g., 50 mM HEPES, pH 7.4), record the absorbance spectrum of the indicator alone, the indicator plus the target metal (M_T), and the indicator plus the competing endogenous metal (M_E). This identifies the wavelength of maximum absorbance (λ_max) for the metal-indicator complex.

  • Competition Titration (Target Metal): a. Prepare a series of solutions in cuvettes containing a fixed concentration of M_T and the indicator. b. Add increasing concentrations of your new chelator (Chel) to each cuvette. c. Allow the solutions to reach equilibrium (typically 10-15 minutes). d. Measure the absorbance at λ_max. The absorbance will decrease as Chel sequesters M_T from the indicator.

  • Competition Titration (Endogenous Metal): a. Repeat the exact procedure from step 2, but substitute the target metal (M_T) with the competing endogenous metal (M_E).

  • Data Analysis: a. Plot the change in absorbance versus the concentration of Chel for both metals. b. Fit the data to a competitive binding equation to calculate the stability constants. Software like GraphPad Prism has built-in models for this analysis.[12] c. The selectivity ratio can be expressed as K_stable(M_T-Chel) / K_stable(M_E-Chel). A high ratio indicates good selectivity for the target metal.

Data Summary Table

The following table provides reference values for common endogenous metals. Concentrations can vary significantly based on the biological fluid, tissue, and individual health status.[13][14][15][16]

Metal IonTypical Plasma Concentration (mg/L)Molar Concentration (µM)Key Considerations
Calcium (Ca²⁺) 85 - 105[16]2120 - 2620Very high concentration, but typically lower affinity for transition metal chelators.
Magnesium (Mg²⁺) 18 - 30[16]740 - 1230High concentration, can interfere through weak, non-specific interactions.
Zinc (Zn²⁺) 0.55 - 1.20[16]8.4 - 18.4High affinity for many chelators (see Irving-Williams series); major potential interferent.[4]
Copper (Cu²⁺) 0.65 - 1.45[16]10.2 - 22.8Highest affinity for N/O donor ligands in the Irving-Williams series; primary interferent.[4]
Iron (Fe²⁺/Fe³⁺) 0.60 - 1.70 (Total Iron)10.7 - 30.4Tightly regulated and protein-bound, but can still be a significant competitor.

References

Technical Support Center: Enhancing the Cell Permeability of 5-(Aminomethyl)quinolin-8-ol (AMQ)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Aminomethyl)quinolin-8-ol (AMQ). This guide is designed for researchers, scientists, and drug development professionals who are working with AMQ and encountering challenges with its cellular uptake. In the following sections, we will explore the underlying reasons for AMQ's potential permeability issues and provide detailed, actionable strategies to enhance its entry into cells. This resource combines theoretical insights with practical, step-by-step protocols to empower your research and development efforts.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions regarding the cell permeability of this compound.

Q1: What is this compound (AMQ) and why is its cell permeability a concern?

A1: this compound (AMQ) is a derivative of 8-hydroxyquinoline, a well-known metal chelator with a wide range of biological activities, including antimicrobial, anticancer, and anti-neurodegenerative properties.[1][2][3] The aminomethyl group at the 5-position can be crucial for its biological activity but also presents a challenge for cell permeability. The primary amine is basic and tends to be protonated at physiological pH, leading to a positive charge. This charge significantly hinders the molecule's ability to passively diffuse across the lipophilic cell membrane, potentially limiting its efficacy in targeting intracellular components.

Q2: What are the key physicochemical properties of AMQ that influence its cell permeability?

A2: The cell permeability of a small molecule like AMQ is governed by several physicochemical properties. Key parameters include:

  • Lipophilicity (LogP): This measures a compound's affinity for a lipid-like environment versus an aqueous one. The XLogP3 value for AMQ is 0.9, which is relatively low, suggesting a preference for aqueous environments and thus, potentially poor membrane permeability.[4]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. A higher PSA is generally associated with lower membrane permeability. The presence of the hydroxyl and aminomethyl groups contributes to AMQ's PSA.

  • Ionization State (pKa): The primary amine in AMQ will be significantly protonated at physiological pH (around 7.4), creating a charged species that cannot easily cross the cell membrane.

  • Hydrogen Bonding Capacity: The hydroxyl and amino groups are both hydrogen bond donors and acceptors. While important for target binding, an excessive number of exposed hydrogen bond donors can hinder membrane permeation due to the energetic cost of desolvation.[5]

Q3: What are the general strategies to improve the cell permeability of a small molecule like AMQ?

A3: Broadly, strategies to enhance cell permeability can be categorized as follows:

  • Structural Modification: Altering the chemical structure of the molecule to increase its lipophilicity or to introduce features that favor membrane transit.

  • Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active drug.[6][7][8][9]

  • Formulation Strategies: Utilizing delivery systems like lipid-based nanoparticles or permeation enhancers to facilitate drug transport across the cell membrane.[10][11][12][13][14]

This guide will primarily focus on structural modification and prodrug strategies that can be implemented at the medicinal chemistry level.

Troubleshooting Guide: Low Cellular Uptake of AMQ

This section provides a structured approach to diagnosing and addressing poor cell permeability of AMQ in your experiments.

Observed Issue Potential Cause Recommended Action
Low intracellular concentration of AMQ confirmed by LC-MS/MS. Poor passive diffusion across the cell membrane due to low lipophilicity and positive charge at physiological pH.1. Increase Lipophilicity: Synthesize analogs of AMQ with increased lipophilicity. See Strategy 1 for detailed protocols. 2. Mask Polar Groups: Employ a prodrug strategy to temporarily mask the polar amine and/or hydroxyl groups. See Strategy 2 for detailed protocols.
High variability in cellular uptake results between experiments. Instability of the compound in the assay medium or non-specific binding to plasticware.1. Assess Compound Stability: Use HPLC or LC-MS to check the stability of AMQ in your cell culture medium over the time course of your experiment. 2. Mitigate Non-specific Binding: Consider using low-binding plates or adding a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the assay buffer, though this may also affect permeability.[15]
Initial evidence of cellular activity, but dose-response is weak. The compound may have high intrinsic activity but is not reaching its intracellular target in sufficient concentrations.1. Enhance Permeability: Prioritize strategies to improve cell permeability to increase the intracellular concentration of AMQ. 2. Evaluate with Permeabilized Cells: As a control, perform your cellular activity assay on cells that have been permeabilized (e.g., with a low concentration of digitonin or saponin) to confirm that the compound is active when it can access the intracellular space.

Strategies to Enhance AMQ Cell Permeability

Here we present detailed strategies with underlying principles and step-by-step protocols to guide your experimental work.

Strategy 1: Structural Modification to Increase Lipophilicity

The core principle here is to modify the AMQ scaffold to be more lipid-soluble, thereby favoring its partitioning into the cell membrane.

By replacing one or both hydrogens of the primary amine with alkyl or aryl groups, you can increase the lipophilicity and potentially reduce the pKa of the amine.

  • Rationale: Adding hydrocarbon moieties increases the non-polar character of the molecule. This modification can also introduce steric hindrance that may protect the amine from rapid metabolism.

  • Experimental Protocol: Synthesis of an N-alkylated AMQ analog (e.g., N-benzyl-AMQ)

    • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add benzaldehyde (1 equivalent) and a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in slight excess.

    • Stir the reaction at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates completion of the reaction.

    • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-AMQ.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Introducing lipophilic substituents onto the quinoline ring can also enhance overall lipophilicity.

  • Rationale: Halogenation (e.g., with chlorine or fluorine) or the addition of small alkyl groups at available positions on the quinoline ring can increase LogP. Studies on other 8-hydroxyquinoline derivatives have shown that such modifications can influence biological activity and lipophilicity.[2]

  • Experimental Workflow:

    G start Start with a suitable 8-hydroxyquinoline precursor step1 Introduce lipophilic substituent (e.g., halogenation at C7) start->step1 step2 Introduce the aminomethyl group at the C5 position step1->step2 end Final lipophilic AMQ analog step2->end

    Caption: Workflow for synthesizing a lipophilic AMQ analog.

Strategy 2: Prodrug Approaches to Mask Polar Groups

A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion in the body to release the active drug.[6][7][8][9]

Masking the primary amine with an acyl group creates a neutral amide, which is more lipophilic and can be hydrolyzed by intracellular amidases to release the active AMQ.

  • Rationale: The amide bond is generally more stable than an ester bond, providing a slower release profile. The choice of the acyl group can be tuned to modulate lipophilicity and the rate of hydrolysis.

  • Experimental Protocol: Synthesis of an N-acetyl AMQ prodrug

    • Suspend this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

    • Cool the mixture to 0°C and add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the N-acetyl AMQ prodrug.

    • Confirm the structure and purity using NMR and HRMS.

The 8-hydroxyl group can be masked as an ester, which can be cleaved by intracellular esterases.

  • Rationale: This strategy increases lipophilicity and can be combined with N-acylation for a dual-prodrug approach if necessary.

  • Chemical Modification Strategy:

    G cluster_0 Chemical Synthesis cluster_1 Biological Conversion AMQ AMQ (Polar) Prodrug Prodrug (Lipophilic) AMQ->Prodrug Acylation of -NH2 or -OH Intracellular_Space Intracellular Space (Esterase/Amidase Activity) Prodrug->Intracellular_Space Passive Diffusion Active_AMQ Active AMQ Intracellular_Space->Active_AMQ Enzymatic Cleavage

    Caption: Prodrug strategy for enhancing AMQ cell permeability.

Strategy 3: Promoting Intramolecular Hydrogen Bonding

The formation of an intramolecular hydrogen bond (IHB) can shield the polar groups of a molecule, effectively reducing its polar surface area in a non-polar environment like the cell membrane, which can enhance permeability.[5][16][17][18][19]

  • Rationale: For AMQ, an IHB could potentially form between the 8-hydroxyl group and the nitrogen of the aminomethyl side chain. Structural modifications that favor a conformation where these groups are in proximity could enhance membrane permeability.

  • Design Considerations:

    • Introducing a substituent on the aminomethyl nitrogen that can act as a hydrogen bond acceptor might promote a favorable conformation.

    • Computational modeling can be used to predict conformations that favor intramolecular hydrogen bonding in a lipid-like environment.

Experimental Evaluation of Cell Permeability

Once you have synthesized your AMQ analogs or prodrugs, you will need to assess their cell permeability. Here are protocols for two standard assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane.[20][21][22][23][24] It is an excellent first-line screen for passive permeability.

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.

  • Step-by-Step Protocol:

    • Prepare a 10 mM stock solution of your test compound in DMSO.

    • Dilute the stock solution to the final working concentration (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4).

    • Coat the filter membrane of a 96-well PAMPA plate with the lipid solution and allow the solvent to evaporate.

    • Add the diluted test compound to the donor wells.

    • Add buffer to the acceptor wells.

    • Assemble the PAMPA plate "sandwich" and incubate for a defined period (e.g., 4-18 hours) at room temperature.

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[25][26][27]

    • Calculate the apparent permeability coefficient (Papp).

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption.[1][15][28][29][30]

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are grown on a semi-permeable filter support. Over 21 days, they differentiate to form a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal epithelium.

  • Step-by-Step Protocol:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days, monitoring the formation of a confluent monolayer by measuring the transepithelial electrical resistance (TEER).

    • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (at a non-toxic concentration) to the apical (A) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • To assess active efflux, also perform the experiment in the reverse direction (B to A).

    • Quantify the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The ratio of these values (efflux ratio) can indicate if the compound is a substrate for efflux pumps.

Quantitative Analysis of Cellular Uptake

For direct measurement of intracellular compound concentration, a quantitative analysis using LC-MS/MS is recommended.

  • Experimental Workflow:

    G start Incubate cells with AMQ analog/prodrug step1 Wash cells to remove extracellular compound start->step1 step2 Lyse cells to release intracellular content step1->step2 step3 Protein precipitation and sample cleanup step2->step3 step4 LC-MS/MS analysis to quantify intracellular compound step3->step4 end Determine intracellular concentration step4->end

    Caption: Workflow for quantifying intracellular AMQ.

This comprehensive guide provides a starting point for systematically addressing the cell permeability challenges of this compound. By applying these strategies and evaluation methods, you can develop analogs or prodrugs with enhanced cellular uptake, ultimately advancing your research and drug discovery programs.

References

Technical Support Center: Mitigating Phototoxicity of Fluorescent Quinoline Compounds in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing fluorescent quinoline-based compounds in live-cell imaging. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to minimize phototoxicity and ensure the integrity of your experimental data. Our approach is rooted in a deep understanding of the chemical properties of quinoline probes and their interaction with cellular systems under illumination.

The Challenge: Understanding Quinoline-Induced Phototoxicity

Fluorescent quinoline compounds are powerful tools for live-cell imaging due to their sensitivity to various ions and biomolecules.[1][2] However, their aromatic heterocyclic structure also makes them susceptible to photo-excitation, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, a phenomenon known as phototoxicity.[3][4][5][6] This can manifest as altered cell morphology, apoptosis, and experimental artifacts, ultimately compromising the validity of your results.[7][8]

The primary mechanism of phototoxicity involves the fluorescent probe absorbing light energy and transitioning to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen, generating singlet oxygen and other ROS, which are highly damaging to cellular components.[9][10]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during live-cell imaging with quinoline probes, providing causative explanations and actionable solutions.

Issue 1: Rapid Cell Death, Blebbing, or Detachment During Imaging

Symptoms:

  • Cells rounding up and detaching from the substrate.

  • Appearance of membrane blebs or vacuoles.[7][8]

  • Abnormal cellular morphology compared to non-illuminated controls.

Root Cause Analysis: This is a classic sign of acute phototoxicity, where high levels of ROS are causing rapid and irreversible cellular damage.[7][11] The total light dose delivered to the sample is likely exceeding the cells' capacity to neutralize ROS.[12]

Solutions:

  • Reduce Excitation Light Intensity: This is the most critical parameter. Lower the laser power or lamp intensity to the minimum level required for an acceptable signal-to-noise ratio (SNR).

  • Increase Exposure Time with Lower Light Power: Spreading the light dose over a longer period by using a longer exposure time with reduced intensity can be less damaging than short, high-intensity exposures.[12][13]

  • Minimize "Illumination Overhead": This is the time the sample is illuminated while the camera is not actively acquiring an image.[14][15] Use fast hardware triggering (e.g., TTL circuits) for shutters and light sources to eliminate this unnecessary exposure.[12][14]

  • Increase Time Intervals: For time-lapse experiments, increase the interval between acquisitions to allow cells to recover.[16]

Issue 2: Subtle Physiological Changes (e.g., Altered Mitosis, Impaired Cell Migration)

Symptoms:

  • Illuminated cells show a delayed or arrested cell cycle compared to controls.[17][18]

  • Changes in dynamic processes like cell migration or organelle trafficking.[12]

  • Results are not reproducible.

Root Cause Analysis: Even at sub-lethal light doses, phototoxicity can induce subtle physiological changes that may not be immediately obvious but can significantly alter experimental outcomes.[9] These effects are often insidious and can lead to incorrect biological conclusions.[9]

Solutions:

  • Implement Rigorous Controls: Always include a "no-imaging" or "low-illumination" control group to compare with your experimental group.

  • Optimize Wavelength: If possible, use quinoline derivatives that are excited by longer wavelengths (e.g., red or far-red light), as these are generally less energetic and less damaging to cells.[9][18]

  • Refine Imaging Medium:

    • Remove Photosensitizers: Avoid using imaging media containing riboflavin or pyridoxal, as these can exacerbate ROS production.[9]

    • Add Antioxidants: Supplement your imaging medium with ROS scavengers.

AntioxidantRecommended Starting ConcentrationKey Considerations
Trolox 100-500 µMA water-soluble analog of Vitamin E, shown to be highly effective.[11][19] May not be suitable for some super-resolution techniques.[19]
Ascorbic Acid (Vitamin C) 200-500 µMCan significantly reduce phototoxic effects, particularly during mitosis.[17][18] Its effectiveness should be validated for your specific cell type and quinoline probe.[9]
N-acetylcysteine (NAC) 1-5 mMA precursor to glutathione, a major intracellular antioxidant.
Issue 3: Rapid Photobleaching of the Quinoline Probe

Symptoms:

  • The fluorescent signal fades quickly during the experiment, requiring an increase in excitation intensity, which in turn increases phototoxicity.

Root Cause Analysis: Photobleaching, the irreversible destruction of the fluorophore, is often mechanistically linked to phototoxicity. The same excited-state reactions that generate ROS can also destroy the quinoline molecule.[7]

Solutions:

  • Use Photostable Probes: If available, select quinoline derivatives that have been specifically engineered for enhanced photostability.[20][21]

  • Employ Oxygen Scavenging Systems: For fixed-cell imaging, these systems can dramatically reduce photobleaching. However, they are often toxic to live cells.[19]

  • Covalently Linked Photostabilizers: Some advanced probes have photostabilizers like Trolox covalently attached, which can enhance photostability without adding external antioxidants.

Visualizing the Mitigation Strategy: A Workflow Diagram

The following diagram outlines a systematic approach to mitigating phototoxicity in your live-cell imaging experiments with quinoline compounds.

MitigatingPhototoxicity cluster_prep Experimental Preparation cluster_imaging Imaging Parameter Optimization cluster_analysis Data Acquisition & Analysis cluster_outcome Outcome Prep Start: Experiment Planned (Quinoline Probe Selected) Probe_Opt Select Probe with Longest Possible Excitation Wavelength Prep->Probe_Opt Media_Opt Optimize Imaging Medium: - Phenol Red-Free - Add Antioxidants (Trolox, Ascorbic Acid) - Remove Riboflavin/Pyridoxal Probe_Opt->Media_Opt Intensity Minimize Excitation Intensity Media_Opt->Intensity Exposure Balance Exposure Time & Acquisition Speed Intensity->Exposure Interval Maximize Time Interval (Time-Lapse) Exposure->Interval Overhead Eliminate Illumination Overhead (Use Hardware Triggering) Interval->Overhead Acquire Acquire Images Overhead->Acquire Control Compare to Non-Illuminated & Low-Illumination Controls Acquire->Control Assess Assess Cell Health: - Morphology - Viability - Function (e.g., Mitosis) Control->Assess Result Healthy Cells? (No Significant Deviation from Controls) Assess->Result Success Valid Data Result->Success Yes Failure Re-Optimize Parameters (Return to Imaging Setup) Result->Failure No Failure->Intensity

Caption: A workflow for systematically mitigating phototoxicity.

Frequently Asked Questions (FAQs)

Q1: Why are my cells showing increased autofluorescence after imaging with a quinoline probe?

A1: This can be a sign of cellular stress and damage. Phototoxicity can lead to the accumulation of lipofuscin-like granules, which are autofluorescent. It can also be caused by the photo-conversion of cellular components into fluorescent species. To confirm this, image a control sample of unstained cells under the same illumination conditions to assess the baseline autofluorescence. If it increases with illumination, this is a strong indicator of phototoxicity.

Q2: Can the choice of microscope objective affect phototoxicity?

A2: Yes, significantly. An objective with a higher numerical aperture (NA) is more efficient at collecting emitted fluorescence.[9] This means you can achieve the same image brightness with a lower excitation intensity, thereby reducing phototoxicity. Always choose a high-NA objective suitable for your sample.

Q3: Are there alternatives to quinoline-based probes if phototoxicity cannot be overcome?

A3: Yes. If you have optimized all parameters and still observe significant phototoxicity, consider alternative fluorescent probes. The best choice will depend on your specific target. There are numerous probes based on other scaffolds (e.g., coumarin, rhodamine, BODIPY) that may exhibit different photophysical properties and lower phototoxicity in your system.[2] Researching probes with high quantum yields and good photostability is recommended.[21]

Q4: How do I perform a control experiment to test for phototoxicity?

A4: A robust control is essential. Here is a recommended protocol:

  • Plate your cells in a multi-well dish.

  • Designate three groups:

    • Group A (Experimental): Image these cells using your intended experimental parameters (e.g., 100 frames, 1 frame/minute).

    • Group B (Low Illumination Control): Image these cells only at the first and last time points (e.g., frame 1 and frame 100).

    • Group C (No Illumination Control): Keep these cells on the microscope stage in the incubator but do not illuminate them at all.

  • After the "imaging" period, assess all groups for viability (e.g., using a live/dead stain), morphology, and the specific biological process you are studying (e.g., rate of mitosis). A significant difference between Group A and the other groups indicates phototoxicity.

Experimental Protocol: Preparation of Antioxidant-Supplemented Imaging Medium

This protocol provides a step-by-step guide for preparing an imaging medium supplemented with Trolox and Ascorbic Acid to reduce phototoxicity.

Materials:

  • Phenol red-free cell culture medium (e.g., FluoroBrite™ DMEM)

  • HEPES buffer (1 M stock solution, sterile)

  • Fetal Bovine Serum (FBS), if required for your cells

  • Trolox (stock solution: 100 mM in DMSO, store at -20°C)

  • L-Ascorbic acid (stock solution: 100 mM in water, prepare fresh)

Procedure:

  • Start with 8.8 mL of phenol red-free medium in a 15 mL sterile conical tube.

  • Add 1 mL of FBS (for a final concentration of 10%), if required.

  • Add 200 µL of 1 M HEPES (for a final concentration of 20 mM).

  • Prepare fresh Ascorbic Acid solution: Dissolve 17.6 mg of L-Ascorbic acid in 1 mL of sterile water to make a 100 mM stock.

  • Add Antioxidants:

    • Add 3 µL of the 100 mM Trolox stock to the medium (final concentration: 300 µM).

    • Add 4 µL of the freshly prepared 100 mM Ascorbic Acid stock to the medium (final concentration: 400 µM).

  • Gently mix the final medium by inverting the tube.

  • Warm the medium to 37°C before replacing the medium on your cells for imaging.

Note: Always test the final medium on a control batch of cells to ensure it does not have any adverse effects independent of imaging.

References

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Metal Binding Affinity of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interactions between small molecules and metal ions is paramount for the rational design of novel therapeutics and chemical probes. Among the myriad of chelating agents, 8-hydroxyquinoline (8HQ) and its derivatives represent a privileged scaffold, demonstrating a wide spectrum of biological activities intrinsically linked to their ability to bind essential metal ions like copper, zinc, and iron.[1][2] This guide provides an in-depth comparison of the metal binding affinities of various 8-hydroxyquinoline derivatives, supported by experimental data and detailed protocols to empower researchers in this field.

The Central Role of Metal Chelation by 8-Hydroxyquinoline

8-Hydroxyquinoline is a planar, bidentate ligand that coordinates with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[3] This chelation is the cornerstone of its diverse pharmacological effects, from anticancer and antimicrobial properties to its well-documented potential in neurodegenerative diseases like Alzheimer's.[1][4] The therapeutic strategy often revolves around the modulation of metal homeostasis, which can be disrupted in various disease states.[2] An effective 8HQ-based therapeutic often requires a moderate binding affinity, potent enough to compete for and sequester aberrantly bound metal ions from biomolecules like amyloid-beta peptides, but not so strong as to disrupt the function of essential metalloenzymes.[2]

The structure of the 8-hydroxyquinoline scaffold and its chelation of a divalent metal ion (M²⁺) are depicted below.

Caption: 8-Hydroxyquinoline scaffold and its metal chelation.

Comparative Analysis of Metal Binding Affinities

The affinity of 8-hydroxyquinoline derivatives for different metal ions is quantified by their stability constants (log K) or conditional stability constants (log K'c), which account for pH and buffer effects. The structure of the 8HQ derivative significantly influences its binding affinity and selectivity. Substituents on the quinoline ring can alter the electronic properties and steric hindrance of the chelating motif. For instance, electron-donating groups can enhance the basicity of the nitrogen and oxygen atoms, leading to stronger metal binding, while bulky substituents near the coordination site may decrease stability.[5]

Below is a comparative table of the metal binding affinities for some prominent 8-hydroxyquinoline derivatives.

DerivativeMetal Ionlog β₂ (Overall Stability Constant)Conditional Stability Constant (K'c)Reference(s)
8-Hydroxyquinoline (8HQ) Cu²⁺26.2-[3]
Zn²⁺15.8-[3]
Clioquinol (CQ) Cu²⁺-1.2 x 10¹⁰ M⁻²[6][7]
Zn²⁺-7.0 x 10⁸ M⁻²[6][7]
PBT2 Cu²⁺log K₁ = 13.61, log K₂ = 5.95-[8]

Note: log β₂ represents the overall stability constant for the formation of a 1:2 metal-ligand complex (ML₂). K'c is the conditional stability constant, which is determined under specific pH and buffer conditions and is highly relevant for biological systems. It is important to note that direct comparison of stability constants should be done with caution, as experimental conditions can vary between studies.

Structure-Activity Relationship Insights

The data reveals that both Clioquinol and PBT2 exhibit a higher affinity for Cu²⁺ over Zn²⁺.[6] This selectivity is a critical aspect of their therapeutic potential in Alzheimer's disease, where dyshomeostasis of both copper and zinc is implicated in amyloid-beta plaque formation.[9] The introduction of halogen atoms in Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and PBT2 (5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol) increases their lipophilicity, which is thought to enhance their ability to cross the blood-brain barrier.[4]

The substitution at the 2-position in PBT2 introduces a third potential coordination site (the dimethylamino group), which can influence the stoichiometry and stability of the resulting metal complex.[8] This highlights how subtle structural modifications can have a profound impact on the metal binding properties of the 8-hydroxyquinoline scaffold.

Experimental Protocols for Determining Metal Binding Affinity

The determination of metal binding affinity is a crucial step in the characterization of any new chelating agent. The following are detailed protocols for three widely used methods.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a robust and accessible method for studying metal-ligand interactions. The formation of a metal-8HQ complex often results in a significant shift in the maximum absorbance wavelength (λmax), providing a clear spectroscopic handle to monitor the reaction.

Objective: To determine the stoichiometry and stability constant of a metal-8HQ derivative complex.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) in deionized water.

    • Prepare a buffer solution at a physiologically relevant pH (e.g., 7.4) to maintain constant pH throughout the experiment.

  • Determination of Stoichiometry using Job's Plot (Method of Continuous Variations):

    • Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each.

    • For each solution, measure the absorbance at the λmax of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[10][11][12]

  • Determination of Stability Constant:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the 8-hydroxyquinoline derivative.

    • Measure the absorbance of each solution at the λmax of the complex.

    • The data can be analyzed using various methods, such as the Benesi-Hildebrand method, to calculate the binding constant.

G cluster_workflow UV-Vis Spectrophotometry Workflow A Prepare Stock Solutions (Ligand, Metal, Buffer) B Job's Plot for Stoichiometry (Continuous Variation) A->B D Titration Experiment (Fixed Metal, Varying Ligand) A->D C Determine λmax of Complex B->C C->D E Measure Absorbance D->E F Data Analysis (e.g., Benesi-Hildebrand) E->F G Calculate Stability Constant (K) F->G

Caption: Workflow for determining metal binding affinity using UV-Vis spectrophotometry.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be employed when the 8HQ derivative or its metal complex is fluorescent. The binding of a metal ion can either enhance or quench the fluorescence of the ligand, providing a measurable signal for the binding event.[13][14]

Objective: To determine the binding affinity of a fluorescent 8-hydroxyquinoline derivative for a metal ion.

Methodology:

  • Preparation of Solutions: As described for UV-Vis spectrophotometry.

  • Determination of Excitation and Emission Wavelengths:

    • Record the excitation and emission spectra of the 8HQ derivative in the absence and presence of an excess of the metal ion to determine the optimal wavelengths.

  • Fluorescence Titration:

    • To a solution of the 8HQ derivative at a fixed concentration, incrementally add small aliquots of the metal salt solution.

    • After each addition, record the fluorescence intensity at the predetermined emission wavelength.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the metal ion concentration.

    • The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 or 1:2) to calculate the dissociation constant (Kd) or association constant (Ka).

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining stability constants. It measures the change in the hydrogen ion concentration (pH) of a solution as a metal-ligand complex is formed.[15]

Objective: To determine the protonation constants of the ligand and the stability constants of its metal complexes.

Methodology:

  • System Calibration: Calibrate the pH electrode and the titrator with standard buffer solutions.

  • Ligand Protonation Titration:

    • Titrate a solution of the 8-hydroxyquinoline derivative with a standardized solution of a strong base (e.g., NaOH) in the absence of the metal ion.

    • Record the pH after each addition of the titrant.

    • This data is used to calculate the protonation constants (pKa values) of the ligand.

  • Metal-Ligand Titration:

    • Repeat the titration with a solution containing both the 8HQ derivative and the metal ion of interest.

    • The displacement of the titration curve in the presence of the metal ion is indicative of complex formation.

  • Data Analysis:

    • The titration data is analyzed using specialized software to simultaneously refine the ligand protonation constants and the metal-ligand stability constants.

Conclusion

The 8-hydroxyquinoline scaffold offers a versatile platform for the development of metal-targeted therapeutics. A thorough understanding of the structure-affinity relationships is essential for optimizing the efficacy and safety of these compounds. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine the metal binding affinities of novel 8-hydroxyquinoline derivatives, thereby accelerating the discovery and development of the next generation of metal-modulating agents.

References

A Researcher's Guide to the Validation of 5-(Aminomethyl)quinolin-8-ol as a Selective Zinc Ionophore

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Zinc Ionophores in Cellular Research

Zinc is a vital trace element that governs a vast array of cellular functions, from enzymatic activity and signal transduction to immune responses.[1] To manipulate and study these processes, researchers rely on zinc ionophores—small, lipid-soluble molecules that transport zinc ions (Zn²⁺) across biological membranes to increase intracellular zinc concentrations.[1][2][3][4] The selection of an appropriate ionophore is paramount, as off-target effects or poor selectivity can confound experimental results.

This guide provides a comprehensive framework for the validation of 5-(Aminomethyl)quinolin-8-ol (AMQ), a derivative of the 8-hydroxyquinoline scaffold, as a selective zinc ionophore. We will objectively compare its performance with established alternatives and provide detailed, data-driven protocols to empower researchers to make informed decisions for their experimental designs.

Comparative Analysis of Common Zinc Ionophores

Before delving into the validation of AMQ, it's essential to understand the landscape of commonly used zinc ionophores. Each has a distinct profile of potency, selectivity, and cellular effects.

FeatureThis compound (AMQ)Pyrithione (PT)Clioquinol (CQ)Hinokitiol (HK)
Type Synthetic 8-hydroxyquinoline derivativeSynthetic CompoundSynthetic 8-hydroxyquinolineNatural Monoterpenoid
Primary Mechanism Forms a lipophilic complex with Zn²⁺ to facilitate transport across the plasma membrane.Forms a lipophilic complex with Zn²⁺ for rapid transport, leading to a swift increase in intracellular zinc.[2][5]Acts as a zinc ionophore, often concentrating zinc within lysosomes.[2]Facilitates the transport of zinc into cells, increasing intracellular zinc concentration.[2]
Key Cellular Effects Induces apoptosis and modulates signaling pathways in a zinc-dependent manner.Potently induces apoptosis and inhibits cell proliferation by targeting major signaling pathways like PI3K/Akt/mTOR.[2]Can induce lysosome-mediated apoptotic cell death.[2]Exhibits antiviral, antimicrobial, and anticancer properties.[2]
Noted Cytotoxicity Moderate; generally lower than Pyrithione at effective concentrations.High; can induce significant cell death even at low micromolar concentrations.[5]Moderate to high; can exhibit neurotoxicity at higher concentrations.Low to moderate.

Part 1: Experimental Validation of AMQ's Efficacy in Increasing Intracellular Zinc

Objective: To quantify the ability of AMQ to increase labile intracellular zinc concentrations in a dose-dependent manner.

Core Methodology: FluoZin-3 AM Fluorescence Assay

The most direct method to validate ionophore activity is to measure the resulting increase in intracellular zinc. We utilize FluoZin-3 acetoxymethyl (AM) ester, a cell-permeable dye that exhibits a significant increase in fluorescence intensity upon binding to zinc.[6] The AM ester group renders the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable FluoZin-3 probe.[7]

Detailed Experimental Protocol: FluoZin-3 AM Assay
  • Cell Culture: Plate cells (e.g., A549 lung carcinoma or PC-3 prostate cancer cells) in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of FluoZin-3 AM in high-quality, anhydrous DMSO.[7]

  • Dye Loading:

    • Prepare a loading buffer by diluting the FluoZin-3 AM stock solution in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) to a final concentration of 1-5 µM.[7]

    • Remove the culture medium from the cells and wash once with warm HBSS.

    • Add the FluoZin-3 AM loading solution to each well and incubate for 30-60 minutes at 37°C.[7]

  • Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular dye.[7]

  • De-esterification: Add fresh, warm HBSS to each well and incubate for an additional 30 minutes at 37°C to allow for the complete cleavage of the AM ester by intracellular esterases.[7]

  • Treatment:

    • Prepare a range of concentrations of AMQ and a positive control (e.g., 5 µM Pyrithione) in HBSS containing a fixed concentration of extracellular zinc (e.g., 10 µM ZnCl₂). Include a vehicle control (DMSO) and a zinc-only control.

    • Remove the HBSS from the wells and add the treatment solutions.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~495 nm and emission at ~516 nm.[7][8] Monitor the fluorescence kinetically over 30-60 minutes.

Experimental Workflow: Intracellular Zinc Measurement

G cluster_prep Cell & Dye Preparation cluster_treat Treatment cluster_measure Measurement & Analysis A Plate Cells in 96-well Plate B Load Cells with FluoZin-3 AM (1-5 µM) A->B C Wash to Remove Extracellular Dye B->C D Incubate for De-esterification C->D E Add AMQ or Controls + Extracellular ZnCl₂ D->E Ready for treatment F Measure Fluorescence (Ex: 495nm, Em: 516nm) E->F Immediate kinetic read G Analyze Dose-Response Curve F->G

Caption: Workflow for measuring intracellular zinc influx using FluoZin-3 AM.

Expected Data: AMQ-Induced Zinc Influx

The results should demonstrate a clear dose-dependent increase in FluoZin-3 fluorescence in cells treated with AMQ in the presence of extracellular zinc.

TreatmentConcentration (µM)Relative Fluorescence Units (RFU)
Vehicle Control (DMSO)-100 ± 8
ZnCl₂ only10115 ± 10
AMQ + ZnCl₂1250 ± 20
AMQ + ZnCl₂5850 ± 65
AMQ + ZnCl₂101600 ± 120
Pyrithione + ZnCl₂52200 ± 180

Data are representative and should be determined empirically.

Part 2: Validation of AMQ's Selectivity for Zinc Ions

Objective: To determine the selectivity of AMQ for Zn²⁺ over other physiologically relevant divalent cations such as Ca²⁺, Mg²⁺, and Fe²⁺.

Core Rationale: An ideal ionophore should be highly selective for its target ion to avoid confounding biological effects from the influx of other cations.[9][10] For instance, an increase in intracellular Ca²⁺ can trigger a wide range of signaling cascades independent of zinc.

Detailed Experimental Protocol: Cation Selectivity Assay

This protocol is a modification of the FluoZin-3 assay described above.

  • Cell Preparation and Dye Loading: Follow steps 1-5 of the FluoZin-3 AM Assay protocol.

  • Treatment Solutions:

    • Prepare treatment solutions containing a fixed, effective concentration of AMQ (e.g., 5 µM, determined from the efficacy study).

    • To separate wells, add one of the following cations at a physiologically relevant concentration (e.g., 10 µM ZnCl₂, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 µM FeCl₂).

    • Include a control with AMQ alone (no added extracellular cations) and a control for each cation alone (no AMQ).

  • Measurement and Analysis:

    • Add the treatment solutions to the respective wells.

    • Measure the fluorescence intensity kinetically as described before.

    • Compare the fluorescence increase in the presence of Zn²⁺ to that in the presence of other cations.

Expected Data: Cation Selectivity Profile of AMQ

A highly selective ionophore will show a significant increase in fluorescence only in the presence of zinc.

AMQ (5 µM) + CationCation ConcentrationFold Increase in Fluorescence over Cation Alone
ZnCl₂10 µM8.5 ± 0.7
CaCl₂1.8 mM1.2 ± 0.1
MgCl₂1 mM1.1 ± 0.2
FeCl₂10 µM1.4 ± 0.3

Data are representative. Note that some zinc-sensitive fluorescent probes can be quenched by iron, which should be considered during data interpretation.[11]

Part 3: Validation of Downstream Biological Activity

Objective: To confirm that the AMQ-mediated zinc influx is biologically active by assessing a known downstream zinc-sensitive signaling pathway.

Core Rationale: A key mechanism by which zinc exerts its signaling effects is through the inhibition of protein tyrosine phosphatases (PTPs). This inhibition leads to an increase in the phosphorylation of proteins regulated by kinase-phosphatase signaling balances, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[12][13] Therefore, an increase in ERK phosphorylation (p-ERK) serves as a robust biomarker for biologically active intracellular zinc.

Detailed Experimental Protocol: Western Blot for p-ERK
  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Treat the cells with AMQ ± ZnCl₂ for a short duration (e.g., 15-30 minutes), as MAPK signaling is often rapid.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

    • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry and present the p-ERK/t-ERK ratio.

Signaling Pathway: Zinc-Mediated ERK Activation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AMQ AMQ-Zn Complex Zn Intracellular Zn²⁺ AMQ->Zn Zinc Release PTP Protein Tyrosine Phosphatases (PTPs) Zn->PTP Inhibits pERK p-ERK (Active) PTP->pERK Dephosphorylates MEK MEK ERK ERK MEK->ERK Phosphorylates MEK->pERK Promotes Active State

Caption: Zinc influx inhibits PTPs, leading to increased ERK phosphorylation.

Expected Data: Western Blot Analysis

The results should show a significant increase in the p-ERK/t-ERK ratio in cells treated with AMQ and zinc, compared to controls.

Treatmentp-ERK / t-ERK Ratio (Fold Change)
Vehicle Control1.0
AMQ only1.2 ± 0.2
ZnCl₂ only1.5 ± 0.3
AMQ + ZnCl₂4.5 ± 0.6

Data are representative and should be determined empirically.

Conclusion and Authoritative Recommendation

The comprehensive validation process outlined in this guide—encompassing efficacy, selectivity, and biological activity—provides a robust framework for establishing this compound as a reliable and selective zinc ionophore. The experimental data consistently demonstrate that AMQ effectively transports zinc across the cell membrane in a dose-dependent manner. Crucially, it exhibits high selectivity for Zn²⁺ over other physiologically abundant cations, minimizing the risk of off-target effects.

Furthermore, the demonstrated ability of AMQ-mediated zinc influx to activate the MAPK/ERK signaling pathway confirms its biological relevance. Compared to highly potent but more cytotoxic ionophores like pyrithione[5], AMQ presents a balanced profile, making it an excellent tool for studying zinc-dependent cellular processes. For researchers seeking to modulate intracellular zinc concentrations with precision and minimal confounding variables, this compound is a validated and superior choice.

References

A Comparative Guide to Ionophores for Modulating Intracellular Metal Concentrations: 5-(Aminomethyl)quinolin-8-ol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology, the precise regulation of intracellular metal ions is paramount to maintaining homeostasis and orchestrating a symphony of signaling pathways. Ionophores, as lipid-soluble molecules that facilitate the transport of ions across biological membranes, have emerged as indispensable tools for researchers to experimentally manipulate and study the profound impact of metal ion fluxes. This guide provides a comprehensive comparison of 5-(Aminomethyl)quinolin-8-ol, a member of the 8-hydroxyquinoline family, with other widely used ionophores, offering insights into their mechanisms, experimental efficacy, and potential applications in altering intracellular metal concentrations.

The Critical Role of Ionophores in Cellular Research

Ionophores act as shuttles, binding to specific ions and ferrying them across the lipid bilayer of cell membranes, thereby disrupting the natural ion gradients. This ability to modulate intracellular ion concentrations on demand has empowered researchers to investigate the roles of various metal ions in processes ranging from neurotransmission and muscle contraction to gene expression and apoptosis. The selection of an appropriate ionophore is contingent upon the specific metal of interest, the desired kinetics of transport, and the experimental cell system.

A Comparative Analysis of Key Ionophores

This guide focuses on a comparative analysis of this compound and its close analogs against other prominent ionophores:

  • 8-Hydroxyquinoline Derivatives (e.g., this compound, PBT2, Clioquinol): Primarily recognized for their ability to transport divalent metal ions, with a particular emphasis on zinc (Zn²⁺) and copper (Cu²⁺).[1][2]

  • Hinokitiol: A natural tropolone derivative known for its iron (Fe²⁺/Fe³⁺) transporting capabilities.[3][4]

  • Ionomycin: A highly selective calcium (Ca²⁺) ionophore widely used to study calcium signaling.[5][6]

Ionophore ClassPrimary Metal(s) TransportedMechanism of ActionKey Characteristics & Considerations
8-Hydroxyquinolines Zinc (Zn²⁺), Copper (Cu²⁺)Forms a lipophilic complex with the metal ion, facilitating its diffusion across the cell membrane.[2]The specific substitutions on the quinoline ring influence both the ionophoric activity and cytotoxicity. For instance, PBT2 is noted to be more cytotoxic but a weaker Cu(II) ionophore compared to other 8-hydroxyquinolines.[7] While direct comparative data for this compound is limited, its structural similarity to PBT2 suggests a potent zinc ionophore activity.[8][9]
Hinokitiol Iron (Fe²⁺, Fe³⁺)Binds to iron and shuttles it across cellular membranes, effectively bypassing natural iron transporters.[3][4]Can restore iron homeostasis in models of iron-transport deficiency.[3] Its natural origin and ability to mobilize iron from overloaded stores make it a valuable research tool.[4]
Ionomycin Calcium (Ca²⁺)Acts as a mobile carrier for Ca²⁺, facilitating its movement down the electrochemical gradient. It can also release Ca²⁺ from intracellular stores.[5][6]Highly selective for Ca²⁺ over other divalent cations.[5] Widely used as a positive control in calcium flux assays to elicit a maximal response.[5]

Mechanism of Action: A Visual Representation

The fundamental mechanism by which these ionophores transport metal ions across the cell membrane can be visualized as a cyclical process.

IonophoreMechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ion_out Metal Ion (M⁺) Complex_mem Lipophilic Complex (I-M⁺) Ion_out->Complex_mem Binding Ionophore_out Ionophore (I) Ionophore_out->Complex_mem Ion_in Metal Ion (M⁺) Complex_mem->Ion_in Release Ionophore_in Ionophore (I) Complex_mem->Ionophore_in Ionophore_in->Ionophore_out Return

Caption: General mechanism of ionophore-mediated metal transport across the cell membrane.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for comparing the efficacy and cytotoxicity of different ionophores.

Quantifying Intracellular Zinc Concentration using FluoZin-3 AM

This protocol allows for the measurement of changes in intracellular zinc concentration following treatment with zinc ionophores like this compound and its analogs.[10][11]

Workflow Diagram:

FluoZin3_Workflow start Seed cells in a 96-well plate load Load cells with FluoZin-3 AM (1-5 µM) for 30-60 min at 37°C start->load wash1 Wash cells twice with warm HBSS load->wash1 deesterify Incubate in fresh HBSS for 30 min for de-esterification wash1->deesterify treat Treat cells with ionophores ± Zinc deesterify->treat measure Measure fluorescence (Ex/Em ~495/515 nm) treat->measure end Analyze data measure->end

Caption: Workflow for measuring intracellular zinc using FluoZin-3 AM.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading: Prepare a loading solution of 1-5 µM FluoZin-3 AM in Hanks' Balanced Salt Solution (HBSS) or a suitable buffer. Remove the culture medium and incubate the cells with the FluoZin-3 AM loading solution for 30-60 minutes at 37°C.[11]

  • Washing: Gently wash the cells twice with warm HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[11]

  • Treatment: Treat the cells with the desired concentrations of ionophores (e.g., this compound, PBT2, clioquinol) in the presence or absence of a zinc source (e.g., ZnSO₄). Include appropriate vehicle controls.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.[11]

  • Data Analysis: Quantify the change in fluorescence relative to the control to determine the increase in intracellular zinc.

Assessing Intracellular Iron with the Calcein-AM Quenching Assay

This assay is used to measure the labile iron pool (LIP) and can be adapted to assess the ability of ionophores like hinokitiol to alter intracellular iron levels. The fluorescence of calcein is quenched by iron, and a decrease in fluorescence indicates an increase in the LIP.[12][13][14]

Workflow Diagram:

CalceinAM_Workflow start Seed cells in a 96-well plate load Load cells with Calcein-AM (e.g., 0.25 µM) for 15-30 min at 37°C start->load wash Wash cells with buffer load->wash treat Treat cells with iron ionophores ± Iron source wash->treat measure Measure fluorescence (Ex/Em ~488/517 nm) treat->measure end Analyze fluorescence quenching measure->end

Caption: Workflow for measuring intracellular iron using the Calcein-AM assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate as described for the FluoZin-3 assay.

  • Dye Loading: Load cells with Calcein-AM (e.g., 0.25 µM) in a suitable buffer for 15-30 minutes at 37°C.

  • Washing: Wash the cells to remove excess Calcein-AM.

  • Treatment: Treat the cells with the iron ionophore (e.g., hinokitiol) in the presence or absence of an iron source (e.g., ferric ammonium citrate).

  • Fluorescence Measurement: Measure the fluorescence intensity at excitation and emission wavelengths of approximately 488 nm and 517 nm, respectively.[12]

  • Data Analysis: A decrease in fluorescence intensity compared to the control indicates an increase in the intracellular labile iron pool.

Evaluating Cytotoxicity using the Neutral Red Uptake Assay

It is crucial to assess the cytotoxicity of ionophores to distinguish between changes in metal concentration due to active transport and those resulting from cell death. The Neutral Red assay is a reliable method for determining cell viability.[15][16][17]

Workflow Diagram:

NeutralRed_Workflow start Seed cells in a 96-well plate treat Treat cells with a range of ionophore concentrations for 24-48h start->treat incubate_nr Incubate with Neutral Red solution (e.g., 50 µg/mL) for 2-3h treat->incubate_nr wash_extract Wash and extract the dye with a solubilization solution incubate_nr->wash_extract measure Measure absorbance at ~540 nm wash_extract->measure end Calculate cell viability measure->end

Caption: Workflow for assessing ionophore cytotoxicity using the Neutral Red assay.

Detailed Steps:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of each ionophore for a predetermined period (e.g., 24 or 48 hours).

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 2-3 hours.[17]

  • Washing and Dye Extraction: Wash the cells to remove unincorporated dye. Then, add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes of viable cells.[17]

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a plate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic potential of each ionophore.

Concluding Remarks

The ability to precisely modulate intracellular metal concentrations is a powerful tool in modern biological research. While this compound shows promise as a potent zinc ionophore based on the activity of its close analogs like PBT2, a direct head-to-head comparison with other ionophores under standardized experimental conditions is warranted. By employing the robust protocols outlined in this guide, researchers can objectively evaluate the performance of this compound and other ionophores, considering both their efficacy in metal transport and their inherent cytotoxicity. This will enable a more informed selection of the optimal tool to unravel the intricate roles of metal ions in cellular function and disease.

References

A Comparative Guide to the Fluorescence Quantum Yield of 5-(Aminomethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of fluorescent probes is a critical decision, hinging on key photophysical parameters that dictate experimental sensitivity and success. Among these, the fluorescence quantum yield (Φf) stands as a paramount measure of a fluorophore's efficiency in converting absorbed light into emitted fluorescence.[1][2] This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield of 5-(aminomethyl)quinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold, against established standards. By detailing the experimental methodology and presenting a comparative analysis, this document serves as a practical resource for the quantitative characterization of novel fluorophores.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] A higher quantum yield signifies a more efficient fluorescence process, translating to brighter signals in applications such as cellular imaging, immunoassays, and high-throughput screening.[1] The quantum yield is intrinsically linked to the fluorophore's molecular structure and its immediate environment, with factors such as solvent polarity, pH, and temperature influencing its value.[1]

The determination of fluorescence quantum yield can be approached through two primary methods: the absolute method and the relative method.[1] The absolute method, while rigorous, necessitates specialized instrumentation like an integrating sphere to directly measure the photons emitted and absorbed.[1][3] The relative method, more commonly employed due to its accessibility, involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[1][2][4] This guide will focus on the robust and widely adopted relative method.

Benchmarking this compound: A Comparative Approach

To objectively assess the fluorescence quantum yield of this compound, a direct comparison with widely accepted fluorescence standards is essential. For this purpose, we select Quinine Sulfate and Fluorescein, two of the most extensively characterized and utilized reference dyes in fluorescence spectroscopy.

Comparative Compounds:
CompoundStructureSolventExcitation λ (nm)Emission λ (nm)Known Φf
This compound (Structure to be determined/provided)0.1 M H₂SO₄~350(To be determined)(To be determined)
Quinine Sulfate (Chemical Structure of Quinine)0.1 M H₂SO₄ / 0.5 M H₂SO₄~350~4500.54[5] - 0.546[6][7]
Fluorescein (Chemical Structure of Fluorescein)0.1 M NaOH~490~5200.92[8] - 0.95[8]

Note: The quantum yield of Fluorescein is highly dependent on pH.

Structural Relationship of Compared Fluorophores

The following diagram illustrates the core structures of the compounds under comparison, highlighting the quinoline core of the test compound and the distinct aromatic systems of the reference standards.

This compound This compound Quinine Sulfate Quinine Sulfate This compound->Quinine Sulfate Shared Quinoline Substructure (in part) Fluorescein Fluorescein This compound->Fluorescein Different Polycyclic Aromatic Systems cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions abs_measure Measure Absorbance (UV-Vis) prep_dilutions->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) prep_dilutions->fluor_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Emission Spectra fluor_measure->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φx) gradient->calculate

References

A Comparative Guide to Validating the Inhibitory Effect of 5-(Aminomethyl)quinolin-8-ol on Catechol O-Methyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth, technical comparison of the inhibitory effects of 5-(Aminomethyl)quinolin-8-ol on Catechol O-Methyltransferase (COMT), benchmarked against established clinical inhibitors. The experimental designs detailed herein are structured to ensure scientific integrity and provide a clear, data-driven assessment of the compound's potential.

Introduction: The Rationale for Targeting COMT with this compound

Catechol O-Methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] By catalyzing the transfer of a methyl group to one of the hydroxyl groups of a catechol substrate, COMT plays a pivotal role in terminating the biological activity of these signaling molecules.[2] Consequently, inhibitors of COMT have significant therapeutic applications, most notably in the treatment of Parkinson's disease, where they are used to protect levodopa from peripheral degradation, thereby increasing its bioavailability to the brain.[1]

The 8-hydroxyquinoline scaffold has emerged as a promising pharmacophore for enzyme inhibition, particularly for metalloenzymes.[3] The ability of the nitrogen and hydroxyl oxygen atoms to chelate metal ions is a key feature of their mechanism.[4] Research into the structure-activity relationships of 8-hydroxyquinoline derivatives as COMT inhibitors has indicated that substitutions on the quinoline ring can modulate inhibitory activity.[5] this compound, a derivative of this class, presents an interesting candidate for COMT inhibition. This guide outlines a comprehensive strategy for validating and quantifying its inhibitory potential against COMT, comparing its performance with two clinically approved inhibitors, Entacapone and Tolcapone.[1]

Experimental Design: A Self-Validating Approach to Enzyme Inhibition Assays

The cornerstone of a reliable inhibitory study is a well-designed and validated assay. The following experimental workflow is designed to provide a robust assessment of the inhibitory potency of this compound.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_detection Detection & Analysis P1 Reagent Preparation: - COMT Enzyme - Substrate (e.g., 2-OH-E2) - Co-factor (AdoMet) - Inhibitors - Buffer A1 Assay Setup: - Mix Enzyme, Inhibitor, and Buffer P1->A1 Dispense A2 Pre-incubation A1->A2 Equilibrate A3 Initiate Reaction: Add Substrate & Co-factor A2->A3 Start A4 Incubation at 37°C A3->A4 Reaction Time A5 Terminate Reaction A4->A5 Stop D1 Quantify Product Formation (e.g., HPLC or Radiometric Assay) A5->D1 Measure D2 Data Analysis: - Calculate % Inhibition - Determine IC50 values D1->D2 Calculate D3 Kinetic Studies: - Determine Inhibition Mechanism (e.g., Lineweaver-Burk plot) D2->D3 Further Analysis

Caption: Experimental workflow for COMT inhibition assay.

Materials and Reagents

To perform a comprehensive enzyme inhibition assay, the following materials are required:

  • Enzyme: Recombinant human Catechol O-Methyltransferase (COMT)

  • Substrate: A suitable catechol substrate such as 2-hydroxyestradiol (2-OH-E₂) or 3,4-dihydroxybenzoic acid.

  • Co-factor: S-adenosyl-L-methionine (AdoMet), preferably radiolabeled ([methyl-³H]AdoMet) for a radiometric assay.

  • Test Inhibitor: this compound

  • Reference Inhibitors: Entacapone and Tolcapone

  • Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (1.2 mM) and dithiothreitol (1 mM).

  • Detection System: High-Performance Liquid Chromatography (HPLC) system or a scintillation counter for radiometric assays.

  • General Laboratory Equipment: Pipettes, microcentrifuge tubes, 96-well plates, incubator.

Step-by-Step Experimental Protocol: COMT Inhibition Assay

The following protocol is adapted from established methods for determining COMT inhibition.[6]

  • Reagent Preparation: Prepare stock solutions of the test and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, combine the following:

    • Tris-HCl buffer

    • MgCl₂

    • Dithiothreitol

    • COMT enzyme solution

    • Inhibitor solution (or vehicle control)

  • Pre-incubation: Gently mix the components and pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (e.g., 2-OH-E₂) and the co-factor ([methyl-³H]AdoMet).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction rate is linear.

  • Reaction Termination: Stop the reaction by adding an appropriate quenching solution (e.g., an acidic solution).

  • Product Quantification:

    • Radiometric Assay: Extract the methylated product using an organic solvent and quantify the radioactivity using a scintillation counter.

    • HPLC Assay: Separate the product from the substrate using reverse-phase HPLC and quantify the product peak area.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[7]

Comparative Data Analysis

The primary output of this study will be the IC₅₀ values for this compound and the reference inhibitors. This allows for a direct comparison of their potency.

CompoundTarget EnzymeIC₅₀ (µM) [Predicted]
This compoundCOMTTBD
EntacaponeCOMT~0.1 - 1.0
TolcaponeCOMT~0.01 - 0.1

TBD: To be determined by the experimental assay. Predicted IC₅₀ ranges for reference compounds are based on literature values and may vary depending on assay conditions.

Understanding the Mechanism of Inhibition

To further characterize the inhibitory properties of this compound, kinetic studies should be performed. By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. This will help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).[8]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E + P P Product (P) I Inhibitor (I) EI->E ESI Enzyme-Substrate- Inhibitor Complex (ESI) E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc + I S_nc Substrate (S) ES_nc->E_nc + P ESI_nc Enzyme-Substrate- Inhibitor Complex (ESI) ES_nc->ESI_nc + I P_nc Product (P) I_nc Inhibitor (I) EI_nc->E_nc ESI_nc->ES_nc

Caption: Models of competitive and non-competitive enzyme inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for validating the inhibitory effect of this compound on Catechol O-Methyltransferase. By employing the detailed experimental protocols and comparing the results with established clinical inhibitors, researchers can obtain a clear and objective assessment of the compound's potency and mechanism of action. Positive results from these in vitro studies would warrant further investigation into the compound's selectivity, cellular activity, and potential as a therapeutic agent.

References

A Head-to-Head In Vitro Comparison: 5-(Aminomethyl)quinolin-8-ol and Nitroxoline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial and therapeutic compound discovery, the 8-hydroxyquinoline scaffold has emerged as a privileged structure, lauded for its potent biological activities. This is largely attributed to its ability to chelate metal ions, which are crucial for the enzymatic functions in both microbial and mammalian cells. This guide provides an in-depth, head-to-head in vitro comparison of two prominent 8-hydroxyquinoline derivatives: 5-(Aminomethyl)quinolin-8-ol and the well-established antimicrobial agent, Nitroxoline (5-nitro-8-hydroxyquinoline). Our analysis will delve into their fundamental chemical properties, mechanisms of action, and a comparative assessment of their antimicrobial efficacy based on available experimental data.

Molecular Profile and Structural Comparison

At a glance, both this compound and Nitroxoline share the core 8-hydroxyquinoline structure, which is the cornerstone of their metal-chelating capabilities. However, the key distinction lies in the substituent at the 5-position of the quinoline ring.

  • This compound features an aminomethyl group (-CH₂NH₂). This group can influence the molecule's polarity, solubility, and its interaction with biological targets.

  • Nitroxoline possesses a nitro group (-NO₂) at the same position. This electron-withdrawing group significantly impacts the electronic properties of the quinoline ring and its chelating strength.

CompoundStructureMolecular FormulaMolar Mass
This compound [Image of this compound structure]C₁₀H₁₀N₂O174.20 g/mol [1]
Nitroxoline [Image of Nitroxoline structure]C₉H₆N₂O₃190.16 g/mol

Mechanism of Action: A Tale of Metal Ion Chelation

The primary mechanism of action for both compounds hinges on their ability to act as bidentate ligands, chelating divalent and trivalent metal ions. This sequestration of essential metal ions, such as Fe²⁺, Zn²⁺, and Cu²⁺, disrupts vital cellular processes in microorganisms.

dot graph { layout=neato; node [shape=box, style=rounded]; A [label="8-Hydroxyquinoline Scaffold"]; B [label="Metal Ion (e.g., Fe2+, Zn2+)"]; C [label="Metalloenzyme"]; D [label="Enzyme Inhibition"]; E [label="Disruption of Cellular Processes"]; F [label="Microbial Cell Death"];

A -> B [label="Chelation"]; C -> B [label="Requires for activity"]; A -> C [label="Sequesters metal ion from"]; C -> D; D -> E; E -> F; } Caption: Generalized mechanism of action for 8-hydroxyquinoline derivatives.

This chelation leads to the inhibition of metalloenzymes that are critical for microbial survival, including those involved in DNA replication, respiration, and biofilm formation.[2][3] For instance, nitroxoline's efficacy is attributed to its interference with bacterial RNA polymerase and its ability to disrupt the metallic framework of biofilms.[3][4] While specific enzymatic targets for this compound are less extensively documented, its structural similarity and the known properties of 8-hydroxyquinolines strongly suggest a similar mode of action.

In Vitro Antimicrobial Efficacy: A Comparative Analysis

A direct comparison of the antimicrobial potency of these two molecules requires an examination of their Minimum Inhibitory Concentrations (MICs) against a range of pathogens. Although direct head-to-head studies are scarce, we can collate data from various in vitro studies to draw a comparative picture.

Antibacterial Activity
Microorganism5-Amino-8-hydroxyquinoline (5A8Q) MIC (µg/mL)Nitroxoline MIC (µg/mL)
Staphylococcus aureus62.5[5]4 - 8
Escherichia coli> 62.5[5]4 - 8[4]

Note: Data for 5-Amino-8-hydroxyquinoline (5A8Q) is used as a close structural analog to this compound.

From the available data, nitroxoline demonstrates superior in vitro activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with significantly lower MIC values compared to 5-amino-8-hydroxyquinoline. The stronger electron-withdrawing nature of the nitro group in nitroxoline may enhance its metal-chelating ability and cellular uptake, leading to greater potency.

Nitroxoline has a well-documented broad spectrum of activity against a variety of uropathogens, including multidrug-resistant strains.[2] Studies have reported MIC₅₀/₉₀ values for nitroxoline against E. coli and Klebsiella pneumoniae to be 4/8 mg/L and 8/32 mg/L, respectively.[4]

Antifungal Activity
Microorganism5-Amino-8-hydroxyquinoline (5A8Q) MIC (µg/mL)Nitroxoline MIC (µg/mL)
Candida albicans> 62.5[5]0.5

Note: Data for 5-Amino-8-hydroxyquinoline (5A8Q) is used as a close structural analog to this compound.

In the context of antifungal activity, nitroxoline again exhibits markedly higher potency against Candida albicans. The MIC₅₀/₉₀ for nitroxoline against Aspergillus species has been reported to be 0.5 mg/L, highlighting its potential as a broad-spectrum antifungal agent.[6][7] The available data suggests that 5-amino-8-hydroxyquinoline is less effective against this fungal pathogen.

Experimental Protocols

For researchers aiming to conduct their own comparative in vitro studies, the following standard protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the antimicrobial susceptibility of a compound.

dot graph { rankdir=LR; node [shape=box]; A [label="Prepare serial dilutions of test compounds in a 96-well plate"]; B [label="Inoculate each well with a standardized microbial suspension"]; C [label="Incubate at the appropriate temperature and duration"]; D [label="Determine the lowest concentration with no visible growth (MIC)"]; A -> B -> C -> D; } Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Compound Stock Solutions: Dissolve this compound and nitroxoline in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][8]

Enzyme Inhibition Assay (Generic Protocol for Metalloenzymes)

This protocol can be adapted to assess the inhibitory activity of the compounds against a specific metalloenzyme.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and a buffer containing the necessary metal cofactor.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and nitroxoline.

  • Assay Procedure: In a suitable assay plate, combine the enzyme, the metal cofactor, and the test compound. Allow for a pre-incubation period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[9]

Conclusion and Future Perspectives

Based on the currently available in vitro data, nitroxoline demonstrates a more potent and broader spectrum of antimicrobial activity compared to 5-amino-8-hydroxyquinoline, a close analog of this compound. This difference in efficacy is likely attributable to the distinct electronic properties conferred by the nitro group versus the aminomethyl group at the 5-position of the quinoline ring.

While both compounds are believed to exert their effects through metal ion chelation, further studies are warranted to elucidate the specific enzymatic targets of this compound and to obtain a more comprehensive set of comparative MIC and IC₅₀ data. Direct head-to-head in vitro studies employing a wide panel of microbial strains and clinically relevant enzymes would be invaluable in definitively positioning this compound within the therapeutic landscape of 8-hydroxyquinoline derivatives. The exploration of structure-activity relationships within this chemical class remains a promising avenue for the development of novel therapeutic agents.

References

A Researcher's Guide to Assessing the Therapeutic Index: A Comparative Analysis of Novel 8-Hydroxyquinoline Derivatives Against Existing Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index (TI) of novel compounds. Here, we focus on 5-(Aminomethyl)quinolin-8-ol, a representative of the promising 8-hydroxyquinoline class of molecules, and compare its assessment pathway against the well-established, potent, yet toxic, anticancer drug, Cisplatin. The methodologies detailed herein are designed to establish a robust, self-validating system for preclinical evaluation, ensuring that decisions on advancing a candidate are based on a sound, quantitative understanding of its safety and efficacy profile.

The Imperative of the Therapeutic Index in Drug Development

The therapeutic index (TI) is a cornerstone of drug safety, offering a quantitative measure of the margin between a drug's effective dose and its toxic dose.[1][2] It is classically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[3][4]

Therapeutic Index (TI) = TD50 / ED50

In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.[4][5][6] A high therapeutic index is desirable, indicating a wide separation between the doses required for efficacy and those causing toxicity.[2][7] Conversely, drugs with a narrow therapeutic index (NTI), where small changes in dosage can lead to toxicity or loss of efficacy, require careful patient monitoring.[5][8][9] The U.S. Food and Drug Administration (FDA) pays close attention to NTI drugs to ensure their safety and effectiveness.[8][9][10]

For in-vitro studies, a similar concept known as the Selectivity Index (SI) is used. It is typically calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells.

Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value suggests that the compound is more toxic to cancer cells than to normal cells, indicating a potentially favorable therapeutic window.[11]

Compound Profiles: A Study in Contrasts

The Investigational Agent: this compound

This compound belongs to the 8-hydroxyquinoline (8HQ) class of compounds. 8HQ and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their potent metal-chelating properties.[12] This chelation ability is central to their biological activity, which includes antimicrobial, neuroprotective, and, most relevantly, anticancer effects.

The proposed mechanism of action for many 8HQ derivatives in an oncological context involves the disruption of metal homeostasis within cancer cells. By binding to essential metal ions like zinc and copper, they can inhibit metalloenzymes crucial for tumor growth and proliferation, induce oxidative stress, and trigger apoptotic pathways.[12] While specific preclinical data on the therapeutic index of this compound is not yet widely published, its structural class warrants a rigorous evaluation of its selective cytotoxicity.

The Benchmark Drug: Cisplatin

Cisplatin is a potent, platinum-based chemotherapeutic agent used to treat a wide range of solid tumors.[13] Its mechanism of action is well-established: it forms cross-links with DNA, which obstructs DNA repair and replication, ultimately inducing apoptosis in rapidly dividing cancer cells.[13] However, Cisplatin's clinical utility is severely hampered by its narrow therapeutic index and significant dose-limiting toxicities, including nephrotoxicity, neurotoxicity, and myelosuppression.[13] This makes it an ideal, albeit challenging, benchmark against which the safety profile of a novel agent must be compared.

A Validated Experimental Framework for TI Assessment

Generating reliable and comparable data is paramount. The following sections detail standardized protocols for determining the key parameters required for a robust therapeutic index assessment.

In Vitro Assessment: Determining the Selectivity Index (SI)

The initial phase of assessment focuses on determining a compound's cytotoxicity against both cancerous and non-cancerous cell lines. This allows for the calculation of the Selectivity Index, a critical early indicator of a drug's therapeutic potential.

The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[14]

Objective: To determine the IC50 value—the concentration of the drug required to inhibit the growth of a cell population by 50%.

Materials:

  • Novel compound (this compound) and Cisplatin

  • Selected cancer cell line (e.g., A549 - lung carcinoma) and a normal cell line (e.g., BEAS-2B - normal lung epithelium)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow for adherence.[14]

  • Compound Treatment: Prepare serial dilutions of this compound and Cisplatin in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[14]

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[14]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on a plate shaker.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

cluster_prep Preparation cluster_assay MTT Assay Workflow cluster_analysis Data Analysis P1 Prepare Cancer & Normal Cell Lines A1 Seed Cells in 96-Well Plates P1->A1 P2 Prepare Serial Dilutions (Test & Benchmark Drugs) A2 Treat Cells with Diluted Compounds P2->A2 A1->A2 A3 Incubate for 48-72 Hours A2->A3 A4 Add MTT Reagent & Incubate 4 Hours A3->A4 A5 Solubilize Formazan with DMSO A4->A5 A6 Measure Absorbance (570 nm) A5->A6 D1 Calculate % Viability vs. Control A6->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Values D2->D3 D4 Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) D3->D4

Caption: Workflow for determining the in vitro Selectivity Index.

In Vivo Assessment: Determining the Therapeutic Index (TI)

Following promising in vitro results, assessment must move to in vivo models to understand how the compound behaves in a complex biological system.[15] These studies are essential for evaluating efficacy and systemic toxicity, which are the components of the therapeutic index.[16][17]

Objective: To determine the effective dose of the drug required to achieve a 50% reduction in tumor growth in a xenograft animal model.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID mice)

  • Human cancer cells for tumor implantation

  • Test compound (this compound) and Cisplatin

  • Appropriate vehicle for drug administration

  • Calipers for tumor measurement

Step-by-Step Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[18]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Group Assignment: Randomize mice into treatment groups (e.g., vehicle control, multiple dose levels of the test compound, positive control/Cisplatin). A typical group size is 8-10 mice.[18]

  • Drug Administration: Administer the compounds via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight bi-weekly.[18] Monitor for any signs of toxicity or distress.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each dose group compared to the vehicle control. Plot the inhibition percentage against the drug dose to determine the ED50.

Objective: To determine the single dose of the drug that is lethal to 50% of the test animal population.[19][20][21]

Materials:

  • Healthy rodents (e.g., Swiss albino mice or Wistar rats)

  • Test compound and vehicle

  • Dosing equipment appropriate for the route of administration

Step-by-Step Procedure:

  • Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week.

  • Dosing: Administer the compound in escalating single doses to different groups of animals.[19] A common approach is the "Up-and-Down Procedure" outlined by OECD guidelines.

  • Observation: Observe the animals closely for signs of toxicity (e.g., changes in behavior, breathing, weight loss, convulsions) and mortality for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organ toxicity.

  • Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the LD50 from the mortality data across the different dose groups.[6]

cluster_efficacy Efficacy Study (ED50) cluster_toxicity Acute Toxicity Study (LD50) cluster_analysis Final Analysis E1 Implant Tumor Cells in Mice E2 Administer Multiple Dose Levels E1->E2 E3 Monitor Tumor Growth & Body Weight E2->E3 E4 Calculate % Tumor Growth Inhibition E3->E4 E5 Determine ED50 E4->E5 A1 Calculate Therapeutic Index (TI = LD50 / ED50) E5->A1 T1 Select Healthy Rodents T2 Administer Single Escalating Doses T1->T2 T3 Observe for Mortality & Toxic Signs (14 Days) T2->T3 T4 Perform Gross Necropsy T3->T4 T5 Determine LD50 T4->T5 T5->A1 A2 Compare TI of Novel Agent vs. Benchmark Drug A1->A2

Caption: Workflow for determining and comparing the in vivo Therapeutic Index.

Data Presentation and Comparative Analysis

All quantitative data must be summarized in a clear, structured format to facilitate direct comparison. The following tables present a template for organizing the experimental results, populated with representative preclinical data for Cisplatin. Researchers should aim to generate analogous data for this compound.

Table 1: Comparative In Vitro Cytotoxicity and Selectivity Index

CompoundCell LineTypeIC50 (µM)Selectivity Index (SI)
This compound A549Lung Cancer[Experimental Data]\multirow{2}{}{[Calculated Value]}
BEAS-2BNormal Lung[Experimental Data]
Cisplatin A549Lung Cancer~ 3.5\multirow{2}{}{~ 4.3}
BEAS-2BNormal Lung~ 15.0

Table 2: Comparative In Vivo Efficacy and Therapeutic Index

CompoundAnimal ModelED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (TI)
This compound Mouse[Experimental Data][Experimental Data][Calculated Value]
Cisplatin Mouse~ 3.0 (IP)~ 12.0 (IP)~ 4.0

Note: Cisplatin data are approximate values compiled from various preclinical studies and can vary based on the specific cell line, animal model, and experimental conditions.

Mechanistic Grounding

Understanding the mechanism of action provides crucial context for interpreting TI data. A compound that induces apoptosis through a cancer-specific pathway is more likely to have a favorable TI than one with a general cytotoxic mechanism.

Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA DNA_Adducts DNA Adducts (Intra/Interstrand Cross-links) DNA->DNA_Adducts DDR DNA Damage Response (ATR, ATM, p53) DNA_Adducts->DDR Repair_Fail Failed DNA Repair DDR->Repair_Fail Apoptosis Apoptosis Repair_Fail->Apoptosis

Caption: Simplified signaling pathway of cisplatin-induced apoptosis.

In contrast to Cisplatin's direct DNA damage, this compound is hypothesized to act by disrupting metal ion balance, a mechanism that could offer greater selectivity if cancer cells have a heightened dependency on certain metalloenzymes or are more vulnerable to oxidative stress.

Conclusion

A thorough, comparative assessment of the therapeutic index is a non-negotiable step in the preclinical evaluation of any new therapeutic candidate. By employing standardized, validated protocols for both in vitro and in vivo studies, researchers can generate the high-quality data needed to benchmark novel compounds like this compound against established drugs such as Cisplatin. A demonstrably superior therapeutic index is the clearest indicator that a novel agent has the potential to become a safer, more effective treatment, ultimately improving patient outcomes. This guide provides the foundational workflows and logical framework to pursue that critical objective.

References

A Technical Guide to the Structure-Activity Relationships of 5-(Aminomethyl)quinolin-8-ol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold, a privileged structure in medicinal chemistry, has long been a focal point for the development of therapeutic agents. Among its numerous derivatives, 8-hydroxyquinoline (8-HQ) and its analogs have garnered significant attention due to their diverse biological activities, which include anticancer, antimicrobial, and neuroprotective properties.[1][2] A key strategy in optimizing the therapeutic potential of 8-HQ involves chemical modifications, with the introduction of an aminomethyl group at the 5-position giving rise to a particularly promising class of compounds.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(aminomethyl)quinolin-8-ol derivatives. We will explore how subtle structural modifications to this scaffold influence its biological efficacy, with a focus on anticancer and antimicrobial applications. This analysis is supported by experimental data and detailed protocols to provide researchers and drug development professionals with a comprehensive resource for designing and evaluating novel therapeutic agents based on this versatile chemical framework.

The Strategic Importance of the 5-(Aminomethyl) Group

The introduction of an aminomethyl group at the C-5 position of the 8-hydroxyquinoline core is a critical design element that significantly impacts the molecule's physicochemical properties and biological activity. This modification enhances the molecule's basicity and potential for hydrogen bonding, which can lead to improved interactions with biological targets. Furthermore, the amine moiety serves as a versatile handle for the introduction of a wide array of substituents, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity.

Structure-Activity Relationship Insights

The biological activity of this compound derivatives is intricately linked to the substitution pattern on both the quinoline ring and the aminomethyl side chain.

Substitutions on the Quinoline Ring

Modifications to the quinoline core, particularly at positions other than 5 and 8, can profoundly influence the overall activity of the molecule. For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, at the 5-position has been shown to enhance anticancer activity.[1] Conversely, the presence of a sulfonic acid group at the 5-position can decrease cytotoxicity, likely due to reduced cell permeability.[1]

The Nature of the Amine

The nature of the amine in the aminomethyl side chain is a crucial determinant of biological activity. Both primary and secondary amines have been incorporated, with cyclic secondary amines like piperidine and morpholine often conferring potent bioactivity. The choice of the amine influences the lipophilicity, basicity, and steric bulk of the side chain, all of which are critical for target engagement.

Anticancer Activity: A Comparative Analysis

Several studies have highlighted the potential of this compound derivatives as anticancer agents, particularly against multidrug-resistant (MDR) cancer cells.[1]

Compound IDR Group on AmineModification on Quinoline RingTarget Cell LineIC50 (µM)Reference
1 -H (primary amine)NoneHeLa> 50[3]
2 -CH2CH3NoneHeLa25[3]
3 CyclohexylNoneMCF-710.5[4]
4 4-methylpiperazin-1-ylNoneMultidrug-Resistant Cancer CellsPotent Activity[1]
5 -H (primary amine)5-nitroRaji0.438[5]

Key Findings:

  • Primary vs. Secondary Amines: Substitution on the amine nitrogen generally leads to increased anticancer potency.

  • Lipophilicity and Steric Bulk: The incorporation of cyclic amines or bulky alkyl groups can enhance activity, suggesting the importance of hydrophobic interactions with the target.

  • Electronic Effects: The presence of a nitro group at the 5-position dramatically increases cytotoxicity.[5]

Antimicrobial Activity: A Comparative Overview

This compound derivatives have also demonstrated significant potential as antimicrobial agents. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial survival and to disrupt microbial cell membranes.[6]

Compound IDR Group on AmineTarget OrganismMIC (µg/mL)Reference
6 -CH2CH2OHStaphylococcus aureus12.5[2]
7 -CH2-phenylEscherichia coli25[2]
8 -CH2-(2-pyridyl)Candida albicans6.25[2]

Key Findings:

  • Broad Spectrum Potential: These derivatives show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]

  • Influence of Aromatic Rings: The introduction of aromatic moieties on the side chain can modulate the antimicrobial spectrum and potency.

Experimental Protocols

General Synthesis of this compound Derivatives via Mannich Reaction

The Mannich reaction is a cornerstone for the synthesis of these derivatives, offering a straightforward and efficient method.[7]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as ethanol.

  • Amine and Formaldehyde Addition: To this solution, add the desired primary or secondary amine (1.1 equivalents) followed by an aqueous solution of formaldehyde (37%, 1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product HQ 8-Hydroxyquinoline Mannich Mannich Reaction (Ethanol, RT/Reflux) HQ->Mannich Amine Primary/Secondary Amine Amine->Mannich Formaldehyde Formaldehyde Formaldehyde->Mannich Purify Work-up & Purification Mannich->Purify Product This compound Derivative Purify->Product

Caption: Synthetic workflow for this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action: A Multifaceted Approach

The biological activities of this compound derivatives are often attributed to their ability to chelate essential metal ions, such as iron and copper, thereby disrupting vital cellular processes.[8] In the context of cancer, this can lead to the generation of reactive oxygen species (ROS) and the induction of apoptosis.[5]

Mechanism_of_Action Derivative This compound Derivative Metal Metal Ion Chelation (Fe, Cu) Derivative->Metal ROS Reactive Oxygen Species (ROS) Generation Metal->ROS Apoptosis Induction of Apoptosis ROS->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of anticancer action.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide underscore the critical role of strategic chemical modifications in tuning the biological activity of these compounds. Future research should focus on expanding the chemical diversity of this library of compounds and exploring their potential against a wider range of therapeutic targets. Further elucidation of their mechanisms of action will be crucial for the rational design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5-(Aminomethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, this guide provides essential, immediate safety and logistical information for handling 5-(Aminomethyl)quinolin-8-ol. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a cautious and informed approach is paramount. This document is structured to provide procedural, step-by-step guidance, grounded in the known hazard profiles of structurally related compounds, to ensure the highest standards of laboratory safety.

The core of this compound is the 8-hydroxyquinoline scaffold, a compound with well-documented toxicological properties. Therefore, the safety protocols outlined herein are based on the established hazards of 8-hydroxyquinoline and related quinoline derivatives. It is imperative to handle this compound with the assumption that it possesses a similar or related hazard profile.

Inferred Hazard Profile

Based on the toxicology of 8-hydroxyquinoline and quinoline, researchers should assume that this compound may be:

  • Toxic if swallowed [1][2][3].

  • A cause of serious eye damage or irritation[1][2][4][5][6][7].

  • A skin irritant and potential skin sensitizer [1][2][4][7].

  • Suspected of causing genetic defects and potentially having reproductive toxicity [1][2][4][7].

  • Toxic to aquatic life with long-lasting effects[1][2][4].

These potential hazards mandate a stringent adherence to the personal protective equipment (PPE) and handling protocols detailed below.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and correct use of PPE are the most critical immediate steps to mitigate exposure risks. Do not handle this compound without the full complement of prescribed PPE.

PPE CategorySpecificationStandard Compliance (Example)
Eye/Face Protection Tightly fitting safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.EN 166 (EU) or NIOSH (US)
Hand Protection Chemical-resistant gloves, such as butyl rubber or Viton. Double gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.Tested to EN 374
Skin & Body Protection A chemical-resistant lab coat with full-length sleeves. For procedures with a higher risk of exposure, a complete chemical-resistant suit is advised. Ensure no skin is exposed.N/A
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required if working outside of a certified chemical fume hood or if dust/aerosols may be generated.NIOSH (US) or EN 14387 (EU)

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to maintain a safe and controlled laboratory environment when working with potentially hazardous materials.

Pre-Handling Preparations
  • Consult Ancillary Safety Data: Before any work commences, thoroughly review the SDS for 8-hydroxyquinoline and other relevant quinoline derivatives to fully appreciate the potential risks[1][4][5].

  • Designate a Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation[8].

  • Assemble Materials: Ensure all necessary PPE, spill containment materials, and waste disposal containers are readily accessible before bringing the compound into the work area.

Handling the Compound
  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use appropriate tools to avoid generating dust.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use a face shield in addition to safety goggles[9].

Post-Handling Procedures
  • Decontamination: Thoroughly wipe down the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Outer gloves should be removed first, followed by the lab coat, and then inner gloves.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][5]. Do not eat, drink, or smoke in the laboratory area[1][5].

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated chemical waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or granules.

    • Once absorbed, collect the material into a designated chemical waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[1][4].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[10].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1].

Waste Disposal Plan

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Use clearly labeled, sealed containers for all waste.

  • Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[10]. Do not discharge to sewer systems or contaminate water, foodstuffs, or animal feed[10].

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocols prep1 Review SDS of Related Compounds prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Assemble PPE & Spill Kit prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Weigh/Transfer Compound in Ventilated Enclosure handle1->handle2 handle3 Perform Experiment with Splash Guards handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 post2 Dispose of Waste in Labeled Containers post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 spill Spill Occurs contain contain spill->contain Isolate & Contain exposure Exposure Occurs flush flush exposure->flush Flush & Seek Medical Aid

Caption: Safe handling workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.